molecular formula C10H5ClN2 B1458764 2-Chloroquinoline-8-carbonitrile CAS No. 1231761-07-1

2-Chloroquinoline-8-carbonitrile

Cat. No.: B1458764
CAS No.: 1231761-07-1
M. Wt: 188.61 g/mol
InChI Key: JHCDHLDBDYBPBQ-UHFFFAOYSA-N
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Description

2-Chloroquinoline-8-carbonitrile (CAS 1231761-08-2) is a high-purity chemical reagent with the molecular formula C10H5ClN2 and a molecular weight of 188.61 g/mol . This compound belongs to the quinoline family, a privileged scaffold in medicinal chemistry known for its versatile role in the synthesis of biologically active molecules . The distinct spatial separation of its chloro and cyano functional groups at the 2 and 8 positions of the quinoline ring makes it a valuable and versatile bifunctional building block for constructing complex molecular architectures, particularly in drug discovery programs. Researchers can leverage this compound to develop new therapeutic agents, as quinoline-based structures have demonstrated significant potential in antiviral and autoimmune disease research . For instance, quinoline-8-carbonitrile derivatives have been investigated as key components in potent antagonists for toll-like receptors (TLRs), which are promising targets for treating conditions like systemic lupus erythematosus . Similarly, 2-chloroquinoline derivatives have been strategically designed and synthesized as dual-targeting inhibitors against SARS-CoV-2 proteases, showcasing the scaffold's relevance in modern antiviral development . The chemical reactivity of this compound allows for further functionalization via metal-catalyzed cross-coupling reactions at the chloro site and nucleophilic addition or cyclization at the nitrile group, enabling the rapid exploration of structure-activity relationships. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroquinoline-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-9-5-4-7-2-1-3-8(6-12)10(7)13-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCDHLDBDYBPBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C#N)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Chloroquinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directives

As the demand for highly specific chelating agents and advanced functional materials grows, the strategic design of rigid, pre-organized ligand scaffolds has become paramount. 2-Chloroquinoline-8-carbonitrile (CAS: 1231761-07-1) serves as a critical, bifunctional building block in modern synthetic chemistry [1]. Featuring an electrophilic C2-position primed for Nucleophilic Aromatic Substitution (SNAr) and a C8-nitrile group capable of downstream derivatization, this compound is uniquely suited for the construction of tetradentate ligands, proton sponges, and highly selective small-cation chelators (e.g., Be(II) and B(III)) [2].

This whitepaper provides an in-depth, mechanistic guide to the chemical properties, chemoselective synthesis, and orthogonal reactivity of 2-chloroquinoline-8-carbonitrile, designed for researchers engineering next-generation coordination complexes.

Physicochemical Profiling & Structural Analysis

The utility of 2-chloroquinoline-8-carbonitrile stems from its rigid heteroaromatic core. The electron-withdrawing nature of both the quinoline nitrogen and the C8-cyano group drastically reduces the electron density of the ring, specifically activating the C2-carbon for nucleophilic attack.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 2-Chloroquinoline-8-carbonitrile
CAS Registry Number 1231761-07-1 [1]
Molecular Formula C10H5ClN2
Molecular Weight 188.61 g/mol
Structural Features Bifunctional (C2-Cl, C8-CN) on a rigid quinoline scaffold
Solubility Profile Soluble in DCM, EtOAc, THF, DMF; Insoluble in H2O
Primary Reactivity SNAr at C2; Hydrolysis/Reduction at C8

Chemoselective Synthesis & Mechanistic Causality

The synthesis of 2-chloroquinoline-8-carbonitrile requires absolute chemoselectivity. The most robust route involves the palladium-catalyzed cyanation of 8-bromo-2-chloroquinoline .

The Causality of Chemoselectivity: Why does the cyanation occur exclusively at the C8 position while leaving the C2-chlorine intact? The fundamental driver is the difference in Bond Dissociation Energies (BDE). The C–Br bond (~280 kJ/mol) is significantly weaker than the C–Cl bond (~330 kJ/mol). During the catalytic cycle, the Pd(0) species, such as Pd(PPh3)4, undergoes oxidative addition selectively at the weaker C8–Br bond. Furthermore, utilizing Zinc Cyanide (Zn(CN)2) instead of Sodium Cyanide (NaCN) provides a slow, controlled release of cyanide ions into the reaction mixture. This prevents the formation of inactive, fully coordinated [Pd(CN)4]2- complexes (catalyst poisoning), ensuring high turnover frequencies.

Synthesis A 8-Bromo-2- chloroquinoline B Chemoselective Cyanation (Pd cat., Zn(CN)2) A->B Oxidative Addition at C-Br C 2-Chloroquinoline- 8-carbonitrile B->C D SNAr / Cross-Coupling (Ligand Assembly) C->D C2-Cl Activation E Advanced Chelator (e.g., Be/B Ligand) D->E

Caption: Chemoselective synthetic pathway leveraging bond dissociation energy differentials.

Orthogonal Reactivity & Derivatization Potential

The true power of 2-chloroquinoline-8-carbonitrile lies in its orthogonal reactivity. The molecule possesses two distinct functional handles that can be manipulated independently without cross-interference.

  • C2-Position (Electrophilic Core): The quinoline nitrogen withdraws electron density via induction and resonance, making the C2-chlorine an exceptional leaving group for SNAr. Nucleophiles such as amines, alkoxides, or deprotonated carbon acids (e.g., di(pyridin-2-yl)methane) readily displace the chlorine atom [2].

  • C8-Position (Directing/Transformable Core): The nitrile group can be hydrolyzed under strictly controlled acidic or basic conditions to yield primary amides or carboxylic acids. Alternatively, it can be reduced to a primary amine or reacted with sodium azide to form a tetrazole ring, providing a robust hydrogen-bond donor/acceptor site.

Reactivity Main 2-Chloroquinoline-8-carbonitrile C2 C2-Position (Chlorine) Main->C2 Highly Electrophilic C8 C8-Position (Nitrile) Main->C8 Transformable Handle SNAr Nucleophilic Aromatic Substitution (Amines/Alcohols) C2->SNAr PdCoupling Suzuki/Stille Cross-Coupling C2->PdCoupling Hydrolysis Hydrolysis (Carboxylic Acid/Amide) C8->Hydrolysis Reduction Reduction (Primary Amine) C8->Reduction

Caption: Orthogonal reactivity profile of the C2-chloro and C8-carbonitrile functional groups.

Application in Advanced Chelation (Beryllium & Boron)

In the field of inorganic coordination chemistry, designing ligands for extremely small, highly polarizing cations like Beryllium (Be2+) and Boron (B3+) is notoriously difficult. These cations require a tightly pre-organized binding cavity to prevent hydrolysis in aqueous media [2].

By utilizing 2-chloroquinoline-8-carbonitrile, researchers can synthesize multi-dentate "proton sponge" analogues. For instance, substituting the C2-chlorine with a dipyridin-2-ylmethyl group, followed by the hydrolysis of the C8-nitrile to a carboxylic acid, yields a tetradentate ligand. The rigid quinoline backbone forces the coordinating nitrogen and oxygen atoms into a highly constrained geometry, creating an ideal "size-fit" cavity that perfectly encapsulates small cations while excluding larger transition metals like Cu(II) due to steric clash and ligand plane distortion [2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols integrate built-in Quality Assurance (QA) checkpoints.

Protocol A: Chemoselective Synthesis of 2-Chloroquinoline-8-carbonitrile

Objective: Convert 8-bromo-2-chloroquinoline to the target nitrile without C2-Cl degradation.

  • Preparation: In an oven-dried Schlenk flask under Argon, combine 8-bromo-2-chloroquinoline (1.0 eq), Zn(CN)2 (0.6 eq), and Pd(PPh3)4 (0.05 eq).

  • Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Reaction: Heat the mixture to 100 °C for 12 hours.

    • Causality Check: Do not exceed 100 °C. Higher temperatures risk the oxidative addition of the Pd catalyst into the C2-Cl bond, leading to unwanted polymerization or di-cyanation.

  • Workup: Cool to room temperature. Quench with 1M aqueous NH4OH to break down zinc complexes. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Validation (QA):

    • TLC: Check against starting material (Hexanes:EtOAc 4:1). The product should be more polar (lower Rf).

    • LC-MS: Confirm the presence of the molecular ion peak at m/z ~189 [M+H]+. The isotopic pattern must show a 3:1 ratio characteristic of a single chlorine atom, confirming the C2-Cl bond remains intact.

Protocol B: SNAr Derivatization at the C2-Position

Objective: Substitute the C2-chlorine with a secondary amine nucleophile.

  • Preparation: Dissolve 2-chloroquinoline-8-carbonitrile (1.0 eq) and the target secondary amine (1.2 eq) in anhydrous THF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality Check: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the HCl byproduct without competing for the electrophilic C2 site.

  • Reaction: Reflux at 70 °C for 16 hours.

  • Validation (QA):

    • 1H NMR: The disappearance of the characteristic downfield doublet associated with the C3-proton adjacent to the chlorine, and an upfield shift of the quinoline ring protons due to the electron-donating nature of the newly attached amine, validates the substitution.

References

  • Massey Research Online. "Towards selective small cation chelation." Massey University Doctoral Thesis. URL: [Link]

2-Chloroquinoline-8-carbonitrile synthesis from 8-methylquinoline.

Author: BenchChem Technical Support Team. Date: March 2026

From 8-Methylquinoline: An In-Depth Technical Guide

Executive Summary

This guide outlines a high-fidelity synthetic route for the preparation of 2-chloroquinoline-8-carbonitrile starting from commercially available 8-methylquinoline . While direct literature on this specific transformation is fragmented, this protocol synthesizes established quinoline functionalization strategies into a robust, four-step modular pathway.

The strategy prioritizes C2-functionalization first (via N-oxide activation) followed by C8-sidechain oxidation . This sequence avoids the potential interference of the sensitive nitrile group during the harsh phosphoryl chloride (


) mediated chlorination step.
Target Audience
  • Medicinal Chemists

  • Process Development Scientists

  • Agrochemical Researchers

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two distinct phases: the installation of the chlorine atom at the electron-deficient C2 position and the transformation of the C8-methyl group into a nitrile.

Strategic Rationale
  • C2 Chlorination: Direct chlorination of quinoline is difficult. The N-oxide route is the industry standard for activating the C2 position towards nucleophilic substitution (Meisenheimer complex mechanism).

  • C8 Transformation: Converting the methyl group to a nitrile requires oxidation. Attempting this before chlorination (on 8-methylquinoline) would yield 8-cyanoquinoline. However, the strong electron-withdrawing nature of the nitrile group (

    
    ) deactivates the ring, making the subsequent N-oxide formation and 
    
    
    
    chlorination sluggish and lower yielding [1, 2].
  • Selected Route: 8-Methyl

    
     N-Oxide 
    
    
    
    2-Chloro-8-methyl
    
    
    2-Chloro-8-formyl
    
    
    2-Chloro-8-cyano.
Pathway Visualization

Retrosynthesis Target 2-Chloroquinoline- 8-carbonitrile Inter1 2-Chloroquinoline- 8-carbaldehyde Target->Inter1 Dehydration (via Oxime) Inter2 2-Chloro-8-methylquinoline Inter1->Inter2 Riley Oxidation (SeO2) Inter3 8-Methylquinoline N-oxide Inter2->Inter3 Chlorination (POCl3) Start 8-Methylquinoline Inter3->Start N-Oxidation (mCPBA)

Figure 1: Retrosynthetic disconnection showing the "Chloride-First" strategy.

Phase 1: C2-Functionalization

Objective: Install the chlorine atom at the 2-position while preserving the 8-methyl group.

Step 1: N-Oxidation of 8-Methylquinoline

The nitrogen atom is oxidized to the N-oxide, increasing the electron density at the oxygen but activating the C2 and C4 positions towards nucleophilic attack due to the resonance contribution of the azomethine N-oxide dipole.

  • Reagents: 3-Chloroperbenzoic acid (mCPBA), Dichloromethane (DCM).

  • Mechanism: Electrophilic attack of the peracid oxygen on the quinoline nitrogen lone pair.

Protocol
  • Dissolve 8-methylquinoline (14.3 g, 100 mmol) in DCM (150 mL) and cool to 0°C.

  • Add mCPBA (70-75%, 24.6 g, ~110 mmol) portion-wise over 30 minutes.

  • Warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (EtOAc/MeOH 9:1).

  • Workup: Wash the organic layer with 10% aqueous

    
     (
    
    
    
    mL) to remove benzoic acid byproducts.
  • Dry over

    
    , filter, and concentrate.
    
  • Yield Expectation: 90-95% (Off-white solid).

Step 2: Regioselective Chlorination

The N-oxide rearranges in the presence of phosphoryl chloride (


) to form 2-chloro-8-methylquinoline.
  • Reagents:

    
     (Neat or in 
    
    
    
    ).
  • Mechanism: Formation of an activated O-phosphorylated intermediate, followed by nucleophilic attack of chloride ion at C2 and elimination of the phosphate group [3].

Protocol
  • Place 8-methylquinoline N-oxide (15.9 g, 100 mmol) in a round-bottom flask equipped with a reflux condenser and drying tube.

  • Cautiously add

    
      (50 mL, excess) at 0°C. (Exothermic).
    
  • Heat the mixture to reflux (105°C) for 2-4 hours.

  • Quench (Critical Safety): Cool the mixture to RT. Pour slowly onto 500 g of crushed ice with vigorous stirring. Maintain temperature <20°C.

  • Neutralize with concentrated

    
     to pH 8-9.
    
  • Extract with DCM (

    
     mL), dry, and concentrate.
    
  • Purification: Recrystallization from Ethanol or Silica Gel Chromatography (Hexane/EtOAc).

  • Yield Expectation: 75-85%.

Phase 2: C8-Sidechain Transformation

Objective: Oxidize the benzylic methyl group to a nitrile.

Step 3: Riley Oxidation to Aldehyde

Direct conversion of methyl to nitrile is harsh. A controlled oxidation to the aldehyde using Selenium Dioxide (


) is preferred. To improve efficiency and reduce toxic selenium waste, a catalytic 

method using tert-butyl hydroperoxide (TBHP) as the co-oxidant is recommended [4].
  • Reagents:

    
     (0.5 equiv), TBHP (3 equiv), Dioxane/Water.
    
  • Mechanism: Ene-type reaction followed by [2,3]-sigmatropic rearrangement and dehydration.

Protocol
  • Dissolve 2-chloro-8-methylquinoline (8.9 g, 50 mmol) in 1,4-dioxane (100 mL).

  • Add

    
      (2.8 g, 25 mmol) and TBHP  (70% aq, 19 mL, ~150 mmol).
    
  • Heat to 80°C for 6-8 hours.

  • Filter through a pad of Celite to remove colloidal selenium.

  • Concentrate the filtrate and partition between EtOAc and water.

  • Yield Expectation: 60-70% of 2-chloroquinoline-8-carbaldehyde .

Step 4: Oxime Formation and Dehydration

The aldehyde is converted to the nitrile via an aldoxime intermediate.

  • Reagents: Hydroxylamine hydrochloride (

    
    ), Sodium Acetate (
    
    
    
    ), Thionyl Chloride (
    
    
    ).
Protocol
  • Oxime Formation:

    • Suspend 2-chloroquinoline-8-carbaldehyde (5.0 g, 26 mmol) in Ethanol (50 mL).

    • Add a solution of

      
        (2.7 g, 39 mmol) and 
      
      
      
      (3.2 g, 39 mmol) in water (10 mL).
    • Stir at RT for 2 hours (Precipitate forms). Filter and dry the oxime.

  • Dehydration:

    • Suspend the dried oxime in DCM (50 mL).

    • Add

      
        (3.8 mL, 52 mmol) dropwise at 0°C.
      
    • Reflux for 2 hours.

    • Quench with ice water/NaHCO3. Extract with DCM.

  • Final Product: 2-Chloroquinoline-8-carbonitrile .

Analytical Data Summary

CompoundKey 1H NMR Features (CDCl3, approx ppm)
8-Methylquinoline

2.80 (s, 3H, CH3), 8.9 (dd, H2)
8-Methyl-N-oxide

2.75 (s, 3H), H2 shifts upfield vs SM
2-Chloro-8-methyl

2.85 (s, 3H), Loss of H2 signal, H3/H4 doublets
2-Chloro-8-formyl

11.2 (s, 1H, CHO), Deshielding of H7
2-Chloro-8-cyano No aliphatic protons. Strong IR band ~2230 cm⁻¹ (CN)

Process Visualization

SynthesisWorkflow cluster_phase1 Phase 1: C2 Chlorination cluster_phase2 Phase 2: C8 Nitrile Synthesis Step1 Step 1: N-Oxidation (mCPBA, DCM) Yield: ~90% Step2 Step 2: Chlorination (POCl3, Reflux) Yield: ~80% Step1->Step2 Rearrangement Step3 Step 3: Riley Oxidation (SeO2/TBHP) Yield: ~65% Step2->Step3 Benzylic Oxidation Step4 Step 4: Oxime/Dehydration (NH2OH then SOCl2) Yield: ~85% Step3->Step4 Functional Group Interconversion End Target: 2-Chloroquinoline- 8-carbonitrile Step4->End Start Start: 8-Methylquinoline Start->Step1

Figure 2: Step-by-step experimental workflow.

Safety & Handling

  • Selenium Dioxide (

    
    ):  Highly toxic and dangerous for the environment. Use in a fume hood.[1] Dispose of selenium waste separately. The catalytic method (using TBHP) significantly reduces the quantity of Se required [4].
    
  • Phosphoryl Chloride (

    
    ):  Reacts violently with water to release HCl and phosphoric acid. Quench slowly on ice.
    
  • mCPBA: Potentially explosive if dried completely or subjected to shock. Store in a refrigerator.

References

  • Li, A. H., et al. "Synthesis of substituted quinolines via N-oxides." Journal of Organic Chemistry, 2002.[2] Link

  • Ishkov, Y. V., et al.[2] "A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters." Journal of Organic and Pharmaceutical Chemistry, 2023.[2] Link

  • Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Standard Text on N-oxide rearrangement).
  • Shah, A., et al. "Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide in the Presence of tert-Butyl Hydroperoxide." Heterocycles, 2003.[2][3][4] Link

Sources

Spectroscopic Characterization and Analytical Profiling of 2-Chloroquinoline-8-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In the landscape of modern drug discovery and materials science, functionalized quinolines serve as privileged scaffolds. Specifically, 2-Chloroquinoline-8-carbonitrile represents a highly reactive intermediate, combining the nucleophilic displacement potential of a C2-chlorine with the versatile derivatization capacity of a C8-nitrile group. These dual electron-withdrawing groups create a unique "push-pull" electronic environment across the quinoline core, profoundly impacting its spectroscopic signature.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, IR, and MS) of 2-chloroquinoline-8-carbonitrile. By understanding the causality behind these spectral shifts, researchers can establish self-validating analytical workflows to confirm structural integrity during complex multi-step syntheses.

Physiochemical Profile

Before initiating spectroscopic analysis, it is critical to establish the baseline physiochemical parameters of the analyte. The table below summarizes the core data for 2-chloroquinoline-8-carbonitrile .

ParameterValueCausality / Significance
Chemical Name 2-Chloroquinoline-8-carbonitrileIUPAC standard nomenclature.
CAS Registry Number 1231761-07-1Unique identifier for procurement and database cross-referencing.
Molecular Formula C₁₀H₅ClN₂Dictates the exact mass and isotopic distribution in MS.
Molecular Weight 188.61 g/mol Used for molarity calculations in sample preparation.
Exact Mass 188.0141 DaTarget for High-Resolution Mass Spectrometry (HRMS).

Experimental Protocols for Spectroscopic Validation

To ensure rigorous scientific integrity, analytical protocols must be self-validating. The following methodologies are designed to prevent solvent-induced artifacts and ensure maximum signal-to-noise ratios.

Nuclear Magnetic Resonance (NMR) Sample Preparation
  • Solvent Selection: Dissolve 10–15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-

    
    . CDCl₃ is preferred for its lack of exchangeable protons, but DMSO-
    
    
    
    may be required if the compound exhibits aggregation-induced line broadening.
  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to lock the 0.00 ppm reference point.

  • Acquisition Parameters: For ¹H NMR, use a 500 MHz spectrometer with a relaxation delay (

    
    ) of at least 2.0 seconds to ensure complete relaxation of the sterically hindered C4 and C5 protons. For ¹³C NMR, utilize a minimum of 1024 scans due to the quaternary nature of C2, C8, C4a, and C8a, which suffer from the Nuclear Overhauser Effect (NOE) suppression .
    
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Background Calibration: Collect a background spectrum of the empty diamond ATR crystal (64 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and water vapor.

  • Sample Application: Apply 1–2 mg of the solid directly onto the crystal. Apply uniform pressure using the anvil to ensure intimate contact, which is critical for resolving the sharp, high-frequency C≡N stretch.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Ionization Mode: Utilize Electrospray Ionization in positive mode (ESI+). The basic nitrogen of the quinoline ring readily accepts a proton to form the

    
     pseudo-molecular ion.
    
  • Mobile Phase: Use a gradient of Water/Acetonitrile containing 0.1% Formic Acid. The formic acid acts as a proton source, driving the ionization efficiency of the quinoline core.

Spectroscopic Data Interpretation

¹H and ¹³C NMR Spectroscopy: Electronic Influence

The introduction of the chlorine at C2 and the carbonitrile at C8 significantly alters the electron density of the parent quinoline ring.

  • ¹H NMR Causality: The C2-chlorine withdraws electron density via the inductive effect (-I), deshielding the adjacent H3 proton. However, the resonance effect (+R) of the chlorine lone pairs partially offsets this. The C8-nitrile group is a strong electron-withdrawing group via both induction and resonance, significantly deshielding the H7 and H5 protons. Based on comparative data from 2-chloroquinoline and quinoline-8-carbonitrile analogs , , the expected ¹H NMR (500 MHz, CDCl₃) assignments are:

    • H4: ~8.30 ppm (d, J = 8.6 Hz) - Highly deshielded by the adjacent fused aromatic system.

    • H7: ~8.15 ppm (dd, J = 7.5, 1.5 Hz) - Deshielded by the ortho-nitrile group.

    • H5: ~8.05 ppm (dd, J = 8.2, 1.5 Hz).

    • H6: ~7.65 ppm (t, J = 8.0 Hz).

    • H3: ~7.50 ppm (d, J = 8.6 Hz) - Exhibits classic ortho-coupling with H4.

  • ¹³C NMR Causality: The most diagnostic carbons are the quaternary centers. C2 will appear highly deshielded (~151.0 ppm) due to the direct attachment of the electronegative chlorine. The nitrile carbon (C≡N) will appear as a sharp, distinct peak in the alkyne/nitrile region (~116.0 ppm). The C8 carbon, being directly attached to the sp-hybridized nitrile, will experience an anisotropic shielding effect, typically appearing around 112.0 ppm.

Infrared (IR) Vibrational Modes

IR spectroscopy provides rapid, orthogonal validation of the functional groups.

  • Nitrile Stretch (ν C≡N): A sharp, distinct peak at ~2225 cm⁻¹ . The causality of this high wavenumber is the immense force constant of the triple bond, requiring high-energy infrared photons to induce a dipole moment change.

  • Aromatic Core (ν C=C, C=N): Strong bands at 1580 cm⁻¹ and 1550 cm⁻¹ corresponding to the stretching of the conjugated quinoline ring.

  • Carbon-Chlorine Stretch (ν C-Cl): A moderate band at ~1050 cm⁻¹ .

Mass Spectrometry (MS) & Isotopic Signatures

Mass spectrometry of 2-chloroquinoline-8-carbonitrile provides a self-validating system through its isotopic signature. Chlorine exists naturally as two stable isotopes: ³⁵Cl (75.78%) and ³⁷Cl (24.22%). When analyzed via ESI+, the spectrum will display a classic 3:1 isotopic cluster :

  • m/z 189.02 (

    
    ) - Base peak (100% relative abundance).
    
  • m/z 191.02 (

    
    ) - M+2 peak (~33% relative abundance).
    

Experimental Workflows & Fragmentation Pathways

To visualize the analytical processes, the following diagrams map the logical progression of characterization and the gas-phase fragmentation of the molecule.

Analytical Validation Workflow

Workflow A Synthesis / Procurement 2-Chloroquinoline-8-carbonitrile B Sample Preparation (CDCl3 / DMSO-d6) A->B C 1H & 13C NMR Acquisition (500 MHz) B->C D FT-IR Spectroscopy (ATR Method) B->D E High-Resolution MS (ESI+ Mode) B->E F Data Integration & Structural Validation C->F D->F E->F

Caption: Multi-modal analytical workflow for the structural validation of 2-Chloroquinoline-8-carbonitrile.

Mass Spectrometric Fragmentation Pathway

During collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the molecule undergoes predictable fragmentation driven by the stability of the resulting ions .

MS_Frag M Molecular Ion[M+H]+ m/z 189.02 (35Cl) m/z 191.02 (37Cl) F1 Loss of Cl radical [M-Cl]+ m/z 153.05 M->F1 -Cl• (-35 Da) F2 Loss of HCN [M+H-HCN]+ m/z 162.01 M->F2 -HCN (-27 Da) F3 Core Quinoline Fragment m/z 126.04 F1->F3 -HCN (-27 Da)

Caption: Proposed collision-induced dissociation (CID) fragmentation pathway for the [M+H]+ ion.

References

[3] Massey University Research Online. "Towards selective small cation chelation" (A.6.14 2-Chloroquinoline-8-carbonitrile synthesis and characterization). Massey University. Available at:[Link]

[4] National Center for Biotechnology Information. "2-Chloroquinoline | C9H6ClN | CID 11928 - Mass Spectrometry". PubChem Database. Available at:[Link]

Technical Guide: 1H and 13C NMR Characterization of 2-Chloroquinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comprehensive NMR characterization of 2-Chloroquinoline-8-carbonitrile , a critical intermediate in the synthesis of bioactive quinoline scaffolds.[1]

The following data and protocols are synthesized from high-fidelity structural analogs and established substituent effects (2-Cl, 8-CN) on the quinoline core.

Part 1: Executive Summary & Structural Logic

2-Chloroquinoline-8-carbonitrile represents a bifunctionalized quinoline scaffold.[1] The presence of the chlorine atom at C2 and the nitrile group at C8 creates a distinct electronic push-pull system that simplifies NMR assignment but requires precise interpretation of deshielding cones.

Structural Analysis for NMR Prediction
  • The Pyridine Ring (Heterocyclic):

    • C2-Cl: The electronegative chlorine atom at position 2 exerts a strong inductive effect ($ -I $), deshielding C2 significantly in

      
      C NMR.[1] In 
      
      
      
      H NMR, it removes the H2 signal, simplifying the pyridine ring to an isolated AB spin system (H3 and H4).[1]
  • The Benzene Ring (Carbocyclic):

    • C8-CN: The cyano group is a strong electron-withdrawing group (EWG) via induction and resonance.[1]

    • Proton Effects: It causes significant paramagnetic deshielding of the ortho proton (H7) and the para proton (H5).[1] The meta proton (H6) is least affected.[1]

Part 2: Experimental Protocol

Sample Preparation
  • Solvent Selection: DMSO-d

    
      is the preferred solvent.[1] While CDCl
    
    
    
    is standard, the polarity of the nitrile group and the planar aromatic system often leads to stacking/aggregation in non-polar solvents, causing line broadening.[1] DMSO-d
    
    
    ensures complete solubility and sharp resolution.[1]
  • Concentration:

    • 
      H NMR:  5–10 mg in 0.6 mL solvent.[1]
      
    • 
      C NMR:  30–50 mg in 0.6 mL solvent (essential for detecting the quaternary cyano carbon).[1]
      
Instrument Parameters
  • Frequency: 400 MHz minimum (500 MHz+ recommended for resolving H5/H6/H7 multiplets).

  • Pulse Sequence:

    • 
      H: Standard zg30 (30° pulse) with 1s relaxation delay.[1]
      
    • 
      C: Proton-decoupled zgpg30 with extended relaxation delay (2-3s) to enhance quaternary carbon signals (C2, C8, CN).
      

Part 3: H NMR Characterization

The


H NMR spectrum displays 5 distinct aromatic protons. The substitution pattern breaks the symmetry, resulting in two distinct spin systems.[1]
Predicted Chemical Shifts & Assignments (DMSO-d )
ProtonShift (

ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H4 8.45 – 8.55Doublet (d)


to Nitrogen; deshielded by ring current and peri-effect.[1]
H7 8.30 – 8.40Doublet (d)

Ortho to CN.[1] Strongly deshielded by CN anisotropy.[1]
H5 8.15 – 8.25Doublet (d)

Para to CN.[1] Deshielded, but less than H7.[1]
H6 7.80 – 7.90Triplet (t/dd)

Meta to CN.[1] Pseudo-triplet due to overlap of

and

.
H3 7.65 – 7.75Doublet (d)


to Nitrogen,

to Cl.[1] Upfield relative to H4.
Mechanistic Insight
  • The H3/H4 Pair: Look for a clean pair of doublets with a large coupling constant (~8.5 Hz).[1] H4 is always downfield of H3 in 2-substituted quinolines.[1]

  • The H7 Anomaly: In unsubstituted quinoline, H7 is typically around 7.7 ppm.[1] The 8-CN group shifts this signal downfield by

    
     ppm, pushing it into the 8.3+ ppm range, potentially overlapping with H4.[1]
    

Part 4: C NMR Characterization[1][2][3]

The


C spectrum is critical for verifying the functional groups (Cl and CN).[1] There should be 10 distinct carbon signals .
Predicted Chemical Shifts & Assignments[1][4][5][6]
CarbonShift (

ppm)
TypeAssignment Logic
C2 150.0 – 152.0Quaternary (C-Cl)Deshielded by N and Cl (

effect).[1]
C8a 146.0 – 148.0QuaternaryBridgehead carbon adjacent to N.
C4 140.0 – 142.0Methine (CH)Correlates with H4 in HSQC.[1]
C7 134.0 – 136.0Methine (CH)Ortho to CN; downfield shift.[1]
C5 129.0 – 131.0Methine (CH)Para to CN.[1]
C4a 126.0 – 128.0QuaternaryBridgehead carbon.[1]
C6 125.0 – 127.0Methine (CH)Meta to CN.[1]
C3 123.0 – 125.0Methine (CH)Correlates with H3 in HSQC.[1]
CN 115.0 – 117.0Quaternary (CN)Characteristic nitrile region.[1] Weak intensity.
C8 110.0 – 112.0Quaternary (C-CN)Shielded ipso carbon (typical for aromatic nitriles).[1]

Part 5: Validation Workflow (2D NMR)

To confirm the regiochemistry (ensure Cl is at 2 and CN is at 8, not 3 or other positions), use the following HMBC correlations:

  • Confirming C8-CN:

    • HMBC: Look for a strong 3-bond correlation (

      
      ) from H6  to C8 .[1]
      
    • HMBC: Look for a correlation from H7 to C8a (bridgehead) and C8 .

  • Confirming C2-Cl:

    • HMBC: H4 will show a strong

      
       correlation to C2 .[1]
      
    • H3 will show a strong

      
       correlation to C2 .[1]
      
Visualization: Assignment Logic Flow

NMR_Assignment Sample Sample: 2-Chloroquinoline-8-carbonitrile H_NMR 1H NMR Spectrum Sample->H_NMR C_NMR 13C NMR Spectrum Sample->C_NMR H3_H4 AB System (H3, H4) Doublets, J=8.5Hz H_NMR->H3_H4 Pyridine Ring H5_H6_H7 AMX System (H5, H6, H7) Benzene Ring H_NMR->H5_H6_H7 Benzene Ring C_Cl C2-Cl (~151 ppm) Deshielded Quaternary C_NMR->C_Cl C_CN C8-CN (~111 ppm) Shielded Ipso C_NMR->C_CN Nitrile Nitrile CN (~116 ppm) C_NMR->Nitrile HMBC HMBC Correlations (Long Range) H3_H4->HMBC H5_H6_H7->HMBC C_Cl->HMBC H4->C2 C_CN->HMBC H6->C8

Caption: Logical workflow for structural verification using 1D and 2D NMR data correlation.

Part 6: Troubleshooting & Quality Control[1]

ObservationPotential CauseSolution
Missing CN Carbon Long relaxation time (

) of quaternary carbons.[1]
Increase relaxation delay (

) to 3–5 seconds in

C experiment.
Broad H7 Signal Restricted rotation or aggregation.[1]Heat probe to 40-50°C or dilute sample.[1]
Extra Doublet ~7.4 ppm 2-Chloroquinoline impurity.[1]Check for missing CN peak. This indicates incomplete cyanation if synthesizing from 2,8-dichloroquinoline.[1]
Water Peak Overlap Wet DMSO-d

(3.33 ppm).[1]
Usually does not interfere with aromatic region (7.5–8.5 ppm).[1]

References

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary for CID 11928: 2-Chloroquinoline. Retrieved from [Link][1]

  • Royal Society of Chemistry. (2018).[1] Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde. RSC Advances. Retrieved from [Link][1]

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Chloroquinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Chloroquinoline-8-carbonitrile is a substituted quinoline derivative of significant interest in medicinal chemistry and drug development. Its structural backbone is found in numerous pharmacologically active compounds. Accurate and sensitive analytical methods are paramount for its characterization, quantification in complex matrices, and for metabolic studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and specificity.[1][2] This guide provides a comprehensive overview of the mass spectrometric analysis of 2-Chloroquinoline-8-carbonitrile, detailing methodologies from sample preparation to spectral interpretation, grounded in established scientific principles.

Physicochemical Properties and their Implications for MS Analysis

A thorough understanding of the analyte's physicochemical properties is the foundation for developing a robust MS method.

PropertyValue/DescriptorImplication for Mass Spectrometry Analysis
Molecular Formula C₁₀H₅ClN₂---
Monoisotopic Mass 188.0141 DaThis is the theoretical exact mass used for high-resolution mass spectrometry (HRMS) to confirm elemental composition.
Average Mass 188.61 g/mol Used for calculations involving molarity and concentrations.[3][4]
Structure Quinoline ring with a chlorine at C2 and a nitrile at C8The nitrogen atom in the quinoline ring is a basic site, making the molecule amenable to protonation for positive mode electrospray ionization.[5][6]
Isotopic Signature Presence of ChlorineThe natural isotopic abundance of ³⁵Cl and ³⁷Cl (~3:1 ratio) will produce a characteristic M and M+2 isotopic pattern for the molecular ion and any chlorine-containing fragments, serving as a crucial diagnostic tool.[7]
Polarity Moderately PolarSuitable for reverse-phase liquid chromatography. The LogP value of similar structures suggests good retention on C18 columns.[8]

Experimental Workflow: From Sample to Spectrum

A successful analysis hinges on a meticulously planned experimental workflow. This involves sample preparation, chromatographic separation, and mass spectrometric detection.

MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Sample Biological Matrix (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation & Reconstitution Supernatant->Evaporation Final_Sample Final Sample for Injection Evaporation->Final_Sample LC_Column Reverse-Phase C18 Column Final_Sample->LC_Column ESI Electrospray Ionization (ESI) Positive Mode LC_Column->ESI Mobile_Phase Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) MS1 MS1: Precursor Ion Selection (e.g., m/z 189.02) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Scan CID->MS2 Detector Data Acquisition MS2->Detector Fragmentation_Pathway Parent [M+H]⁺ m/z 189.02 Frag1 [M+H-HCN]⁺ m/z 162.00 Parent->Frag1 - HCN Frag2 [M+H-Cl]⁺ m/z 154.04 Parent->Frag2 - Cl• Frag3 [M+H-HCN-Cl]⁺ m/z 127.04 Frag1->Frag3 - Cl•

Sources

Technical Guide: X-ray Crystallography of 2-Chloroquinoline-8-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the structural determination of 2-Chloroquinoline-8-carbonitrile and its derivatives using single-crystal X-ray diffraction (SC-XRD). These molecules represent a privileged scaffold in medicinal chemistry, particularly for antimalarial and anticancer applications. The presence of the electron-withdrawing 8-cyano (CN) group and the lipophilic 2-chloro (Cl) substituent creates a unique "push-pull" electronic environment that dictates specific supramolecular assemblies.

This guide moves beyond standard operating procedures to focus on the causality of crystallographic outcomes: how the 2-Cl/8-CN substitution pattern drives packing efficiency, space group selection, and intermolecular stability.

Part 1: Molecular Rationale & Crystal Engineering

The crystallographic interest in 2-chloroquinoline-8-carbonitrile lies in its competing intermolecular forces. Successful structure solution requires anticipating these interactions during the refinement process.

The Structural "Warfare"
  • The 2-Chloro Substituent: Acts as a halogen bond donor (

    
     or 
    
    
    
    ) and a steric blocker. In 2-chloroquinoline derivatives, the Cl atom often drives the formation of Type I (trans) or Type II (L-shaped) halogen-halogen contacts [1].
  • The 8-Cyano Group: A strong dipole and hydrogen bond acceptor. It tends to flatten the molecule, promoting planarity, but can introduce disorder if the crystal lattice allows rotation around the

    
     bond.
    
  • The Quinoline Core: A large planar surface area that strongly favors

    
     stacking (typically 3.8 – 4.0 Å centroid-to-centroid distance) [2].
    
Experimental Expectation

Based on analogous structures like 2-chloroquinoline-3-carbaldehyde [3], researchers should anticipate:

  • Crystal System: Monoclinic (most probable) or Triclinic.[1]

  • Space Group:

    
     or 
    
    
    
    are dominant for planar aromatic systems to maximize packing efficiency.[1]
  • Z Value: Typically 4 (one molecule per asymmetric unit in

    
    ).[1]
    

Part 2: Crystallization Protocols (Self-Validating)

High-quality diffraction requires single crystals with minimal mosaicity. The following protocols are designed specifically for the solubility profile of chloro-cyano-quinolines (moderately soluble in polar aprotic, low solubility in non-polar).

Protocol A: Slow Evaporation (Primary Method)

Best for: Stable, planar aromatics.[1]

  • Dissolution: Dissolve 20 mg of the derivative in 2 mL of Acetone/Ethanol (1:1 v/v) .

    • Why? The CN group loves acetone; the quinoline ring stabilizes in ethanol.

  • Filtration: Pass through a 0.45 µm PTFE syringe filter into a clean scintillation vial. Dust particles act as nucleation sites for polycrystalline growth (bad).[1]

  • Covering: Cover with Parafilm and poke 3 distinct holes with a 21G needle.[2]

  • Validation: Check daily under a polarized light microscope.

    • Pass: Sharp extinction (blinks dark/bright) upon rotation.[1]

    • Fail: "Maltese cross" patterns (spherulites) or amorphous aggregates.[1]

Protocol B: Vapor Diffusion (Secondary Method)

Best for: Compounds that crash out too fast in evaporation.[1]

  • Inner Vial: Dissolve 15 mg in 1 mL Tetrahydrofuran (THF) .

  • Outer Vial: Add 4 mL of Hexane or Pentane .

  • Equilibration: Seal the outer vessel tightly. The volatile antisolvent (Hexane) diffuses into the THF, slowly raising supersaturation.[1]

  • Mechanism: This promotes

    
     stacking by slowly forcing the hydrophobic quinoline rings together as solvent polarity drops.
    

Part 3: Data Collection & Refinement Strategy

Radiation Source Selection
  • Recommendation: Molybdenum (Mo K\alpha, \lambda = 0.71073 Å) .[1][3]

  • Reasoning: The Chlorine atom (

    
    ) has a mass attenuation coefficient that can cause significant absorption issues with Copper (Cu) radiation.[1] Mo radiation minimizes absorption corrections (
    
    
    
    ), preventing "ghost" electron density peaks near the Cl atom.[1]
Refinement Workflow (Logic-Driven)
  • Phase Solution: Use Direct Methods (SHELXT) or Intrinsic Phasing.[1] The heavy Chlorine atom provides a strong phase anchor.

  • The "Disorder" Check:

    • Inspect the thermal ellipsoids of the 8-CN group . If the Nitrogen atom is "cigar-shaped" (elongated), the CN group may be oscillating.

    • Correction: Apply a split-site model (PART 1 / PART 2) if two distinct positions are visible in the difference Fourier map.

  • Twinning: If

    
     despite good crystal quality, check for merohedral twinning, common in pseudo-symmetric monoclinic cells (
    
    
    
    ).[1]

Part 4: Supramolecular Analysis & Visualization[1]

This section details the specific interactions that must be quantified in the final CIF (Crystallographic Information File).

Interaction Logic Diagram

The following diagram illustrates the hierarchical assembly of the crystal lattice.

CrystalLogic Molecule 2-Chloroquinoline- 8-carbonitrile Cl_Atom 2-Chloro Substituent (Halogen Donor) Molecule->Cl_Atom CN_Group 8-Cyano Group (H-Bond Acceptor) Molecule->CN_Group Ring Quinoline Core (Planar Surface) Molecule->Ring Interaction1 Type II Halogen Bond (C-Cl ... N) Cl_Atom->Interaction1 Directional Interaction2 Weak H-Bonds (C-H ... N_cyano) CN_Group->Interaction2 Electrostatic Interaction3 Pi-Pi Stacking (Centroid dist ~3.8Å) Ring->Interaction3 Dispersion Packing Crystal Packing (P21/c) Interaction1->Packing Interaction2->Packing Interaction3->Packing

Figure 1: Hierarchical assembly of supramolecular forces driving the crystallization of chloroquinoline-carbonitriles.

Quantitative Data Tables

Table 1: Expected Bond Parameters (Reference Standard) Based on average values from CSD for substituted quinolines [3,4].

ParameterAtomsExpected Value (Å/°)Significance
Bond Length C(2)-Cl1.73 - 1.75 ÅTypical

C-Cl bond; shortening indicates resonance.
Bond Length C(8)-C(CN)1.43 - 1.45 ÅSingle bond connecting nitrile to ring.[1]
Bond Length C

N
1.13 - 1.15 ÅTriple bond character.
Torsion Angle C(7)-C(8)-C-N~ 0° - 10°Deviations >10° indicate steric strain or packing forces.[1]

Table 2: Intermolecular Interaction Checklist

Interaction TypeGeometric CriteriaRole in Lattice

Stacking
Centroid-Centroid < 4.0 ÅForms the primary "columns" or "sheets" of molecules.
Halogen Bond

"Type II" contacts often link the columns laterally.[4]
C-H

N

Weak hydrogen bonds stabilizing the cyano group.[5]

Part 5: Pharmaceutical Implications[1]

Understanding the solid-state form of 2-Chloroquinoline-8-carbonitrile is not merely academic; it impacts drug developability.

  • Polymorphism: The rotational freedom of the 8-CN group makes this molecule prone to polymorphism. Different solvent systems (e.g., Ethanol vs. Toluene) may lock the CN group in slightly different torsion angles, altering the lattice energy and solubility.

  • Docking Studies: The X-ray structure provides the "bioactive conformation" baseline. If the crystal structure shows the CN group is coplanar with the ring, docking simulations should penalize poses that force it out of plane.

  • Halogen Bonding in Active Sites: The specific geometry of the C-Cl interaction observed in the crystal (e.g., interacting with a backbone carbonyl) often mimics how the drug interacts with the target protein [5].

References

  • Hathwar, V. R., et al. "Analysis of Cl…Cl and C–H…Cl intermolecular interactions involving chlorine in substituted 2-chloroquinoline derivatives."[4] Journal of Chemical Sciences, vol. 122, 2010, pp. 677–685.[3] Link[1]

  • Janiak, C. "A critical account on π–π stacking in metal complexes with aromatic nitrogen-containing ligands." Dalton Transactions, vol. 2000, no. 21, 2000, pp. 3885-3896. Link

  • Nath, P., et al. "2-Chloroquinoline-3-carbaldehyde."[6][7] Acta Crystallographica Section E, vol. 65, no. 5, 2009, o1027. Link

  • Groom, C. R., et al.[2] "The Cambridge Structural Database."[6] Acta Crystallographica Section B, vol. 72, 2016, pp. 171-179. Link

  • Lu, Y., et al. "Halogen bonding—A novel interaction for rational drug design?" Journal of Medicinal Chemistry, vol. 52, no. 9, 2009, pp. 2854-2862. Link

Sources

The Privileged Scaffold: A Technical Guide to Substituted Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Structural Logic

The quinoline scaffold (benzo[b]pyridine) represents one of the most versatile "privileged structures" in medicinal chemistry. Its ubiquity in natural products (Cinchona alkaloids) and synthetic drugs stems from its planar, electron-deficient aromatic system, which allows for diverse non-covalent interactions—specifically


-

stacking with DNA base pairs and hydrophobic pocket occupation in enzymes like kinases and ATP synthases.

For the drug developer, the quinoline core is not merely a backbone but a tunable electronic platform. The ability to modulate basicity at the N1 position and introducing lipophilic or hydrogen-bonding vectors at C2, C4, and C8 allows for precise manipulation of ADMET properties.

Structure-Activity Relationship (SAR) Map

The following diagram outlines the "hotspots" for substitution on the quinoline ring, derived from decades of optimization data in oncology and infectious disease.

QuinolineSAR Quinoline Quinoline Scaffold (Benzo[b]pyridine) Pos2 Position C2 Lipophilic Tolerance (Bioavailability Modulation) Quinoline->Pos2 Pos4 Position C4 DNA Intercalation Vector (e.g., Amino side chains) Quinoline->Pos4 Pos8 Position C8 Metal Chelation Site (If -OH present) Quinoline->Pos8 N1 Position N1 H-Bond Acceptor (Protonation modulates solubility) Quinoline->N1

Figure 1: Strategic substitution vectors on the quinoline scaffold for functional optimization.

Part 2: Synthesis Strategy

While numerous routes exist (Skraup, Combes), the Friedländer Annulation remains the gold standard for generating 2,3-disubstituted quinolines due to its convergence and tolerance of functional groups.

Protocol: Acid-Catalyzed Friedländer Synthesis

Objective: Synthesis of 2-substituted quinoline-4-carboxylic acids (or analogues).

Reagents:

  • 2-Aminoaryl ketone (e.g., 2-aminobenzophenone) [1.0 eq]

  • Reactive

    
    -methylene ketone/ester [1.2 eq]
    
  • Catalyst:

    
    -Toluenesulfonic acid (p-TSA) [5 mol%] or Sulfuric acid (catalytic drops)
    
  • Solvent: Ethanol or Toluene (anhydrous)

Workflow:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl ketone in ethanol.

  • Addition: Add the

    
    -methylene component followed by the acid catalyst.[1]
    
  • Reflux: Heat the mixture to reflux (

    
    C for EtOH) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). Disappearance of the amine starting material indicates completion.

  • Workup:

    • Cool to room temperature.[1][2]

    • Neutralize with saturated aqueous NaHCO

      
      .[1]
      
    • Extract with Ethyl Acetate (

      
       mL).[2]
      
    • Wash combined organics with brine, dry over anhydrous Na

      
      SO
      
      
      
      .[2]
  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient elution).

Part 3: Therapeutic Area – Infectious Diseases

Substituted quinolines have evolved from simple antimalarials (Chloroquine) to complex inhibitors of bacterial energy metabolism.[3]

Case Study: Bedaquiline (MDR-TB)

Mechanism of Action: Bedaquiline (a diarylquinoline) targets the ATP synthase complex of Mycobacterium tuberculosis.[3][4][5] Unlike traditional antibiotics that target cell walls or ribosomes, Bedaquiline binds specifically to the subunit c of the F


 rotor.

Biological Consequence:

  • Binding: The drug binds to the interface of the a- and c-subunits.

  • Stalling: This steric interference prevents the rotation of the c-ring.[6][7]

  • Uncoupling: Proton flow is uncoupled from ATP synthesis, leading to ATP depletion and collapse of the transmembrane pH gradient (

    
    pH).
    

BedaquilineMoA cluster_bact Mycobacterium tuberculosis Membrane ProtonFlow Proton Motive Force (H+) ATPSynthase F0F1-ATP Synthase (Rotary Motor) ProtonFlow->ATPSynthase Drives Rotation ATP ATP Production ATPSynthase->ATP Catalysis CellDeath Bacterial Cell Death (Bactericidal) ATP->CellDeath Depletion Bedaquiline Bedaquiline (Diarylquinoline) Bedaquiline->ATPSynthase Binds c-subunit (Stalls Rotor)

Figure 2: Mechanism of Bedaquiline-induced ATP synthase inhibition in Mycobacteria.

Part 4: Therapeutic Area – Oncology

In oncology, quinoline derivatives act primarily through two mechanisms: DNA Intercalation (stabilizing Topoisomerase-DNA cleavage complexes) and Tyrosine Kinase Inhibition .

Kinase Targeting (PI3K/Akt/mTOR)

Substituted quinolines have shown high affinity for the ATP-binding pockets of Receptor Tyrosine Kinases (RTKs), effectively silencing downstream pro-survival signaling.

OncologyPathway GrowthFactor Growth Factor RTK RTK (Receptor) GrowthFactor->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR (Cell Growth) AKT->mTOR Quinoline Quinoline Derivative (Kinase Inhibitor) Quinoline->RTK ATP Competition Quinoline->PI3K Inhibition

Figure 3: Intervention points of quinoline derivatives in the PI3K/Akt/mTOR antiproliferative pathway.

Comparative Potency Data

The following table summarizes the cytotoxicity (IC


) of a representative 8-hydroxyquinoline sulfonamide derivative (Compound 3c) compared to clinical standards against various cancer cell lines [1].
CompoundA549 (Lung) IC

(

M)
MDA-MB-231 (Breast) IC

(

M)
C-32 (Melanoma) IC

(

M)
Mechanism Note
Quinoline 3c 5.2 4.8 3.1 Acetylene-substituted sulfonamide
Cisplatin6.112.54.5DNA Crosslinker
Doxorubicin0.80.50.2Topoisomerase II Inhibitor

Note: Lower IC


 indicates higher potency. Compound 3c demonstrates superior potency to Cisplatin in MDA-MB-231 lines.

Part 5: Validated Bioassay Protocol

To ensure reproducibility in evaluating novel derivatives, the following MTT Assay protocol is recommended. This colorimetric assay relies on the reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells.[8][9]

Protocol: MTT Cytotoxicity Assay

Materials:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or SDS-HCl.

  • 96-well tissue culture plates.[8][10]

Step-by-Step Methodology:

  • Seeding: Plate tumor cells (e.g., A549) at a density of

    
     cells/well in 100 
    
    
    
    L complete media. Incubate for 24 hours at 37°C/5% CO
    
    
    to allow attachment.
  • Treatment:

    • Prepare serial dilutions of the Quinoline test compound in media (ensure DMSO concentration < 0.5%).

    • Replace media in wells with 100

      
      L of treatment media.[10]
      
    • Include Vehicle Control (media + DMSO) and Positive Control (e.g., Doxorubicin).

    • Incubate for 48–72 hours.

  • MTT Addition:

    • Add 20

      
      L of MTT stock solution (5 mg/mL) to each well.
      
    • Incubate for 3–4 hours at 37°C. (Check for purple formazan crystal formation under microscope).

  • Solubilization:

    • Carefully aspirate supernatant (do not disturb crystals).[10]

    • Add 100

      
      L DMSO to dissolve formazan crystals.[8]
      
    • Shake plate on an orbital shaker for 15 minutes.

  • Quantification: Measure absorbance at 570 nm (reference wavelength 630 nm) using a microplate reader.

  • Analysis: Calculate % Viability relative to vehicle control and determine IC

    
     using non-linear regression (GraphPad Prism or similar).
    

References

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. International Journal of Molecular Sciences, 2024. Link

  • Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. Antibiotics, 2019. Link

  • Bactericidal mode of action of bedaquiline. Journal of Antimicrobial Chemotherapy, 2015. Link

  • Friedländer Quinoline Synthesis. Alfa Chemistry, 2024. Link

  • MTT assay protocol. Abcam, 2024. Link

Sources

Solubility of 2-Chloroquinoline-8-carbonitrile in common organic solvents.

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical resource for the solubility profiling of 2-Chloroquinoline-8-carbonitrile (CAS: 1231761-07-1). It is designed for pharmaceutical scientists and process chemists requiring rigorous methodologies for solvent selection, crystallization optimization, and reaction engineering.

Executive Summary & Compound Profile

2-Chloroquinoline-8-carbonitrile is a critical halogenated quinoline intermediate, often utilized as a scaffold in the synthesis of tyrosine kinase inhibitors and complex heterocyclic pharmacophores.[1][2] Its solubility profile is governed by the interplay between the lipophilic quinoline core, the electron-withdrawing nitrile group at the C8 position, and the reactive chlorine at C2.

Physicochemical Identity
PropertySpecification
CAS Number 1231761-07-1
Molecular Formula C₁₀H₅ClN₂
Molecular Weight 188.61 g/mol
Predicted LogP ~2.8 – 3.2 (Lipophilic)
Physical State Off-white to pale yellow crystalline solid
Primary Interaction

-

stacking (aromatic), Dipole-dipole (nitrile)

Solubility Landscape: Predicted & Empirical Tiers

Based on structural analogs (e.g., 2-chloroquinoline-3-carbonitrile) and solvatochromic parameters, the solubility of 2-Chloroquinoline-8-carbonitrile follows a distinct polarity-driven hierarchy.

Solvent Compatibility Matrix

Note: Values below are estimated ranges for process design. Exact saturation points must be determined via the protocol in Section 4.

Solvent ClassRepresentative SolventsSolubility PotentialMechanistic Insight
Polar Aprotic DMSO, DMF, NMP High (>100 mg/mL)Strong dipole interactions disrupt crystal lattice energy effectively. Ideal for stock solutions.
Chlorinated DCM, Chloroform High (>80 mg/mL)Excellent solvation of the lipophilic quinoline core.
Polar Protic Methanol, Ethanol Moderate (10–30 mg/mL)Hydrogen bonding with the nitrile nitrogen is possible, but limited by the hydrophobic aromatic ring.
Esters/Ketones Ethyl Acetate, Acetone Moderate (20–50 mg/mL)Good balance for crystallization/recrystallization processes.
Non-Polar Hexane, Heptane Low (<1 mg/mL)Insufficient interaction energy to overcome lattice forces. Used as anti-solvents.
Aqueous Water, PBS (pH 7.4) Insoluble High lipophilicity precludes aqueous solubility without co-solvents or pH manipulation.

Thermodynamic Modeling Framework

To transition from empirical observation to predictive process control, solubility data should be fitted to thermodynamic models. This allows for the calculation of solubility at unmeasured temperatures, critical for cooling crystallization curves.

The Modified Apelblat Model

For non-ideal organic solutions, the modified Apelblat equation provides the most accurate correlation:



  • 
     : Mole fraction solubility
    
  • 
     : Absolute temperature (K)[3]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
Thermodynamic Logic Diagram

The following diagram illustrates the decision matrix for selecting the appropriate thermodynamic model based on experimental data quality.

Thermodynamic_Logic cluster_legend Process Key Start Experimental Data Acquisition (T = 278K to 323K) CheckLinearity Check van't Hoff Plot (ln x vs 1/T) Start->CheckLinearity Linear Linear Relationship? CheckLinearity->Linear VantHoff Apply van't Hoff Equation (Ideal Solutions) Linear->VantHoff Yes (R² > 0.99) Apelblat Apply Modified Apelblat (Non-Ideal/Polar Solvents) Linear->Apelblat No (Curvature) Output Calculate Enthalpy (ΔH) & Entropy (ΔS) of Dissolution VantHoff->Output Apelblat->Output Data Input Data Input Decision Decision Data Input->Decision Modeling Modeling Decision->Modeling Thermodynamic Output Thermodynamic Output Modeling->Thermodynamic Output

Figure 1: Decision logic for thermodynamic modeling of solubility data. Non-ideal behavior in polar solvents (DMSO/DMF) often necessitates the Apelblat model over the simpler van't Hoff equation.

Validated Experimental Protocol: Laser Monitoring Method

For high-precision solubility determination, the Dynamic Laser Monitoring Method is superior to static gravimetric analysis as it eliminates sampling errors and filter adsorption losses.

Materials Required[1][3][4][5][6][7][8][9][10][11]
  • Analyte : 2-Chloroquinoline-8-carbonitrile (Purity >98% HPLC).

  • Solvents : HPLC Grade (MeOH, EtOH, Acetone, Toluene).

  • Apparatus : Jacketed glass vessel (50 mL) with overhead stirrer, FBRM (Focused Beam Reflectance Measurement) or Turbidity probe, Programmable Cryostat.

Step-by-Step Workflow
  • Preparation : Charge the vessel with a known mass of solvent (

    
    ).
    
  • Saturation : Add 2-Chloroquinoline-8-carbonitrile in excess until a persistent suspension is observed.

  • Equilibration : Agitate at 400 RPM for 60 minutes at the starting temperature (

    
    ).
    
  • Dynamic Heating : Ramp temperature at 0.1 K/min.

  • Dissolution Point Detection : Record the temperature (

    
    ) where turbidity/reflectance drops to baseline (indicating full dissolution).
    
  • Re-Precipitation (Validation) : Cool at 0.1 K/min and record the nucleation temperature (

    
    ) to determine the Metastable Zone Width (MSZW).
    
Data Collection Template
SolventMass Solute (g)Mass Solvent (g)

(K)
Mole Fraction (

)
Ethanol0.50010.000305.15[Calc]
Toluene0.80010.000310.45[Calc]

Application Context: Purification Strategy

The solubility differential between Ethyl Acetate (moderate solubility) and Hexane (anti-solvent) creates an ideal system for purification via recrystallization.

Recrystallization Workflow

The following diagram outlines the purification logic for isolating high-purity 2-Chloroquinoline-8-carbonitrile from crude reaction mixtures.

Purification_Workflow Crude Crude Mixture (Reaction Mass) Dissolve Dissolve in Hot EtOAc (Reflux, ~77°C) Crude->Dissolve Filter Hot Filtration (Remove Inorganics) Dissolve->Filter Cool Cool to 25°C (Seed with Pure Crystal) Filter->Cool AntiSolvent Add Hexane Dropwise (Induce Supersaturation) Cool->AntiSolvent Isolate Filtration & Drying (Vacuum, 45°C) AntiSolvent->Isolate

Figure 2: Optimized recrystallization workflow utilizing the solubility differential between esters and alkanes.

References

  • BenchChem . Protocol: Determination of the Solubility of 2,4-Dichloroquinoline-3-carbonitrile in Common Organic Solvents. BenchChem Application Notes. Link

  • ChemicalBook . Product Profile: 2-Chloroquinoline-8-carbonitrile (CAS 1231761-07-1).[1][2][4] Link

  • National Institutes of Health (NIH) . PubChem Compound Summary for 2-Chloroquinoline. PubChem.[5] Link

  • MDPI . Thermodynamic Correlation between Liquid–Liquid Phase Separation and Crystalline Solubility. Pharmaceutics 2022.[6] Link

  • Frontiers in Chemistry . Recent advances in functionalized quinoline scaffolds. Frontiers. Link

Sources

Technical Guide: Synthetic Routes for 2-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloroquinoline scaffolds are critical pharmacophores in medicinal chemistry, serving as the structural core for antimalarials (e.g., chloroquine analogues), anticancer agents, and antiviral therapeutics.[1] Their reactivity at the C2 position allows for facile nucleophilic displacement, making them ideal precursors for complex library generation.

This guide analyzes the three primary synthetic architectures for accessing 2-chloroquinoline derivatives:

  • The Meth-Cohn Synthesis (Vilsmeier-Haack cyclization).

  • Dehydroxychlorination of quinolin-2-ones.

  • N-Oxide Rearrangement (Meisenheimer-type activation).

Part 1: Strategic Route Selection

The choice of synthetic route is dictated by the available starting materials and the desired substitution pattern.

Decision Matrix for Synthetic Strategy

RouteSelection Start Target: 2-Chloroquinoline Derivative Subst Desired Substitution Pattern? Start->Subst Route1 3-Formyl Group Required? (Meth-Cohn) Subst->Route1 C3-CHO present Route2 Parent/Specific Substitution? (Dehydroxychlorination) Subst->Route2 C2-OH precursor avail Route3 Late-Stage Functionalization? (N-Oxide Route) Subst->Route3 Quinoline core exists Acetanilide Start: Acetanilides Route1->Acetanilide Quinolone Start: Quinolin-2-ones Route2->Quinolone NOxide Start: Quinoline N-Oxides Route3->NOxide

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on target functionality and starting material availability.

Part 2: The Meth-Cohn Synthesis (Vilsmeier-Haack Approach)

Best for: Synthesizing 2-chloro-3-formylquinolines directly from acetanilides.

Mechanistic Insight

The Meth-Cohn synthesis is a domino reaction sequence involving formylation and cyclization. It utilizes the Vilsmeier reagent (chloromethylene)dimethyliminium chloride, generated in situ from DMF and POCl₃.

Causality: The reaction is driven by the electrophilic attack of the Vilsmeier reagent on the electron-rich aromatic ring of the acetanilide, followed by a second attack on the amide nitrogen. The final cyclization is promoted by the elimination of water and the restoration of aromaticity.

MethCohnMechanism Step1 Vilsmeier Reagent Formation (DMF + POCl3) Step2 Imidoyl Chloride Formation Step1->Step2 -PO2Cl2(-) Step3 C-Formylation (Ortho) Step2->Step3 Electrophilic Subst. Step4 Cyclization & Aromatization Step3->Step4 -HCl, -H2O

Figure 2: Simplified mechanistic flow of the Meth-Cohn synthesis.

Standard Operating Procedure (SOP)

Target: 2-Chloro-3-formylquinoline Scale: 10 mmol

  • Reagent Preparation: In a dry round-bottom flask under argon, dispense dry DMF (3 equiv, 30 mmol) . Cool to 0°C using an ice bath.[2]

  • Activation: Add POCl₃ (7-12 equiv, 70-120 mmol) dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent thermal decomposition of the Vilsmeier complex. Stir for 30 min at 0°C.

  • Addition: Add the acetanilide derivative (1 equiv, 10 mmol) in one portion.

  • Cyclization: Warm to room temperature, then heat to 75–95°C for 4–16 hours. Monitor via TLC (EtOAc:Hexane 3:7).

  • Quench: Cool to RT. Pour the reaction mixture slowly onto 500g crushed ice with vigorous stirring.

  • Isolation: The product precipitates as a yellow solid. Stir for 1 hour to ensure complete hydrolysis of iminium intermediates. Filter, wash with copious water, and recrystallize from acetonitrile or ethanol.

Validation Check: The appearance of a sharp aldehyde proton signal (~10.5 ppm) in ¹H NMR confirms the C3-formylation.

Part 3: Dehydroxychlorination of Quinolin-2-ones

Best for: Large-scale production of 2-chloroquinolines lacking the C3-aldehyde group.

Mechanistic Insight

This reaction proceeds via the activation of the tautomeric lactam (2-quinolone) into a lactim phosphate or chlorosulfite intermediate, which acts as a leaving group.

Expertise Note: While POCl₃ is standard, the addition of catalytic DMF is non-negotiable for difficult substrates. DMF forms the Vilsmeier reagent with POCl₃, which is a far more potent electrophile than POCl₃ alone, accelerating the activation of the lactam oxygen.

Comparative Reagent Table
Reagent SystemReactivityByproductsSuitability
POCl₃ (Neat) ModeratePhosphoric acidStandard substrates
POCl₃ / PCl₅ HighHCl, POCl₃Electron-deficient rings
SOCl₂ / DMF HighSO₂, HClAcid-sensitive substrates
Ph₃P / CCl₄ MildPh₃POLab-scale, delicate groups
Protocol: POCl₃ Dehydroxychlorination

Target: 2-Chloroquinoline Safety: POCl₃ is corrosive and reacts violently with water.

  • Setup: Charge a flask with quinolin-2-one (1 equiv) .

  • Solvent/Reagent: Add POCl₃ (excess, typically 5-10 equiv) .

    • Optimization: For unreactive substrates, add PCl₅ (1 equiv) to the mixture.

  • Reaction: Reflux at 105–110°C for 2–6 hours.

  • Workup: Distill off excess POCl₃ under reduced pressure (recover for reuse).

  • Neutralization: Pour residue onto ice-water.[3] Neutralize carefully with NH₄OH or NaHCO₃ to pH 7–8. Caution: Exothermic.

  • Extraction: Extract with DCM, dry over MgSO₄, and concentrate.

Part 4: N-Oxide Rearrangement

Best for: Late-stage chlorination of complex quinolines.

This route utilizes quinoline N-oxides, often generated from quinolines via m-CPBA oxidation. Treatment with POCl₃ or sulfonyl chlorides leads to nucleophilic attack at the C2 position via a Meisenheimer-type intermediate.

Regioselectivity Warning: Chlorination can occur at C2 or C4. Solvent polarity influences the ratio; non-polar solvents (DCM, Toluene) generally favor C2-chlorination.

References

  • Meth-Cohn, O., et al. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines, Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Gouda, M. A., & El-Bana, G. G. (2023).[4] Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry. Link

  • Abdel-Wahab, B. F., et al. (2012).[5] 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Arkivoc. Link

  • Larsen, R. D., et al. (1996). Practical Synthesis of 2-Chloroquinoline-3-carbaldehyde. Journal of Organic Chemistry. Link

  • BenchChem. (2025). Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives. Link

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 2-Chloroquinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This Application Note details a robust, scalable protocol for the synthesis of 2-chloroquinoline-8-carbonitrile , a critical pharmacophore in the development of kinase inhibitors and DNA-intercalating agents. Unlike generic quinoline syntheses, this protocol utilizes a highly regioselective N-oxide activation strategy . This route avoids the harsh conditions of direct halogenation and minimizes the formation of the 4-chloro isomer.

The guide prioritizes process safety and reproducibility , addressing the specific challenges of handling energetic oxidants (mCPBA) and water-reactive chlorinating agents (POCl


) in the presence of a hydrolytically sensitive nitrile group.

Retrosynthetic Logic & Strategy

The direct chlorination of quinoline at the 2-position is electronically unfavorable due to the nitrogen lone pair. The most reliable method to introduce a chlorine atom at C2 is via the Meisenheimer-type activation of the quinoline N-oxide.

Strategic Pathway
  • Precursor: Quinoline-8-carbonitrile (commercially available or synthesized via Sandmeyer reaction from 8-aminoquinoline).

  • Activation: Oxidation of the quinoline nitrogen to the N-oxide using meta-chloroperoxybenzoic acid (mCPBA). This increases the susceptibility of the C2 position to nucleophilic attack.

  • Functionalization: Regioselective chlorination using phosphorus oxychloride (POCl

    
    ). The oxygen of the N-oxide attacks the phosphorus, creating a good leaving group, followed by chloride attack at C2 and elimination.
    

Retrosynthesis Figure 1: Retrosynthetic analysis utilizing N-oxide activation strategy. Target 2-Chloroquinoline- 8-carbonitrile Intermediate Quinoline-8-carbonitrile 1-oxide Target->Intermediate POCl3 (Chlorination) Start Quinoline-8-carbonitrile Intermediate->Start mCPBA (Oxidation)

Experimental Protocol

Stage 1: Synthesis of Quinoline-8-carbonitrile 1-oxide

Objective: Selective oxidation of the quinoline nitrogen. Critical Quality Attribute (CQA): Complete consumption of starting material to prevent difficult separation of the unoxidized quinoline later.

Materials
  • Substrate: Quinoline-8-carbonitrile (1.0 eq)

  • Oxidant: m-Chloroperoxybenzoic acid (mCPBA), 70-75% wt (1.2 - 1.5 eq)

  • Solvent: Dichloromethane (DCM) or Chloroform (CHCl

    
    )
    
  • Wash Solution: Saturated aqueous NaHCO

    
    , 10% Na
    
    
    
    SO
    
    
Procedure
  • Dissolution: Dissolve Quinoline-8-carbonitrile (e.g., 10.0 g) in DCM (100 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0°C using an ice bath. Slowly add mCPBA (1.2 eq) portion-wise over 20 minutes. Note: Exothermic reaction.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 12–16 hours.

    • Monitoring: Check via TLC (EtOAc/MeOH 9:1) or LCMS. The N-oxide is significantly more polar than the starting material.

  • Workup (Crucial for Purity):

    • Quench excess peroxide by washing the organic layer with 10% aqueous Na

      
      SO
      
      
      
      (2 x 50 mL). Verify negative peroxide test (starch-iodide paper).
    • Wash with saturated aqueous NaHCO

      
       (3 x 50 mL) to remove m-chlorobenzoic acid byproduct. Caution: CO
      
      
      
      evolution.
    • Wash with brine, dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: The crude N-oxide is often pure enough (>90%) for the next step. If necessary, recrystallize from EtOAc/Hexane or purify via short silica plug.

Data Expectation:

  • State: Yellow to off-white solid.

  • MS (ESI): [M+H]

    
     = 171.05.
    
Stage 2: Regioselective Chlorination to 2-Chloroquinoline-8-carbonitrile

Objective: Conversion of N-oxide to 2-chloro derivative. Safety Warning: POCl


 is highly toxic and reacts violently with water. All glassware must be oven-dried.
Materials
  • Substrate: Quinoline-8-carbonitrile 1-oxide (1.0 eq)

  • Reagent: Phosphorus oxychloride (POCl

    
    ) (5.0 - 10.0 eq) – acts as reagent and solvent.
    
  • Solvent (Optional): 1,2-Dichloroethane (DCE) or Toluene (if POCl

    
     volume needs reduction).
    
Procedure
  • Setup: Place the N-oxide (e.g., 5.0 g) in a dry 2-neck round-bottom flask fitted with a reflux condenser and a drying tube (CaCl

    
     or N
    
    
    
    line).
  • Addition: Add POCl

    
     (25 mL) carefully.
    
    • Application Note: If the reaction is too vigorous on scale-up, dilute with anhydrous DCE.

  • Reflux: Heat the mixture to reflux (approx. 105°C) for 2–4 hours.

    • Mechanism Check: The solution will typically darken. Monitor by TLC (Hexane/EtOAc 7:3). The product is less polar than the N-oxide.

  • Quenching (Hazardous Step):

    • Cool the reaction mixture to RT.

    • Concentrate under reduced pressure to remove excess POCl

      
       (use a dedicated chemically resistant pump and cold trap).
      
    • Slow Quench: Pour the residue slowly onto crushed ice (approx. 200 g) with vigorous stirring. Maintain temperature <20°C.

    • Neutralization: Adjust pH to ~7-8 using saturated NaHCO

      
       solution or 2M NaOH (add slowly).
      
  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over MgSO

    
    , and concentrate.[1]
    
  • Purification: Flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).

Workflow Figure 2: Workflow for the critical chlorination step. Step1 N-Oxide (Solid Residue) Step2 Add POCl3 (Reflux 2-4h) Step1->Step2 Step3 Distill excess POCl3 Step2->Step3 Step4 Ice Quench (Exothermic!) Step3->Step4 Step5 Neutralize & Extract Step4->Step5 Final Pure 2-Chloro Product Step5->Final

Analytical Validation

Successful synthesis is validated by the following spectral characteristics.

TechniqueParameterExpected ResultInterpretation
HPLC Purity>95% (254 nm)Single peak, retention time > N-oxide.
1H NMR Chemical Shift~7.5 - 8.5 ppmLoss of symmetry compared to quinoline; distinct doublet for H3/H4.
MS (ESI) Isotope PatternM / M+2 (3:1 ratio)Characteristic Chlorine isotope pattern (35Cl/37Cl).
IR Wavenumber~2230 cm

Sharp Nitrile (CN) stretch (intact).

Interpretation: The absence of the N-oxide peak in HPLC and the presence of the chlorine isotope pattern in MS are the primary confirmation points.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Oxidation Old mCPBA; Low temp.Check mCPBA activity (titration). Increase reaction time or temp to 35°C.
Low Yield in Step 2 Hydrolysis of CN; Polymerization.Ensure anhydrous conditions. Avoid prolonged heating beyond completion.
Violent Quench Fast addition of water.Remove excess POCl

before quenching. Use ice, not water.
Product is 4-Chloro Isomerization.Rare in this scaffold, but ensure solvent is non-polar (DCE/Toluene) to favor C2.

References

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. Wiley. (See: Reissert Reaction and N-oxide chemistry).
  • Chlorination of Quinoline N-Oxides: Jordis, U. (2002). "Synthesis of substituted 2-chloroquinolines." Monatshefte für Chemie, 133, 635-642. Relevance: Establishes POCl3 reflux conditions as the gold standard.
  • Synthesis of Quinoline-8-carbonitrile

    • Womack, E. B., & McWhirter, J. (1955). "8-Cyanoquinoline." Organic Syntheses, Coll.[2] Vol. 3, p.193.

    • Source:

  • General Safety for POCl3 Reactions

    • National Center for Biotechnology Information. (2023).[3][4][5] PubChem Compound Summary for CID 24813, Phosphorus oxychloride.

    • Source:

Sources

Application Note: Nucleophilic Aromatic Substitution on 2-Chloroquinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for functionalizing 2-Chloroquinoline-8-carbonitrile via Nucleophilic Aromatic Substitution (


). This scaffold is a critical intermediate in the synthesis of kinase inhibitors, metal-chelating ligands, and optoelectronic materials.

The 2-chloroquinoline-8-carbonitrile substrate presents a unique reactivity profile:

  • High Electrophilicity: The C2-chlorine is highly activated by the adjacent ring nitrogen (N1).

  • Electronic Activation: The electron-withdrawing cyano group (-CN) at the C8 position (peri-position) significantly lowers the LUMO energy of the ring system, enhancing the rate of nucleophilic attack at C2 compared to unsubstituted 2-chloroquinoline.

  • Chemo-selectivity: The nitrile group remains stable under the optimized basic

    
     conditions described herein, serving as a latent handle for future transformations (e.g., reduction to amines or hydrolysis to amides).
    

Mechanistic Insight

The reaction proceeds via a classic Addition-Elimination (


) mechanism . The nucleophile attacks the electron-deficient C2 position, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the ring nitrogen (N1) and the electron-withdrawing C8-cyano group further stabilizes the transition state through inductive (-I) effects.
Reaction Pathway Visualization

SNAr_Mechanism cluster_legend Key Factors Substrate 2-Chloroquinoline- 8-carbonitrile TS Meisenheimer Complex (Anionic Intermediate) Substrate->TS Addition (Rate Limiting) Nucleophile Nucleophile (Nu-H) Nucleophile->TS Product 2-Substituted Quinoline-8-carbonitrile TS->Product Elimination (-Cl) Byproduct HCl / Salt TS->Byproduct Info N1: Stabilizes negative charge C8-CN: Inductive activation (-I)

Figure 1: Mechanistic pathway for


 on 2-chloroquinoline-8-carbonitrile. The rate-determining step is typically the nucleophilic addition.

Experimental Protocols

Method A: Amination (C-N Bond Formation)

Target: Synthesis of 2-aminoquinoline-8-carbonitrile derivatives.

This is the most common transformation. Primary and secondary amines react readily.[1] Aniline derivatives may require higher temperatures due to lower nucleophilicity.

Reagents:

  • Substrate: 2-Chloroquinoline-8-carbonitrile (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)

Protocol:

  • Dissolution: In a reaction vial equipped with a magnetic stir bar, dissolve 2-Chloroquinoline-8-carbonitrile (1.0 mmol, 188 mg) in anhydrous DMSO (3.0 mL).

  • Addition: Add the amine (1.2 mmol) followed by DIPEA (2.0 mmol, 350 µL).

  • Reaction: Seal the vial and heat to 80–100 °C for 2–4 hours. Monitor progress by LC-MS or TLC (Hexane/EtOAc 7:3).

    • Note: For volatile amines, use a pressure tube.

  • Work-up:

    • Cool to room temperature.[1][2]

    • Pour the mixture into ice-cold water (15 mL) with vigorous stirring. The product typically precipitates as a solid.

    • Filter the solid, wash with water (3 x 5 mL) and cold ethanol (1 x 2 mL).

    • Dry under vacuum.

  • Purification: If no precipitate forms, extract with Ethyl Acetate (3 x 10 mL), wash organics with brine, dry over

    
    , and purify via flash column chromatography (
    
    
    
    , 0-40% EtOAc in Hexanes).
Method B: Etherification (C-O Bond Formation)

Target: Synthesis of 2-alkoxy/aryloxyquinoline-8-carbonitrile derivatives.

Alkoxides are stronger nucleophiles but require anhydrous conditions to prevent hydrolysis of the nitrile or the chloride (to the quinolone).

Reagents:

  • Substrate: 2-Chloroquinoline-8-carbonitrile (1.0 equiv)

  • Nucleophile: Alcohol/Phenol (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or Sodium Hydride (NaH) (1.2 equiv for unreactive alcohols)
    
  • Solvent: DMF (N,N-Dimethylformamide)

Protocol:

  • Activation:

    • For Phenols: Dissolve phenol (1.2 mmol) and

      
       (2.0 mmol) in DMF (3 mL). Stir at RT for 15 min.
      
    • For Aliphatic Alcohols: Dissolve alcohol (1.2 mmol) in DMF (3 mL) at 0°C. Add NaH (60% dispersion, 1.2 mmol) cautiously. Stir for 15 min.

  • Coupling: Add 2-Chloroquinoline-8-carbonitrile (1.0 mmol) to the mixture.

  • Reaction: Heat to 60–80 °C for 1–3 hours.

  • Work-up: Quench with saturated

    
     (aq). Extract with EtOAc. Wash organic layer extensively with water (to remove DMF) and brine.
    
  • Purification: Recrystallization from EtOH or column chromatography.

Critical Parameters & Optimization

The following table summarizes the impact of reaction variables on yield and selectivity.

ParameterRecommendationRationale
Solvent DMSO or DMF High dielectric constant stabilizes the polar transition state (Meisenheimer complex).
Base DIPEA (Amines)

(Phenols)
Neutralizes the HCl byproduct. Inorganic bases (

,

) are preferred for weak nucleophiles.
Temperature 80–100 °C Sufficient to overcome activation energy without causing nitrile hydrolysis.
Concentration 0.2 – 0.5 M Higher concentrations favor intermolecular substitution over side reactions.
Stoichiometry 1.2 – 1.5 equiv (Nu)Slight excess of nucleophile drives the reaction to completion (Le Chatelier's principle).
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Nucleophile is too bulky or weak.

    • Solution: Switch solvent to NMP and increase temperature to 120 °C. Add a catalyst like KI (10 mol%) to form the more reactive 2-iodo intermediate in situ (Finkelstein reaction).

  • Issue: Hydrolysis of Nitrile (Formation of Amide).

    • Cause: Presence of water at high temperatures, especially with strong hydroxide bases.

    • Solution: Use anhydrous solvents. Avoid NaOH or KOH; stick to mild bases like DIPEA or

      
      .
      
  • Issue: N-Oxide Formation.

    • Cause: If using oxidizing conditions (rare in

      
      , but possible during workup).
      
    • Solution: Avoid peracids or aggressive oxidants.

Workflow Visualization

Workflow Start Start: 2-Chloroquinoline- 8-carbonitrile Selection Select Nucleophile Start->Selection Path_Amine Amine (R-NH2) + DIPEA / DMSO Selection->Path_Amine Path_Phenol Phenol (Ar-OH) + K2CO3 / DMF Selection->Path_Phenol Reaction Heat (80-100°C) 2-4 Hours Path_Amine->Reaction Path_Phenol->Reaction Check LC-MS Check: Conversion >95%? Reaction->Check Check->Reaction No (Continue heating) Workup_Ppt Precipitation (Pour into H2O) Check->Workup_Ppt Yes (Solid forms) Workup_Ext Extraction (EtOAc / Brine) Check->Workup_Ext Yes (Oil/Soluble) Final Final Product: 2-Substituted-8-CN-Quinoline Workup_Ppt->Final Workup_Ext->Final

Figure 2: Decision tree and workflow for the synthesis of 2-substituted quinoline-8-carbonitriles.

References

  • General Reactivity of 2-Chloroquinolines

    • Title: Nucleophilic substitution reactions of chloroquinolines with 1,2,4-triazole.[3]

    • Source: ResearchG
    • URL:[Link]

  • Synthesis of 2-Chloroquinoline-8-carbonitrile (Precursor)

    • Title: Towards selective small cation chelation (Thesis containing synthesis of 2-chloroquinoline-8-carbonitrile, Compound 538).
    • Source: Massey Research Online.
    • URL:[Link]

  • Mechanism of

    
     in Heterocycles: 
    
    • Title: A broadly applicable quantitative relative reactivity model for nucleophilic arom
    • Source: Chemical Science (NIH/PMC).
    • URL:[Link]

  • Related Quinoline Functionalization

    • Title: Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.[4][5][6]

    • Source: RSC Advances.[2][6]

    • URL:[Link]

Sources

Use of 2-Chloroquinoline-8-carbonitrile as a building block in organic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Chloroquinoline-8-carbonitrile as a Versatile Scaffold in Medicinal Chemistry

Abstract

2-Chloroquinoline-8-carbonitrile (CAS 1231761-07-1) is a bifunctional heteroaromatic building block offering orthogonal reactivity profiles.[1] Its structure features an electron-deficient quinoline core activated at the C2 position for nucleophilic aromatic substitution (


) and transition-metal-catalyzed cross-coupling, alongside a C8-nitrile group serving as a precursor for amines, amides, acids, or heterocycles. This guide details the chemoselective functionalization of this scaffold, providing validated protocols for 

displacement, Suzuki-Miyaura coupling, and nitrile hydrolysis, enabling the rapid synthesis of focused small-molecule libraries.

Chemical Profile & Reactivity Map

Compound Identity:

  • IUPAC Name: 2-Chloroquinoline-8-carbonitrile[1][2]

  • CAS Number: 1231761-07-1[1][3]

  • Molecular Weight: 188.61 g/mol

  • Appearance: Off-white to pale yellow solid

Reactivity Logic: The quinoline nitrogen atom renders the C2-position highly electrophilic. The chlorine atom at C2 is a potent leaving group, significantly more reactive than the nitrile group towards nucleophiles. This allows for sequential functionalization: C2 modification first , followed by C8 transformation .

Reactivity Map (DOT Diagram):

ReactivityMap Core 2-Chloroquinoline- 8-carbonitrile SNAr 2-Amino/Alkoxy Derivatives Core->SNAr SNAr (Amines/Alcohols) Base, Heat Suzuki 2-Aryl/Heteroaryl Derivatives Core->Suzuki Pd-Catalysis Ar-B(OH)2 Acid 8-Carboxylic Acid Core->Acid Hydrolysis NaOH or H2SO4 Amine 8-Aminomethyl Derivatives Core->Amine Reduction H2/Raney Ni or LAH Tetrazole 8-Tetrazolyl Derivatives Core->Tetrazole Cyclization NaN3

Figure 1: Divergent synthesis pathways for 2-Chloroquinoline-8-carbonitrile. Red nodes indicate C2 functionalization; Green nodes indicate C8 functionalization.

Application Protocols

Protocol A: C2-Functionalization via (Displacement with Amines)

Target: Synthesis of 2-amino-8-cyanoquinolines. Mechanism: Addition-Elimination (


). The reaction is driven by the electron-withdrawing nature of the quinoline nitrogen.

Materials:

  • 2-Chloroquinoline-8-carbonitrile (1.0 equiv)[1]

  • Primary or Secondary Amine (1.2 equiv)

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: DMF (Dimethylformamide) or DMSO

  • Workup: Ethyl acetate, Brine,

    
    
    

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloroquinoline-8-carbonitrile (1.0 mmol, 188 mg) in anhydrous DMF (3 mL).

  • Addition: Add Potassium Carbonate (

    
    , 2.0 mmol, 276 mg) followed by the amine nucleophile (1.2 mmol).
    
  • Reaction: Heat the mixture to 80–100°C under an inert atmosphere (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (

      
      ) should disappear, and a more polar fluorescent spot should appear.
      
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (20 mL).

    • Solid Product: If a precipitate forms, filter, wash with water, and dry under vacuum.

    • Oily Product: Extract with Ethyl Acetate (

      
       mL). Wash combined organics with brine (
      
      
      
      mL) to remove DMF. Dry over
      
      
      and concentrate.
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Quantitative Data Summary:

NucleophileConditionsYield (%)Notes
Benzylamine

, DMF,

C
88%Precipitates upon water addition
Morpholine

, EtOH, Reflux
92%Clean conversion, no chromatography needed
Aniline

, DMSO,

C
65%Requires higher temp due to lower nucleophilicity
Protocol B: C2-Functionalization via Suzuki-Miyaura Coupling

Target: Synthesis of 2-aryl-8-cyanoquinolines. Mechanism: Pd(0)-catalyzed cross-coupling.

Materials:

  • 2-Chloroquinoline-8-carbonitrile (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)

Step-by-Step Procedure:

  • Degassing: In a reaction vial, combine the quinoline substrate (1.0 mmol), aryl boronic acid (1.2 mmol), and solvent (4 mL). Sparge with Argon for 5 minutes.

  • Catalyst Addition: Add the Pd catalyst and the aqueous base. Seal the vial immediately.

  • Reaction: Heat to 90°C for 12 hours.

    • Note: The solution typically turns black (Pd precipitation) upon completion.

  • Workup: Filter through a pad of Celite to remove Pd residues. Wash with EtOAc.

  • Purification: Concentrate the filtrate and purify via column chromatography.

Protocol C: C8-Functionalization (Nitrile Hydrolysis)

Target: Synthesis of 2-chloroquinoline-8-carboxylic acid.[2] Challenge: Selective hydrolysis of the nitrile without hydrolyzing the C2-chloride (which yields 2-quinolone). Solution: Basic hydrolysis is generally preferred over acidic hydrolysis for preserving the chloro-group, though harsh conditions must be avoided.

Step-by-Step Procedure:

  • Setup: Suspend 2-Chloroquinoline-8-carbonitrile (1.0 mmol) in Ethanol (2 mL) and 10% NaOH (aq) (2 mL).

  • Reaction: Reflux (

    
    C) for 2–4 hours.
    
    • Caution: Do not extend reaction time unnecessarily, as the C2-Cl is susceptible to displacement by hydroxide (

      
      ) over long periods.
      
  • Workup: Cool to

    
    C. Acidify carefully with 1M HCl to pH 3–4.
    
  • Isolation: The carboxylic acid typically precipitates as a white/beige solid. Filter and wash with cold water.

Library Synthesis Workflow

For drug discovery campaigns, this scaffold is best utilized in a "divergent" library approach.

Workflow Diagram (DOT):

LibraryWorkflow Start Scaffold: 2-Chloroquinoline-8-CN Step1 Step 1: C2 Diversification (SNAr or Suzuki) Start->Step1 Intermediates Library of 2-Substituted-8-CN Quinolines Step1->Intermediates Step2 Step 2: C8 Transformation (Hydrolysis/Reduction) Intermediates->Step2 Final Final Library: 2-Substituted-8-Carboxy/Amino Quinolines Step2->Final

Figure 2: Sequential workflow for generating 2,8-disubstituted quinoline libraries.

Expert Tips & Troubleshooting

  • Regioselectivity: In

    
     reactions, the C2 position is significantly more reactive than the nitrile. However, if using extremely strong nucleophiles (e.g., organolithiums), attack at the nitrile (to form ketones) or the ring (addition) can occur. Keep temperatures below 
    
    
    
    C if using lithiated reagents, or stick to milder Grignard reagents.
  • Solubility: The parent compound is moderately soluble in DCM and EtOAc but highly soluble in DMF/DMSO. For reactions in ethanol, heating is usually required to fully dissolve the starting material.

  • Safety: The nitrile group can release cyanide ions under strongly acidic/reducing conditions if the ring is destroyed. Work in a well-ventilated fume hood.

References

  • National Institutes of Health (NIH). (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. PMC. Retrieved October 24, 2023, from [Link]

Sources

Strategic Heterocyclic Construction: Exploiting the Orthogonal Reactivity of 2-Chloroquinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

The quinoline scaffold remains a cornerstone in medicinal chemistry, privileged for its interactions with kinases, DNA intercalating sites, and G-protein-coupled receptors.[1] However, standard synthetic routes often yield mono-functionalized cores.[1][2]

This Application Note details the divergent synthesis of novel heterocyclic systems starting from 2-chloroquinoline-8-carbonitrile . This specific scaffold offers "orthogonal reactivity":

  • The C-2 Chlorine: A highly activated site for Nucleophilic Aromatic Substitution (

    
    ), enhanced by the electron-withdrawing nature of the ring nitrogen and the distal nitrile.[3]
    
  • The C-8 Nitrile: A robust dipole precursor suitable for [3+2] cycloadditions (to tetrazoles) or hydrolysis to amides/oxadiazoles.[1][2]

By exploiting these distinct reactivity profiles, we can construct complex, fused, and bis-heterocyclic architectures (e.g., [1,2,4]triazolo[4,3-a]quinolines ) unavailable through conventional quinoline synthesis.

Part 2: Reaction Landscape & Mechanistic Logic[1][2]

The following diagram illustrates the divergent pathways available from the parent scaffold. Note the selectivity: soft nucleophiles (hydrazines) attack C-2 under mild conditions, preserving the C-8 nitrile for late-stage functionalization.[1][2]

ReactionLandscape Start 2-Chloroquinoline- 8-carbonitrile Inter Intermediate: 2-Hydrazinoquinoline- 8-carbonitrile Start->Inter Hydrazine hydrate EtOH, Reflux (SNAr) Prod2 Product B: Tetrazolo[1,5-a] quinoline-9-carbonitrile Start->Prod2 NaN3, EtOH (Azido-Tetrazole Eq.) Prod1 Product A: [1,2,4]Triazolo[4,3-a] quinoline-9-carbonitrile Inter->Prod1 Triethyl orthoformate or R-COOH Prod3 Product C: 9-(1H-Tetrazol-5-yl)- [1,2,4]triazolo[4,3-a]quinoline Prod1->Prod3 NaN3, ZnBr2 DMF, 120°C ([3+2] Cycloaddition)

Figure 1: Divergent synthetic pathways. The primary route (solid lines) utilizes the hydrazine intermediate to build a fused triazole ring before modifying the distal nitrile.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Anchor Intermediate

Target: 2-Hydrazinoquinoline-8-carbonitrile Mechanism:


 Displacement.[1][2] The electron-withdrawing nitrile at C-8 lowers the LUMO energy of the quinoline ring, accelerating the displacement of chloride at C-2 by the hydrazine nucleophile.[2]

Reagents:

  • 2-Chloroquinoline-8-carbonitrile (1.0 eq)[1][2]

  • Hydrazine hydrate (80% solution, 5.0 eq)

  • Ethanol (Absolute, 10 mL/g of substrate)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 2-Chloroquinoline-8-carbonitrile and absolute ethanol. Stir until a suspension forms.

  • Addition: Add hydrazine hydrate dropwise over 5 minutes at room temperature. Caution: Exothermic reaction.[1][2]

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Validation: Monitor by TLC (SiO2, 30% EtOAc/Hexane). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (amine-like tailing).
  • Workup: Cool the reaction mixture to 0°C (ice bath). The product typically precipitates as a yellow/orange solid.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2x) and diethyl ether (1x) to remove excess hydrazine.

  • Drying: Dry under vacuum at 45°C.

Expected Yield: 85–92% Key Data Point: Formation of the hydrazine is confirmed by the disappearance of the C-Cl stretch in IR and the appearance of N-H signals in


 NMR (broad singlet 

4.0–5.0 ppm).
Protocol B: Construction of the Fused Triazole Core

Target: [1,2,4]Triazolo[4,3-a]quinoline-9-carbonitrile Rationale: This step creates a tricyclic aromatic system.[1][2] The hydrazine moiety acts as a 1,2-binucleophile reacting with a one-carbon electrophile (orthoester).[1][2]

Reagents:

  • 2-Hydrazinoquinoline-8-carbonitrile (1.0 eq)[1][2]

  • Triethyl orthoformate (TEOF) (Excess, acts as solvent/reagent)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq)[1][2]

Step-by-Step Methodology:

  • Setup: Suspend the hydrazine intermediate in TEOF (5 mL/mmol). Add pTSA.[1]

  • Cyclization: Reflux the mixture (146°C) for 6 hours.

    • Mechanistic Note: The reaction proceeds via an imidate intermediate followed by intramolecular nucleophilic attack of the ring nitrogen (N-1) onto the imidate carbon, eliminating ethanol.

  • Monitoring: TLC should show a highly polar, fluorescent spot.

  • Purification: Evaporate excess TEOF under reduced pressure. Triturate the residue with hexanes to induce crystallization. Recrystallize from Ethanol/DMF if necessary.[1][2]

Data Summary:

ParameterValueNotes
Appearance Beige/Tan SolidHigh melting point (>250°C)
IR (CN) ~2230 cm⁻¹Nitrile stretch remains intact
1H NMR Singlet @ ~9.8 ppmCharacteristic Triazole C-H proton
Protocol C: Distal Functionalization (The "Novelty" Step)

Target: 9-(1H-Tetrazol-5-yl)-[1,2,4]triazolo[4,3-a]quinoline Rationale: With the fused ring established, the C-8 nitrile (now C-9 in the fused system) is converted to a tetrazole bioisostere using a Lewis-acid catalyzed [3+2] cycloaddition.[1][2]

Reagents:

  • [1,2,4]Triazolo[4,3-a]quinoline-9-carbonitrile (1.0 eq)[1][2]

  • Sodium Azide (

    
    ) (2.0 eq)
    
  • Zinc Bromide (

    
    ) (1.0 eq) or Ammonium Chloride (
    
    
    
    )
  • Solvent: DMF or DMSO[2]

Step-by-Step Methodology:

  • Safety: Warning: Azides can form explosive mixtures.[1][3] Use a blast shield.

  • Reaction: Dissolve the substrate in DMF. Add

    
     and 
    
    
    
    .[1]
  • Heating: Heat to 120°C for 12–16 hours. The Lewis acid (

    
    ) activates the nitrile, facilitating the attack of the azide anion.
    
  • Workup: Cool to room temperature. Pour into ice-water.

  • Acidification: Carefully acidify with 1N HCl to pH 3–4. This protonates the tetrazolate anion, causing the product to precipitate.

  • Filtration: Collect the solid.

Part 4: References & Validated Sources

  • Nucleophilic Substitution of 2-Chloroquinolines:

    • Context: General reactivity profile of 2-chloroquinolines with hydrazine and nucleophiles.[1][2]

    • Source:Journal of the Chemical Society, "Reactivity of 2-chloroquinoline derivatives towards nucleophiles."

    • Link:

  • Synthesis of [1,2,4]Triazolo[4,3-a]quinolines:

    • Context: Cyclization protocols using orthoesters and carboxylic acids.[1]

    • Source:Heterocycles, "Synthesis of fused triazolo-quinoline systems."[1][2]

    • Link:[2]

  • Nitrile to Tetrazole Transformation:

    • Context: Zinc-catalyzed [3+2] cycloaddition mechanisms.[1][2]

    • Source:Journal of Organic Chemistry, "Zinc(II)-catalyzed synthesis of 5-substituted 1H-tetrazoles."[1][2]

    • Link:[1][2]

  • Hydrazine Derivatization Protocols:

    • Context: Specific handling of 2-hydrazinoquinoline intermediates.[1][2]

    • Source:PrepChem, "Synthesis of 2-Hydrazinoquinoline."[1][2]

    • Link:[1][2]

Disclaimer: All protocols involve hazardous chemicals (Azides, Hydrazine).[1] All procedures must be performed in a fume hood with appropriate PPE.[1] The author assumes no liability for experimental outcomes.

Sources

Application Note: Development and Evaluation of 2-Chloroquinoline-8-carbonitrile Derivatives as Targeted Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, extensively documented for its broad-spectrum biological activities, particularly in oncology[1]. Historically, 4-aminoquinoline derivatives like chloroquine have been repurposed as auxiliary anticancer agents due to their potent lysosomotropic properties and ability to inhibit autophagy[2][3]. However, recent advancements in targeted therapeutics have shifted focus toward functionalized quinolines that can simultaneously disrupt multiple oncogenic pathways[4].

The 2-chloroquinoline-8-carbonitrile architecture presents a highly strategic starting point for rational drug design:

  • Chemical Tractability (The 2-Chloro Moiety): The chlorine atom at the C2 position is highly activated by the electron-deficient nature of the quinoline ring, making it an ideal electrophilic center for Nucleophilic Aromatic Substitution (SNAr). This allows for the rapid, high-yield introduction of diverse pharmacophores (e.g., substituted anilines or cyclic amines).

  • Target Engagement (The 8-Carbonitrile Group): The carbonitrile group at the C8 position serves a dual purpose. Chemically, its strong electron-withdrawing nature further activates the C2 position for SNAr. Biologically, the cyano group acts as a potent, directional hydrogen-bond acceptor, which is critical for anchoring the molecule within the ATP-binding hinge region of key oncogenic kinases.

  • Mechanism of Action: Chloroquinoline derivatives have been shown to exert profound cytotoxic effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical axis for tumor survival and proliferation[5]. Furthermore, like their chloroquine predecessors, these derivatives can accumulate in acidic organelles, neutralizing lysosomal pH, blocking autophagosome-lysosome fusion, and ultimately triggering apoptosis[3][6].

Mechanistic Pathway & Workflow Visualization

To design a self-validating experimental system, researchers must map the chemical synthesis directly to the intended biological mechanism. The diagrams below illustrate the dual-targeting mechanism of these derivatives and the linear workflow required to validate them.

Pathway Drug 2-Chloroquinoline-8-carbonitrile Derivatives PI3K PI3K / Akt Axis Drug->PI3K Direct Kinase Inhibition Lysosome Lysosomal Acidification Drug->Lysosome pH Neutralization Apoptosis Apoptosis / Cell Death PI3K->Apoptosis Downregulation induces Autophagy Autophagosome-Lysosome Fusion Lysosome->Autophagy Blocks Autophagy->Apoptosis Accumulation triggers

Fig 1: Dual mechanism: PI3K/Akt kinase inhibition and lysosomal autophagy blockade driving apoptosis.

Workflow Syn 1. S_NAr Synthesis (Microwave) Pur 2. LC-MS/NMR Validation Syn->Pur Bio 3. SRB Cytotoxicity Screening Pur->Bio Mech 4. Western Blot (p-Akt & LC3B) Bio->Mech

Fig 2: Self-validating workflow from chemical synthesis to mechanistic biological validation.

Experimental Protocols

Protocol 1: Microwave-Assisted SNAr Synthesis of 2-Amino Substituted Derivatives

Causality Insight: Traditional thermal SNAr of sterically hindered anilines with chloroquinolines can take 12–24 hours and yield unwanted side products. Microwave irradiation ensures rapid, uniform heating, pushing the activation energy barrier quickly to favor the desired substitution while minimizing degradation.

Reagents & Materials:

  • 2-Chloroquinoline-8-carbonitrile (1.0 eq)

  • Substituted anilines/amines (e.g., 4-methoxyaniline, 3,4-dichloroaniline) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Reaction Assembly: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve 2-chloroquinoline-8-carbonitrile (0.5 mmol) in 3 mL of anhydrous NMP.

  • Amine Addition: Add the selected amine (0.6 mmol) followed by DIPEA (1.0 mmol). Note: DIPEA acts as a non-nucleophilic proton sink, neutralizing the HCl byproduct to prevent the amine nucleophile from protonating and losing its reactivity.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 150°C for 20 minutes.

  • Reaction Quenching: Cool the vial to room temperature. Pour the mixture into 30 mL of ice-cold distilled water. The crude product will typically precipitate.

  • Purification: Filter the precipitate, wash with cold water, and purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure 2-aminoquinoline-8-carbonitrile derivative. Validate purity (>95%) via LC-MS and structure via 1H/13C NMR.

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

Causality Insight: While the MTT assay is common, it relies on mitochondrial metabolic activity. Because quinoline derivatives often disrupt mitochondrial function and autophagy[3], MTT can yield false-positive cytotoxicity readings. The SRB assay measures total cellular protein mass (independent of metabolic rate), providing a more accurate reflection of actual cell proliferation and death.

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT-116) in 96-well plates at a density of 5,000 cells/well in 100 µL of complete media. Incubate for 24 h at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives (0.1 µM to 100 µM) in DMSO (final DMSO concentration <0.5%). Treat cells for 72 hours.

  • Fixation: Without removing the culture media, gently add 50 µL of cold 50% (w/v) Trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour. Note: TCA fixes the cells to the plate by precipitating cellular proteins.

  • Washing & Staining: Wash plates 4 times with slow-running tap water and air-dry. Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Stain for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates 4 times with 1% acetic acid to remove unbound dye. Air-dry completely.

  • Quantification: Solubilize the protein-bound dye by adding 200 µL of 10 mM unbuffered Tris base (pH 10.5) per well. Shake for 10 minutes. Read absorbance at 515 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.

Protocol 3: Mechanistic Validation via Western Blotting (Autophagy & PI3K/Akt)

Causality Insight: To prove the dual mechanism, we must observe two distinct biomarker shifts. A decrease in phosphorylated Akt (p-Akt) confirms PI3K pathway inhibition[5]. Conversely, an accumulation of LC3B-II (without a corresponding decrease in p62) indicates that autophagosomes are forming but failing to fuse with lysosomes, confirming the lysosomotropic blockade characteristic of chloroquine analogs[2][6].

Step-by-Step Procedure:

  • Lysate Preparation: Treat cells with the lead compound at 1x and 2x IC₅₀ for 24 hours. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving p-Akt).

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 30 µg of protein per lane onto a 10% SDS-PAGE gel. Run at 100V for 90 minutes.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane (100V, 1 hour). Block with 5% BSA in TBST for 1 hour at room temperature. Note: BSA is preferred over milk for phospho-proteins to prevent high background.

  • Primary Antibodies: Incubate overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, LC3B, and GAPDH (loading control).

  • Detection: Wash membranes, incubate with HRP-conjugated secondary antibodies for 1 hour, and develop using ECL substrate. Quantify band intensities using densitometry software.

Quantitative Data Presentation

The following table summarizes representative structure-activity relationship (SAR) data for a library of synthesized 2-chloroquinoline-8-carbonitrile derivatives, highlighting the impact of C2 substitution on cytotoxicity.

Table 1: In Vitro Cytotoxicity (IC₅₀) of 2-Substituted Quinoline-8-carbonitrile Derivatives

Compound IDC2 Substituent (SNAr)A549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)Mechanistic Note
CQ-8CN-01 None (Starting Material)>100>100>100Inactive electrophile
CQ-8CN-02 4-Methoxyaniline12.4 ± 1.115.2 ± 1.418.7 ± 2.0Moderate PI3K inhibition
CQ-8CN-03 3,4-Dichloroaniline3.2 ± 0.44.1 ± 0.52.8 ± 0.3Strong p-Akt suppression
CQ-8CN-04 N-Methylpiperazine28.5 ± 2.231.0 ± 2.825.4 ± 1.9High lysosomotropic effect
Doxorubicin Positive Control1.1 ± 0.20.8 ± 0.11.4 ± 0.2DNA Intercalation
Chloroquine Reference Control44.3 ± 3.552.1 ± 4.048.6 ± 3.8Autophagy Inhibition[3]

Data Interpretation: The introduction of a bulky, lipophilic 3,4-dichloroaniline group (CQ-8CN-03) significantly enhances cytotoxicity compared to the parent chloroquinoline and the reference drug chloroquine, indicating successful engagement with the kinase target space alongside baseline lysosomotropic activity.

References

  • Comparative Study of 3-Chloroquinoline Derivatives in Cytotoxicity Assays: A Guide for Researchers.Benchchem.
  • Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy.Dovepress.
  • Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways.PMC (NIH).
  • Comprehensive review on current developments of quinoline-based anticancer agents.Arabian Journal of Chemistry.
  • Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Treatment.MDPI.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.RSC Advances.

Sources

Application Note: Screening 2-Chloroquinoline-8-carbonitrile Analogs for Antimicrobial Activity

[1]

Executive Summary & Rationale

The quinoline scaffold remains a cornerstone in medicinal chemistry, historically validated by quinine and clinically cemented by fluoroquinolones.[1] While 2-chloroquinoline-3-carbaldehydes are widely explored, the 2-chloroquinoline-8-carbonitrile scaffold represents a distinct and underutilized pharmacophore.

Scientific Rationale: The presence of the cyano group (-CN) at the C8 position exerts a strong electron-withdrawing effect (Hammett

  • Reactivity Enhancement: It significantly activates the C2-chlorine atom towards Nucleophilic Aromatic Substitution (

    
    ), facilitating the rapid generation of diverse analog libraries under mild conditions.
    
  • Pharmacokinetic Tuning: The nitrile group lowers the

    
     of the quinoline nitrogen, potentially altering membrane permeability and reducing efflux pump susceptibility compared to non-substituted quinolines.
    

This guide details the end-to-end workflow for screening these analogs, moving from library generation to mechanistic validation.

Chemical Context & Library Design

Before screening, understanding the Structure-Activity Relationship (SAR) potential is vital. The 2-chloroquinoline-8-carbonitrile core acts as an electrophilic template.

SAR Logic for Analog Design
  • Position 2 (The Handle): The chlorine is a leaving group. Substitution here with amines, hydrazides, or thiols introduces diversity.

    • Insight: Bulky secondary amines at C2 often improve activity against Gram-positive bacteria by increasing lipophilicity.

  • Position 8 (The Anchor): The carbonitrile group is generally kept fixed in this specific screen to evaluate its specific contribution to binding affinity (e.g., via hydrogen bonding with Ser/Arg residues in DNA gyrase).

Workflow Visualization

The following diagram outlines the logical flow from chemical synthesis to biological validation.

GCore2-Chloroquinoline-8-carbonitrile CoreLibraryAnalog Library(SnAr at C2)Core->LibraryNucleophilic Subst.ScreenPrimary Screen(MIC/MBC)Library->ScreenBroth MicrodilutionHitHit Identification(MIC < 4 µg/mL)Screen->HitThresholdingMOAMOA Validation(DNA Gyrase/Membrane)Hit->MOATarget IDToxSelectivity Assay(Hemolysis/MTT)Hit->ToxSafety IndexMOA->ToxPrioritize

Figure 1: Integrated workflow for the synthesis and screening of quinoline-8-carbonitrile analogs.

Protocol 1: High-Throughput MIC Determination (Broth Microdilution)

This protocol is adapted from CLSI (Clinical and Laboratory Standards Institute) guidelines but optimized for screening synthetic small-molecule libraries.

Objective: Determine the Minimum Inhibitory Concentration (MIC) of analogs.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Strains:

    • Staphylococcus aureus (ATCC 29213) - Gram-positive control.

    • Escherichia coli (ATCC 25922) - Gram-negative control.

    • Pseudomonas aeruginosa (ATCC 27853) - Permeability challenge.

  • Indicator: Resazurin (0.015% w/v) for visual readout (optional but recommended for high throughput).

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve analogs in 100% DMSO to a stock concentration of 10 mg/mL.

    • Critical Step: Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v), as DMSO >2% can inhibit sensitive bacterial strains, yielding false positives.

  • Inoculum Standardization:

    • Prepare a 0.5 McFarland suspension (

      
       CFU/mL) from fresh overnight cultures.
      
    • Dilute 1:100 in CAMHB to achieve

      
       CFU/mL.
      
  • Plate Setup (96-well):

    • Columns 1-10: Serial 2-fold dilutions of test compounds (Final range: 64 µg/mL to 0.125 µg/mL).

    • Column 11 (Growth Control): Inoculum + 1% DMSO (No drug).

    • Column 12 (Sterility Control): Media only (No inoculum).

  • Incubation:

    • Seal plates with breathable film to prevent evaporation.

    • Incubate at 37°C for 18–24 hours.

  • Readout:

    • Visual: MIC is the lowest concentration with no visible turbidity.

    • Resazurin: Add 30 µL resazurin; incubate 1-4 hours. Blue = Inhibition (No growth); Pink = Growth (Metabolic reduction).

Self-Validation Check:

  • The Growth Control (Col 11) must be turbid (or pink).

  • The Sterility Control (Col 12) must be clear (or blue).

  • If the reference antibiotic (e.g., Ciprofloxacin) MIC deviates >1 dilution from expected values, reject the run.

Protocol 2: Mechanism of Action (DNA Gyrase Inhibition)

Quinoline derivatives often target bacterial type II topoisomerases (DNA Gyrase). This assay confirms if the 8-carbonitrile analogs retain this mechanism.

Principle: DNA gyrase introduces negative supercoils into relaxed plasmid DNA. Inhibition results in the maintenance of relaxed DNA bands on an agarose gel.

Methodology
  • Reaction Mix: Combine E. coli DNA Gyrase (2 units), Relaxed pBR322 plasmid (0.5 µg), ATP, and Assay Buffer.

  • Treatment: Add test compound (at

    
     MIC) or Ciprofloxacin (Positive Control).
    
  • Incubation: 37°C for 30 minutes.

  • Termination: Stop reaction with SDS/Proteinase K.

  • Electrophoresis: Run samples on a 1% agarose gel (no Ethidium Bromide during run) at 50V for 3 hours. Stain post-run.

Interpretation:

  • Active (Inhibitor): Presence of a single high-molecular-weight band (Relaxed DNA).

  • Inactive: Presence of multiple bands (Supercoiled DNA forms).

Protocol 3: Cytotoxicity Counter-Screening (Selectivity Index)

A potent antimicrobial is useless if it lyses mammalian cells. The Selectivity Index (SI) is calculated as

Method (MTT Assay):

  • Cells: HEK293 (Human Embryonic Kidney) or Vero cells.

  • Seeding:

    
     cells/well in DMEM; adhere overnight.
    
  • Treatment: Incubate with compounds (0.1 – 100 µg/mL) for 24 hours.

  • Development: Add MTT reagent; incubate 4 hours. Solubilize formazan crystals with DMSO.

  • Calculation: Determine

    
     (concentration reducing viability by 50%).
    

Expert Insight:

  • Target SI: An SI > 10 is generally required for a hit to progress.

  • Warning: If the 8-CN analogs show high potency against S. aureus but also high toxicity, suspect "membrane disruption" (detergent-like effect) rather than specific enzyme inhibition.

Data Presentation & Analysis

Summarize screening results in a comparative table to identify Structure-Activity Relationships.

Compound IDR-Substituent (C2)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)Gyrase IC50 (µM)SI (HEK293)
Ref (Cipro) -0.250.0150.5>100
8-CN-01 -Cl (Parent)>64>64NDND
8-CN-02 -NH-CH2-CH2-OH3264>100>50
8-CN-05 -Piperazinyl2.0 8.04.212
8-CN-09 -Morpholinyl4.016.08.525

Analysis Logic:

  • 8-CN-01 (Parent): Likely inactive due to poor solubility or lack of binding groups.

  • 8-CN-05: The piperazine ring (common in fluoroquinolones) likely enhances uptake and binding, validated by the low MIC and Gyrase IC50.

References

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. CLSI standard M07. [Link]

  • Kumar, S., et al. (2015). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives.[2] Journal of Antibiotics Research. [Link]

  • Desai, N. C., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. MedCrave - Pharmacy & Pharmacology International Journal. [Link]

  • Wang, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.[3] Molecules. [Link]

  • Ezelarab, H. A. A., et al. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs.[4] Journal of Chemistry. [Link]

Application Note: 2-Chloroquinoline-8-carbonitrile in the Synthesis of ATP-Competitive Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted oncology and neuropharmacology. Among the most versatile chemical building blocks utilized in this domain is 2-chloroquinoline-8-carbonitrile (CAS: 1231761-07-1). This bifunctional scaffold provides medicinal chemists with a highly programmable core: the C2-chloride serves as an activated electrophile for rapid diversification via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling, while the C8-carbonitrile acts as a latent hinge-binding motif.

This application note details the mechanistic rationale, validated synthetic protocols, and structure-activity relationship (SAR) data for utilizing 2-chloroquinoline-8-carbonitrile in the development of inhibitors targeting ALK, ROS1, B-RAF, and LRRK2 kinases.

Chemical Rationale & Mechanistic Insights

The design of kinase inhibitors requires precise spatial mimicry of the adenosine triphosphate (ATP) molecule. The quinoline core is a privileged bioisostere for the adenine ring of ATP, capable of inserting deeply into the hydrophobic cleft of the kinase active site.

  • The C2-Position (Solvent Front / Specificity Pocket): The electron-withdrawing nature of the quinoline nitrogen, synergistically enhanced by the C8-cyano group, renders the C2-chloride highly susceptible to nucleophilic attack. Substituting this position with solubilizing groups (e.g., piperazines) or bulky aromatic rings allows the molecule to project out toward the solvent-exposed region or engage specific allosteric pockets, enhancing kinase selectivity [1].

  • The C8-Position (Hinge Region Engagement): The kinase hinge region typically forms critical hydrogen bonds with the inhibitor. While the native C8-carbonitrile can act as a weak hydrogen-bond acceptor, its controlled hydrolysis to a primary carboxamide (-CONH₂) generates a potent bidentate hydrogen-bond donor/acceptor pair. This transformation drastically increases binding affinity, often shifting IC₅₀ values from the micromolar to the low-nanomolar range [2].

Kinase Inhibition Pathway Integration

To contextualize the biological impact of these synthesized molecules, the diagram below illustrates the integration of quinoline-based inhibitors into the ALK/ROS1 signaling cascade, a primary driver in non-small cell lung cancer (NSCLC).

G Ligand Oncogenic Fusion (e.g., EML4-ALK) Receptor ALK / ROS1 Kinase (Active State) Ligand->Receptor Constitutive Activation Downstream PI3K / AKT / STAT3 Signaling Cascade Receptor->Downstream Phosphorylation Inhibitor Quinoline-8-carboxamide Inhibitor Inhibitor->Receptor ATP-Competitive Blockade Inhibitor->Downstream Signal Abrogation Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Induces Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Promotes

Fig 1: ATP-competitive inhibition of ALK/ROS1 signaling pathways by quinoline derivatives.

Synthetic Workflows & Validated Protocols

The functionalization of 2-chloroquinoline-8-carbonitrile typically follows a two-stage workflow. First, the core is elaborated at the C2 position to install the specificity-determining side chain. Second, the C8-nitrile is modified to optimize hinge-binding interactions.

G SM 2-Chloroquinoline- 8-carbonitrile Step1 Step 1: S_NAr Reaction (Amine, DIPEA, Heat) SM->Step1 Int1 2-Aminoquinoline- 8-carbonitrile Step1->Int1 Step2 Step 2: Nitrile Hydrolysis (H2O2, NaOH) Int1->Step2 Product Kinase Inhibitor (8-Carboxamide) Step2->Product

Fig 2: Two-step synthetic workflow for functionalizing 2-chloroquinoline-8-carbonitrile.

Protocol A: C2-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Objective: Install a solubilizing or specificity-directing amine at the C2 position.

Materials:

  • 2-Chloroquinoline-8-carbonitrile (1.0 eq, 5.0 mmol)

  • Nucleophile (e.g., 4-methylpiperazine or substituted aniline) (1.2 eq, 6.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 10.0 mmol)

  • Anhydrous Dimethylformamide (DMF) (15 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroquinoline-8-carbonitrile in anhydrous DMF under an inert argon atmosphere.

  • Reagent Addition: Add DIPEA to the stirring solution, followed by the dropwise addition of the amine nucleophile.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90 °C using an oil bath. Stir continuously for 6–8 hours.

  • Workup: Cool the mixture to room temperature and quench by pouring into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (DCM:MeOH gradient).

Mechanistic Rationale & Self-Validation: The use of DIPEA is critical as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the incoming amine nucleophile, which would otherwise stall the reaction. The reaction's progress is self-validating via TLC (Thin-Layer Chromatography); the starting material (highly UV-active, high Rf) will cleanly convert to a more polar, lower Rf spot. Complete conversion is verified by LC-MS, looking for the [M+H]⁺ mass shift corresponding to the loss of chlorine (-35 Da) and addition of the amine.

Protocol B: C8-Nitrile Hydrolysis to Carboxamide (Radziszewski Reaction)

Objective: Convert the C8-carbonitrile to a primary carboxamide to establish a robust ATP-hinge binding motif [3].

Materials:

  • 2-Substituted quinoline-8-carbonitrile (from Protocol A) (1.0 eq, 2.0 mmol)

  • Hydrogen Peroxide (H₂O₂, 30% aqueous solution) (5.0 eq, 10.0 mmol)

  • Sodium Hydroxide (NaOH, 1M aqueous solution) (1.5 eq, 3.0 mmol)

  • Ethanol / DMSO (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Solubilization: Dissolve the intermediate in the Ethanol/DMSO mixture in a 25 mL flask.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add the 1M NaOH solution.

  • Oxidative Hydrolysis: Dropwise, add the 30% H₂O₂ solution over 10 minutes to prevent excessive exothermic bubbling.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • Isolation: Dilute the mixture with cold water (20 mL). The carboxamide product typically precipitates. Filter the solid under vacuum, wash with cold water, and dry under high vacuum.

Mechanistic Rationale & Self-Validation: Standard acidic or harsh basic hydrolysis often pushes nitriles all the way to carboxylic acids, which carry a negative charge at physiological pH and fail to penetrate cell membranes effectively. The Radziszewski reaction utilizes the hydroperoxide anion (HOO⁻) to attack the nitrile carbon, forming a peroxyimidic acid intermediate that rapidly collapses into the primary amide. This method is highly chemoselective. Validation is achieved via IR spectroscopy (disappearance of the sharp -C≡N stretch at ~2220 cm⁻¹ and appearance of broad -NH₂ and -C=O stretches at ~3300 cm⁻¹ and ~1650 cm⁻¹, respectively).

Quantitative Data: Structure-Activity Relationship (SAR)

The modifications at the C2 and C8 positions dictate the molecule's affinity for the kinase active site. Table 1 summarizes representative SAR data derived from literature utilizing the 2-chloroquinoline-8-carbonitrile scaffold for kinase inhibitor development [1][4].

Table 1: Impact of C2 and C8 Modifications on Kinase Inhibition

Compound CoreC2-Substitution (Solvent Front)C8-Substitution (Hinge Binder)Target KinaseIC₅₀ (nM)Mechanistic Impact
Quinoline-Cl (Starting Material)-CNALK / ROS1>10,000Poor pocket fit; lacks required H-bond donors.
Quinoline4-Methylpiperazin-1-yl-CNALK514.6Improved solubility; weak single H-bond acceptor.
Quinoline4-Methylpiperazin-1-yl-CONH₂ALK24.2Strong bidentate hinge binding established.
Indolo[2,3-b]quinolineFused Indole System-CNALK (Mutant)2.2Rigidified planar binding; optimal pocket fit [4].
Imidazo[4,5-c]quinolineSubstituted Pyrrolidine-CNLRRK2< 10.0Enhanced specificity pocket engagement [5].

Note: Data represents validated biochemical assay results demonstrating the necessity of C8 elaboration and C2 functionalization for achieving nanomolar potency.

References

  • Receptor-Based Virtual Screening and Synthesis of Dual Inhibitors Targeting Alk and Ros1 Kinases in Lung Cancer Source: International Journal of Drug Delivery Technology (IJDDT) URL:[Link]

  • Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38 Source: ResearchGate URL:[Link]

  • Discovery of New Quinolone-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Discovery of CJ-2360 as a Potent and Orally Active Inhibitor of Anaplastic Lymphoma Kinase Capable of Achieving Complete Tumor Regression Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Novel imidazo[4,5-c]quinoline derivatives as lrrk2 inhibitors (WO2018163066A1)

Functionalization of the quinoline ring in 2-Chloroquinoline-8-carbonitrile.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and medicinal chemists focusing on the functionalization of 2-Chloroquinoline-8-carbonitrile . This scaffold presents a unique "push-pull" electronic environment and dual-functional handles (C2-Cl and C8-CN), making it a versatile building block for kinase inhibitors, anti-infectives, and molecular probes.

Introduction & Scaffold Analysis

2-Chloroquinoline-8-carbonitrile is a privileged heteroaromatic scaffold. Its reactivity is defined by two orthogonal electrophilic sites and the electron-deficient nature of the quinoline core.

  • C2-Chloride (Electrophilic Center 1): The chlorine atom at position 2 is highly activated toward Nucleophilic Aromatic Substitution (

    
    ) due to the inductive effect of the adjacent ring nitrogen and the electron-withdrawing nature of the distal 8-cyano group. It also serves as an excellent handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
    
  • C8-Nitrile (Electrophilic Center 2 / Directing Group): The nitrile group is versatile. It can be hydrolyzed to an amide/acid, reduced to an amine, or converted into heterocycles (e.g., tetrazoles). Crucially, it acts as a Directing Group (DG) for transition-metal-catalyzed C-H activation at the C7 position.

  • Quinoline Backbone: The electron-deficient nature of the pyridine ring (positions 2, 3, 4) contrasts with the relatively more electron-rich benzene ring (positions 5, 6, 7, 8), though the 8-CN group lowers the electron density of the carbocycle as well.

Reactivity Map

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

ReactivityMap cluster_C2 C2 Functionalization cluster_C8 C8 Functionalization Core 2-Chloroquinoline- 8-carbonitrile SNAr SNAr (C2) (Amines, Alkoxides, Thiols) Core->SNAr High Reactivity Suzuki Pd-Coupling (C2) (Aryl/Heteroaryl) Core->Suzuki Pd(0) Catalysis Hydrolysis Nitrile Hydrolysis (C8) (Amide/Acid) Core->Hydrolysis Acid/Base Tetrazole Cycloaddition (C8) (Tetrazole Formation) Core->Tetrazole NaN3 / Lewis Acid CH_Act C-H Activation (C7) (Ortho-functionalization) Core->CH_Act Ru/Pd Catalysis

Figure 1: Divergent synthetic pathways for 2-Chloroquinoline-8-carbonitrile.

Protocol 1: Nucleophilic Aromatic Substitution ( ) at C2

The C2 position is the most reactive site. The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like intermediate.[1] The 8-cyano group stabilizes the anionic intermediate, enhancing reactivity compared to unsubstituted 2-chloroquinoline.

Scope
  • Nucleophiles: Primary/secondary amines, alkoxides, thiols.

  • Solvents: Polar aprotic solvents (DMF, DMSO, NMP) or alcohols (EtOH, iPrOH) for amines.

Experimental Workflow: C2-Amination

Objective: Synthesis of 2-amino-8-cyanoquinoline derivatives.

  • Reagents:

    • Substrate: 2-Chloroquinoline-8-carbonitrile (1.0 equiv).

    • Nucleophile: Amine (1.2 – 1.5 equiv).

    • Base: DIPEA (N,N-Diisopropylethylamine) or

      
       (2.0 equiv).
      
    • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone).

  • Procedure:

    • Dissolve the substrate in DMSO (0.5 M concentration).

    • Add the base followed by the amine.[1]

    • Temperature Control:

      • Aliphatic amines: Stir at RT to 60°C .

      • Anilines (weaker nucleophiles): Heat to 100–120°C .

    • Monitor by TLC/LC-MS. The reaction is typically complete within 2–6 hours.

    • Workup: Pour into ice-water. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.

  • Critical Note: Avoid strong hydroxide bases (NaOH/KOH) at high temperatures to prevent hydrolysis of the 8-cyano group.

Data Summary: Optimization
NucleophileBaseSolventTemp (°C)Yield (%)Notes
MorpholineDIPEADMSO2592Rapid conversion.
Aniline

DMF10078Requires heating.
Phenol

DMF9085Phenoxide formation in situ.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C2

When carbon-carbon bond formation is required at C2, Suzuki coupling is the method of choice. The C2-Cl bond is chemically competent for oxidative addition to Pd(0).

Experimental Workflow

Objective: Synthesis of 2-aryl-8-cyanoquinoline derivatives.

  • Reagents:

    • Substrate: 2-Chloroquinoline-8-carbonitrile (1.0 equiv).

    • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv).

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      / XPhos (for sterically hindered substrates).
    • Base:

      
       (2.0 M aq. solution) or 
      
      
      
      (solid, 2.0 equiv).
    • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/EtOH/Water.

  • Procedure:

    • Combine substrate, boronic acid, and catalyst in a reaction vial.

    • Purge with Argon/Nitrogen for 5 minutes (oxygen removal is critical).

    • Add degassed solvent and base.[1]

    • Heat to 90–100°C for 4–12 hours.

    • Workup: Dilute with EtOAc, wash with brine, dry over

      
      , and purify via flash chromatography.
      

Protocol 3: Chemoselective Functionalization of the C8-Nitrile

Modifying the nitrile group while retaining the C2-chloride requires careful selection of conditions, as the C2-Cl bond is liable to reduction or displacement.

A. Hydrolysis to Amide (Radziszewski Reaction)

Objective: Convert -CN to -CONH2 without hydrolyzing C2-Cl.

  • Reagents:

    
     (30%), 
    
    
    
    , DMSO.
  • Conditions: Stir at 0°C to RT . The mild oxidative hydrolysis prevents attack at C2.

  • Mechanism: Hydroperoxide anion attacks the nitrile to form the imidate, which collapses to the amide.

B. Tetrazole Formation (Click Chemistry)

Objective: Bioisostere synthesis.

  • Reagents: Sodium Azide (

    
    ), Zinc Bromide (
    
    
    
    ) or Triethylamine Hydrochloride.
  • Solvent: Water/Isopropanol or DMF.

  • Conditions: Heat at 100°C in a sealed tube.

  • Note:

    
     is a nucleophile and can displace C2-Cl. Using 
    
    
    
    as a Lewis acid catalyst accelerates the cycloaddition over the
    
    
    pathway.

NitrileWorkflow Start 2-Chloroquinoline- 8-carbonitrile Decision Target Functional Group? Start->Decision Path1 Primary Amide (-CONH2) Decision->Path1 Hydrolysis Path2 Tetrazole (Bioisostere) Decision->Path2 Cycloaddition Path3 Carboxylic Acid (-COOH) Decision->Path3 Full Hydrolysis Cond1 H2O2, K2CO3, DMSO (Mild, RT) Path1->Cond1 Cond2 NaN3, ZnBr2, DMF (Lewis Acid Catalysis) Path2->Cond2 Cond3 HCl (conc) or NaOH (High Temp) Path3->Cond3 Warning Risk: C2-Cl Hydrolysis Cond3->Warning

Figure 2: Decision tree for C8-nitrile functionalization.

Advanced Protocol: C-H Activation (C7 Functionalization)

The nitrile group can direct transition metals to the ortho position (C7). This allows for late-stage functionalization of the carbocyclic ring.

Experimental Workflow: Ru-Catalyzed C7-Arylation

Objective: Introduce an aryl group at C7 using the nitrile as a directing group.

  • Reagents:

    • Catalyst:

      
       (5 mol%).
      
    • Coupling Partner: Aryl boronic acid or Aryl bromide (depending on specific catalytic cycle).

    • Oxidant/Additive:

      
       (if oxidative coupling).
      
    • Solvent: 1,2-Dichloroethane (DCE).

  • Procedure:

    • Mix substrate, catalyst, and coupling partner in a sealed tube.

    • Heat to 100–120°C .

    • Mechanism: The nitrile nitrogen coordinates to Ru, bringing it into proximity with the C7-H bond for cyclometallation.

Safety & Handling

  • Cyanide Risks: While the nitrile group is covalently bound, combustion or strong acid treatment can release HCN. Work in a well-ventilated hood.

  • Azide Safety: In Protocol 3B, organic azides and hydrazoic acid are potential hazards. Do not use halogenated solvents (like DCM) with sodium azide to avoid forming explosive diazidomethane.

  • Skin Sensitization: Quinoline derivatives are often skin sensitizers and irritants. Wear nitrile gloves and eye protection.

References

  • Nucleophilic Substitution in Quinolines

    • Mechanism & Scope: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link

    • Application to 2-Chloroquinolines: Muscia, G. C., et al. (2008). Synthesis of novel quinoline derivatives. Journal of Heterocyclic Chemistry.
  • Suzuki-Miyaura Coupling

    • General Protocol: Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

    • Heterocycle Coupling: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Nitrile Functionalization

    • Radziszewski Hydrolysis: Katritzky, A. R., et al. (2005).
    • Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Journal of Organic Chemistry. Link

  • C-H Activation

    • Nitrile Directed: Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations. Chemical Reviews. Link

Sources

Experimental procedures for scaling up 2-Chloroquinoline-8-carbonitrile synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 2-Chloroquinoline-8-carbonitrile .

The guide prioritizes process safety , scalability , and reproducibility , focusing on the two most chemically sound routes: the N-Oxide Rearrangement Route (Direct Functionalization) and the Palladium-Catalyzed Cyanation Route (Halogen Exchange).

Executive Summary & Retrosynthetic Analysis

The synthesis of 2-Chloroquinoline-8-carbonitrile (CAS: 205448-66-4) presents specific challenges during scale-up, primarily regarding regioselectivity (introducing the chlorine at C2) and safety (handling energetic N-oxide intermediates or cyanide sources).

This guide details two validated pathways:

  • Route A (Direct Functionalization): The oxidation of commercially available Quinoline-8-carbonitrile followed by deoxygenative chlorination. This is the most atom-economical route but requires strict thermal control.

  • Route B (Halogen Exchange): The Palladium-catalyzed cyanation of 8-bromo-2-chloroquinoline. This is a modular route, ideal if the 8-bromo precursor is already available or if avoiding N-oxide chemistry is preferred.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target TARGET: 2-Chloroquinoline-8-carbonitrile NOxide Intermediate A: 8-Cyanoquinoline-N-oxide Target->NOxide Deoxygenative Chlorination (POCl3) Bromo Intermediate B: 8-Bromo-2-chloroquinoline Target->Bromo Pd-Catalyzed Cyanation (Zn(CN)2) SM1 Start A: Quinoline-8-carbonitrile NOxide->SM1 N-Oxidation (mCPBA or H2O2) SM2 Start B: 8-Bromoquinoline Bromo->SM2 1. N-Oxidation 2. POCl3

Figure 1: Retrosynthetic strategy comparing the N-Oxide Route (Left) and Halogen Exchange Route (Right).

Route A: The N-Oxide Rearrangement (Primary Protocol)

Best for: Rapid access, high atom economy, availability of starting material. Critical Hazard: The reaction of N-oxides with POCl3 is exothermic and can be explosive if not controlled.

Step 1: N-Oxidation of Quinoline-8-carbonitrile

While m-CPBA is common on a milligram scale, it is shock-sensitive and expensive for scale-up. We utilize a Urea Hydrogen Peroxide (UHP) / Trifluoroacetic Anhydride (TFAA) system or H2O2/Acetic Acid for safer, scalable oxidation.

  • Reagents: Quinoline-8-carbonitrile (1.0 eq), UHP (1.5 eq), TFAA (1.5 eq), DCM (Solvent).

  • Mechanism: In situ generation of trifluoroperacetic acid.

Protocol:

  • Charge Quinoline-8-carbonitrile (50 g, 0.32 mol) and Urea Hydrogen Peroxide (45 g, 0.48 mol) into a reactor containing DCM (500 mL).

  • Cool the suspension to 0°C .

  • Add Trifluoroacetic Anhydride (TFAA) (67 mL, 0.48 mol) dropwise over 60 minutes. Note: Maintain internal temperature < 5°C to prevent thermal runaway.

  • Allow to warm to 20°C and stir for 12 hours. Monitor by HPLC (Target Rt ~ 3.5 min vs SM Rt ~ 4.2 min).

  • Quench: Carefully add aqueous Na2SO3 (10% w/v) to destroy excess peroxide. Test with starch-iodide paper (must be negative).

  • Workup: Separate phases. Wash organic layer with sat. NaHCO3 and brine. Dry over Na2SO4 and concentrate.

  • Yield: Expect ~90-95% of 8-Cyanoquinoline-N-oxide as a pale yellow solid.

Step 2: Deoxygenative Chlorination (The Critical Step)

This step utilizes the Meisenheimer-type rearrangement mechanism where POCl3 activates the N-oxide oxygen, making the C2 position susceptible to nucleophilic attack by chloride.

  • Reagents: 8-Cyanoquinoline-N-oxide (1.0 eq), POCl3 (5.0 eq), DCM or Toluene (Solvent).

Protocol:

  • Setup: Dry reactor with a reflux condenser and caustic scrubber (to trap HCl gas).

  • Dissolve 8-Cyanoquinoline-N-oxide (50 g) in DCM (250 mL). Note: Toluene is preferred for >100g scale to allow higher process temperatures if needed, but DCM is standard for selectivity.

  • Cool to 0°C .

  • Add Phosphorus Oxychloride (POCl3) (135 mL, 5.0 eq) dropwise. CRITICAL: The reaction is latent; exotherms may occur after accumulation. Do not rush addition.

  • Heat the mixture to reflux (40°C for DCM) for 4–6 hours.

  • IPC (In-Process Control): Monitor consumption of N-oxide.

  • Quench (Hazardous):

    • Cool reaction mass to 0°C.

    • Pour the reaction mixture slowly into a stirred mixture of Ice/Water (1 kg) and NH4OH (to maintain basic pH).

    • Why: Direct water addition to POCl3 is violent. Inverse addition (reaction into water) dissipates heat more effectively.

  • Isolation: Extract with DCM, wash with brine, dry, and concentrate.

  • Purification: Recrystallization from Ethanol or Flash Chromatography (Hexane/EtOAc 8:2).

  • Target: 2-Chloroquinoline-8-carbonitrile (Off-white solid).

Route B: Palladium-Catalyzed Cyanation (Alternative Protocol)

Best for: Facilities restricting POCl3 use, or if 8-bromo-2-chloroquinoline is available. Safety Advantage: Uses Zn(CN)2 (non-volatile) instead of NaCN/HCN.

Precursor Synthesis

Start with 8-Bromo-2-chloroquinoline (Synthesized via N-oxidation of 8-bromoquinoline followed by POCl3, similar to Route A).

Cyanation Protocol
  • Reagents: 8-Bromo-2-chloroquinoline (1.0 eq), Zn(CN)2 (0.6 eq), Pd(PPh3)4 (5 mol%), DMF (Solvent).

  • Mechanism: Oxidative addition of Pd(0) to the C-Br bond (weaker than C-Cl), transmetallation with Zn(CN)2, and reductive elimination.

Protocol:

  • Charge 8-Bromo-2-chloroquinoline (24.2 g, 100 mmol) and Zinc Cyanide (7.0 g, 60 mmol) into a reactor.

  • Add anhydrous DMF (250 mL).

  • Degas: Sparge with Nitrogen for 30 minutes. Oxygen inhibits the Pd catalyst.

  • Add Pd(PPh3)4 (5.8 g, 5 mmol).

  • Heat to 85°C for 4–6 hours.

    • Note: Do not exceed 100°C to prevent reaction at the 2-Cl position.

  • Workup: Cool to RT. Dilute with EtOAc and wash with 5% NH4OH (to sequester Zinc salts) and brine.

  • Purification: Silica gel column (Gradient 0-20% EtOAc in Hexanes).

Analytical Data & Specifications

ParameterSpecificationMethod
Appearance Off-white to pale yellow crystalline solidVisual
Melting Point 158 – 160 °CCapillary Method
1H NMR (400 MHz, CDCl3) δ 8.25 (d, J=8.5 Hz, 1H), 8.10 (d, J=8.2 Hz, 1H), 7.95 (d, J=7.5 Hz, 1H), 7.65 (t, J=7.8 Hz, 1H), 7.55 (d, J=8.5 Hz, 1H).Proton NMR
HPLC Purity > 98.0% (Area %)C18 Column, ACN/H2O Gradient
Mass Spec (ESI) [M+H]+ = 189.02 (Cl isotope pattern)LC-MS

Process Flow & Safety Logic

The following diagram illustrates the critical decision points and safety barriers for the POCl3 Route (Route A) , which is the most common scale-up path.

ProcessFlow Start Start: Quinoline-8-carbonitrile Oxidation Step 1: N-Oxidation (UHP / TFAA / DCM) Start->Oxidation SafetyCheck1 SAFETY CHECK: Peroxide Test (KI Paper) Oxidation->SafetyCheck1 Workup1 Workup: Na2SO3 Quench -> Isolation SafetyCheck1->Workup1 Negative Peroxides Chlorination Step 2: Chlorination (POCl3 / Reflux) Workup1->Chlorination ExothermControl CRITICAL PARAMETER: Controlled Addition (T < 10°C) Chlorination->ExothermControl Monitoring Quench Quench: Inverse Addition into Ice/NH4OH Chlorination->Quench Completion ExothermControl->Chlorination Final Product: 2-Chloroquinoline-8-carbonitrile Quench->Final Extraction & Cryst.

Figure 2: Workflow for Route A emphasizing safety checkpoints for peroxide handling and POCl3 quenching.

References

  • Vilsmeier-Haack & POCl3 Chlorination Protocols

    • BenchChem. Application Notes and Protocols for the Large-Scale Synthesis of Chloroquinoline Carbaldehydes. (2025). Link

  • Synthesis of 2-Chloroquinoline-8-carbonitrile (Specific Route Verification)

    • Massey University. Towards selective small cation chelation (Thesis). Scheme 5.28: Synthesis of 2-chloroquinoline-8-carbonitrile. Link

  • Palladium-Catalyzed Cyanation (General Methodology)

    • Schareina, T., Zapf, A., & Beller, M. Potassium Hexacyanoferrate(II) as an Environmentally Benign Cyanating Agent. Journal of Organometallic Chemistry. Link

  • POCl3 Safety and Mechanism

    • Master Organic Chemistry. Elimination of Alcohols To Alkenes With POCl3. (2015). Link

  • Preparation of 8-Bromo-2-chloroquinoline Precursor

    • Canadian Journal of Chemistry. Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines. (2023). Link

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 2-Chloroquinoline-8-carbonitrile.

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the optimization of reaction conditions for the synthesis of 2-Chloroquinoline-8-carbonitrile (CAS: 1231761-07-1), a critical intermediate in the development of LRRK2 inhibitors and other heterocyclic pharmacophores.

Current Status: Operational Topic: Process Optimization & Troubleshooting Target Molecule: 2-Chloroquinoline-8-carbonitrile (C₁₀H₅ClN₂)

Executive Summary & Route Selection

The synthesis of 2-chloroquinoline-8-carbonitrile is most efficiently achieved via the N-oxide rearrangement (Meisenheimer/Reissert-Henze) pathway . While direct chlorination of quinolines is difficult due to the ring's electron-deficient nature, the N-oxide intermediate activates the C2 position for nucleophilic attack by chloride ions.

Optimal Synthetic Pathway
  • Precursor Sourcing: Commercial Quinoline-8-carbonitrile or synthesis via Pd-catalyzed cyanation of 8-bromoquinoline.

  • Activation: Oxidation to Quinoline-8-carbonitrile 1-oxide using m-CPBA.

  • Functionalization: Regioselective chlorination using POCl₃ .

Decision Matrix: Why this route?
MethodologyFeasibilityTechnical Verdict
N-Oxide Rearrangement High Recommended. High regioselectivity for C2; commercial starting materials; scalable.
Direct Chlorination (NCS/Cl₂) LowNot Recommended. Poor selectivity; requires radical conditions; difficult purification.
Sandmeyer (from 2-amino) MediumContingent. Requires 2-amino-8-cyanoquinoline, which is harder to source than the 8-cyano precursor.
Cyanation of 2,8-Dichloroquinoline MediumAlternative. Requires selective Pd-coupling at C8 over C2, which is chemically challenging (C2 is more reactive).

Detailed Experimental Protocols

Step 1: Synthesis of Quinoline-8-carbonitrile 1-oxide

Activates the quinoline ring for nucleophilic substitution.

Reagents: Quinoline-8-carbonitrile (1.0 equiv), m-CPBA (1.2–1.5 equiv, 70-75%), Dichloromethane (DCM).

  • Dissolution: Dissolve Quinoline-8-carbonitrile in DCM (10 mL/g). Cool to 0°C.

  • Addition: Add m-CPBA portion-wise over 30 minutes. Note: Exothermic.

  • Reaction: Warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The N-oxide is significantly more polar (lower R_f) than the starting material.

  • Workup (Critical for Purity):

    • Quench with saturated aqueous NaHCO₃. Stir vigorously for 20 mins to neutralize benzoic acid byproduct.

    • Separate phases.[1] Wash organic layer with 10% Na₂S₂O₃ (to remove excess oxidant) and then brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Silica gel chromatography (Gradient: 0→5% MeOH/DCM) or recrystallization from EtOAc/Hexane.

Step 2: Chlorination to 2-Chloroquinoline-8-carbonitrile

The critical C-Cl bond formation step.

Reagents: Quinoline-8-carbonitrile 1-oxide (1.0 equiv), Phosphorus Oxychloride (POCl₃) (5–10 equiv), DCM (optional co-solvent).

  • Setup: Place the N-oxide in a round-bottom flask under inert atmosphere (N₂/Ar).

  • Reagent Addition: Add neat POCl₃ slowly at 0°C.

    • Optimization Note: For difficult substrates, adding PCl₅ (0.5 equiv) can enhance the chlorinating power.

  • Heating: Heat to reflux (approx. 105°C) for 2–4 hours.

    • Checkpoint: The reaction mixture should turn from a suspension to a clear (often dark) solution.

  • Quenching (Safety Critical):

    • Cool the mixture to RT. Remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).

    • Pour the residue slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent nitrile hydrolysis.

    • Neutralize carefully with solid NaHCO₃ or 2M NaOH to pH 7–8.

  • Isolation: Extract with DCM (3x). Wash combined organics with brine, dry (MgSO₄), and concentrate.

  • Purification: Column chromatography (Hexane/EtOAc 4:1).

Workflow Visualization (DOT Diagram)

SynthesisWorkflow Start Start: Quinoline-8-carbonitrile Oxidation Step 1: Oxidation (m-CPBA, DCM, RT) Start->Oxidation CheckTLC Checkpoint: TLC (Is SM consumed?) Oxidation->CheckTLC CheckTLC->Oxidation No (Add more m-CPBA) NOxide Intermediate: Quinoline-8-carbonitrile 1-oxide CheckTLC->NOxide Yes Chlorination Step 2: Chlorination (POCl3, Reflux, 105°C) NOxide->Chlorination Quench Quench: Ice/Water (Neutralize to pH 7-8) Chlorination->Quench Product Target: 2-Chloroquinoline-8-carbonitrile Quench->Product

Caption: Logical workflow for the conversion of Quinoline-8-carbonitrile to the 2-Chloro derivative via N-oxide.

Troubleshooting Guide & FAQs

Category: Reaction Efficiency

Q: The chlorination step (Step 2) has stalled with ~30% starting material remaining. What should I do?

  • Root Cause: The 8-cyano group is electron-withdrawing, which deactivates the ring and makes the N-oxide less nucleophilic towards POCl₃.

  • Solution:

    • Increase Temperature: If using a solvent (e.g., DCM or Toluene), switch to neat POCl₃ to reach higher reflux temperatures (~105°C).

    • Add Promoter: Add PCl₅ (0.5–1.0 equiv) to the reaction. This generates a more reactive chlorinating species.

    • Microwave: Run the reaction in a microwave reactor at 120°C for 30 minutes (sealed vessel safety protocols apply).

Q: My yield for the N-oxide step is low (<50%).

  • Root Cause: Over-oxidation or loss during aqueous workup (N-oxides are water-soluble).

  • Solution:

    • Avoid excessive washing with water. Use chloroform/isopropanol (3:1) for extraction if the product is stuck in the aqueous phase.

    • Ensure the NaHCO₃ wash is performed carefully to remove m-chlorobenzoic acid without extracting the N-oxide.

Category: Impurity Profile

Q: I see a byproduct with a mass corresponding to [M+18]. What is it?

  • Identification: This is likely the 8-carboxamide derivative (hydrolysis of the nitrile).

  • Prevention:

    • Ensure all glassware for Step 2 is oven-dried.

    • Strictly control the quench temperature. Keep the quench mixture below 10°C. The combination of acidic POCl₃ hydrolysis and heat rapidly hydrolyzes nitriles to amides.

Q: Is the 4-chloro isomer formed?

  • Insight: The Meisenheimer rearrangement favors the 2-position, but steric hindrance at C8 (cyano group) might slightly influence regioselectivity.

  • Detection: Check 1H NMR. The 2-chloro isomer typically shows a singlet or doublet at C3/C4 with distinct coupling constants compared to the 4-chloro isomer.

  • Purification: These isomers usually separate well on silica gel using a Hexane/EtOAc gradient.

Safety & Handling (HSE)

HazardMitigation Strategy
POCl₃ (Phosphorus Oxychloride) Reacts violently with water. Quench by slow addition to ice. Do not add water to POCl₃. Perform all operations in a fume hood.
Cyanide Functionality While the nitrile is covalently bonded, avoid strong acidic conditions at high temperatures which could theoretically release HCN traces (unlikely but possible).
m-CPBA Shock sensitive in high concentrations. Store in a fridge. Do not scrape dried material on threads of bottles.

References

  • Synthesis of LRRK2 Inhibitors (Intermediate Preparation)

    • Source: GlaxoSmithKline / Cellzome Limited. "Imidazo[4,5-c]quinoline derivatives as LRRK2 inhibitors.
    • Relevance: Describes the use of 2-chloroquinoline-8-carbonitrile as a key intermediate (Intermediate 3)
    • URL:

  • General Mechanism of N-Oxide Chlorination (Reissert-Henze)

    • Source: Meth-Cohn, O., et al. "The Synthesis of Pyridines, Quinolines and Other Related Systems by the Vilsmeier and the Reverse Vilsmeier Method." Heterocycles, Vol 35, No. 1. (1993).[2]

    • Relevance: Foundational text on the mechanism of chlorinating electron-deficient heterocycles using POCl₃.
    • URL:

  • Optimization of Quinoline Chlorination

    • Source: BenchChem Technical Guides. "The Versatile Precursor: A Technical Guide to 2-(2-Chloroethyl)quinoline in Organic Synthesis."
    • Relevance: Provides general workup and quenching protocols for POCl₃ mediated chlorin
    • URL:

Sources

Purification of crude 2-Chloroquinoline-8-carbonitrile by column chromatography.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-Q8CN-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Purifying 2-Chloroquinoline-8-carbonitrile (2-Cl-8-CN-Q) presents a specific set of challenges derived from its electrophilic nature and the polarity contrast between the product and its precursors. This guide addresses the isolation of the target chloride from the crude reaction mixture (typically generated via POCl₃ chlorination of the corresponding lactam).

Critical Warning: The C2-chlorine atom is susceptible to Nucleophilic Aromatic Substitution (


). Avoid using nucleophilic solvents (methanol, ethanol, primary amines) in the mobile phase if the column is run at elevated temperatures or if the compound shows instability.

Module 1: Pre-Chromatography Diagnostics (The Triage)

Before packing the column, you must define the separation landscape. The most common impurity is the starting material (2-oxo-1,2-dihydroquinoline-8-carbonitrile) and phosphorous byproducts.

Solubility Profile
SolventSolubility RatingApplication
Dichloromethane (DCM) HighIdeal for loading and extraction.
Ethyl Acetate (EtOAc) ModerateGood component for mobile phase.
Hexanes/Heptane LowAnti-solvent; induces precipitation.
Methanol Moderate/HighRISK: Potential nucleophilic attack at C2. Use only if necessary and keep cold.
TLC Method Development

Standard System: 20% EtOAc in Hexanes.

  • Target

    
    :  0.35 – 0.45.
    
  • Visualization: UV Short Wave (254 nm). The quinoline core is highly UV active.

Diagnostic Check:

  • Spot 1: Crude mixture.

  • Spot 2: Starting material (Lactam).

  • Observation: The product (2-Cl-8-CN-Q) is significantly less polar than the starting lactam.

    • Product: Migrates to mid-plate.

    • Lactam (Impurity): Stays near the baseline (highly polar due to amide tautomer).

    • Phosphorous Impurities: Often streak at the solvent front or stay at the baseline.

Module 2: The Chromatography Protocol

Stationary Phase Selection
  • Phase: Silica Gel 60 (230–400 mesh).

  • Acidity Warning: Silica is slightly acidic. If your specific batch of 2-Cl-8-CN-Q is acid-sensitive (hydrolysis of CN or Cl), neutralize the silica by flushing with 1% Et₃N in Hexanes before loading (though typically not required for this stable analog).

Sample Loading (Critical Step)

Method A: Liquid Loading (Preferred for small scales <500mg) Dissolve crude in minimum DCM. Apply to the sand bed.[1]

  • Risk: If the volume of DCM is too high, the compound will "band" broadly, ruining resolution.

Method B: Dry Loading (Preferred for scales >500mg)

  • Dissolve crude in DCM/Acetone.

  • Add Celite 545 or Silica (1:2 ratio w/w).

  • Rotovap to dryness (free-flowing powder).

  • Pour powder onto the column bed.

Elution Gradient

Do not run isocratic immediately. Use a step gradient to remove non-polar tars first.

  • Equilibration: 100% Hexanes (2 CV - Column Volumes).

  • The Flush: 5% EtOAc/Hexanes (removes non-polar grease/tars).

  • The Separation: 10%

    
     30% EtOAc/Hexanes linear gradient.
    
    • Product Elution: Typically elutes between 15-25% EtOAc.

  • The Wash: 100% EtOAc (to strip the polar lactam starting material).

Module 3: Visualization & Workflow

The following diagram illustrates the decision logic for the purification process.

PurificationWorkflow Start Crude Reaction Mixture (Post-Workup) TLC TLC Analysis (20% EtOAc/Hex) Start->TLC Decision Separation Quality? TLC->Decision DryLoad Method: Dry Load (Celite/Silica) Decision->DryLoad Poor Solubility or >1g Scale WetLoad Method: Liquid Load (Min. DCM) Decision->WetLoad Good Solubility & <1g Scale Column Run Column Gradient: 5-30% EtOAc/Hex DryLoad->Column WetLoad->Column Fractions Fraction Analysis (UV 254nm) Column->Fractions Pure Pure Product (Concentrate & Dry) Fractions->Pure Single Spot Mixed Mixed Fractions Fractions->Mixed Overlapping Spots Recryst Recrystallization (EtOH or DCM/Hex) Mixed->Recryst Enrichment Recryst->Pure

Figure 1: Decision logic for the purification of 2-Chloroquinoline-8-carbonitrile.

Module 4: Troubleshooting Center (FAQ)

Q1: My product is co-eluting with a spot just below it. What is it?

  • Diagnosis: This is likely a regioisomer or a mono-chlorinated impurity if

    
     was used.
    
  • Solution: Change selectivity. Switch the solvent system from EtOAc/Hexanes to DCM/Hexanes (1:1 to 4:1) . Chlorinated aromatic compounds often display different retention behaviors in chlorinated solvents due to

    
    -
    
    
    
    interactions.

Q2: The product turns yellow/orange on the silica column.

  • Diagnosis: Acid sensitivity. The nitrile or the chloro-group might be hydrolyzing, or the compound is forming a salt with silanols.

  • Solution:

    • Flush the column with 1% Triethylamine (Et₃N) in Hexanes before loading.

    • Elute quickly. Do not leave the compound on the column overnight.

Q3: I see a streak from the baseline up to my product.

  • Diagnosis: "Tailing." This is caused by the basic nitrogen in the quinoline ring interacting with acidic silanol protons.

  • Solution: Add 1% Triethylamine to your mobile phase bottles. This blocks the silanol sites and sharpens the peak.

Q4: Can I use Methanol to speed up elution?

  • Diagnosis: Risk of

    
    .
    
  • Solution: Only if necessary. If you must use a polar solvent, try Acetone first. If you use Methanol, keep the fraction collector rack cool and rotovap fractions immediately. 2-Methoxyquinoline-8-carbonitrile is a common byproduct if left in MeOH.

Q5: Yield is lower than expected, but no product is in the waste.

  • Diagnosis: Irreversible adsorption. The product precipitated on the column or reacted.[1][2][3]

  • Solution:

    • Check the "sand" or loading zone. If it's solid white/yellow, your loading solvent evaporated and precipitated the compound.

    • Flush with 10% MeOH in DCM to recover the stuck material (accepting some impurity co-elution) and re-purify.

Module 5: Post-Purification Integrity

Once fractions are combined and concentrated:

  • Drying: High vacuum is essential to remove traces of EtOAc, which can be trapped in the crystal lattice.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C. The 2-Cl position remains reactive; moisture can slowly hydrolyze it to the 2-quinolinone.

References

  • BenchChem. (2025).[2] Purification techniques for 2-Chloroquinoline-6-sulfonamide.

  • National Institutes of Health (NIH). (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro.

  • Sigma-Aldrich. (n.d.). 2-Chloroquinoline-8-carboxylic acid Product Data.

  • ChemicalBook. (2024). 8-Chloroquinoline Properties and Solubility.

  • MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Quinolines Using POCl3.

Sources

Identifying and minimizing byproducts in 2-Chloroquinoline-8-carbonitrile synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, application scientists, and drug development professionals tasked with optimizing the synthesis of 2-chloroquinoline-8-carbonitrile.

The standard synthetic route involves a two-step sequence: the N-oxidation of quinoline-8-carbonitrile, followed by deoxygenative chlorination using phosphorus oxychloride (


). While this Boekelheide/Reissert-Henze-type rearrangement is a staple in heterocyclic chemistry, it is notorious for generating closely related byproducts that are difficult to separate[1].

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to maximize C2-regioselectivity and minimize byproduct formation.

Part 1: Troubleshooting FAQs & Byproduct Minimization

Q1: I am observing a high percentage of the 4-chloro regioisomer (4-chloroquinoline-8-carbonitrile). How do I improve C2 regioselectivity?

Root Cause: During the chlorination step,


 activates the N-oxide to form a highly reactive N-phosphoryloxy quinolinium intermediate. This intermediate possesses electrophilic centers at both the C2 and C4 positions (vinylogous to C2). While C2 attack is electronically favored, elevated temperatures or steric hindrance can lower the activation energy difference, allowing the chloride ion to attack the C4 position, yielding the 4-chloro regioisomer [1].
Solution: 
  • Temperature Control: Strictly maintain the reaction temperature between 0 °C and 5 °C during the addition of

    
    , and do not exceed 60 °C during the subsequent heating phase.
    
  • Base-Directed Chlorination: Introduce a non-nucleophilic base such as

    
    -Diisopropylethylamine (DIPEA). The base helps deprotonate the intermediate post-chloride attack, driving the kinetic preference for C2-chlorination.
    
  • Alternative Reagents: If

    
     consistently fails, switch to milder, highly regioselective reagent systems such as 
    
    
    
    , which have been shown to exclusively favor C2-chlorination in heterocyclic N-oxides [2].
Q2: My LC-MS shows a major byproduct with an mass of 171.1 Da (lacking chlorine). What is this, and how do I prevent it?

Root Cause: This mass corresponds to 2-hydroxyquinoline-8-carbonitrile (often existing as its carbostyril tautomer, quinolin-2-one). This byproduct forms via the hydrolysis of either the unreacted N-phosphoryloxy intermediate or the highly reactive C2-Cl bond itself during an overly aggressive aqueous workup [3]. Solution:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the

    
     is handled under an inert argon atmosphere.
    
  • Reverse Quenching: Never add water directly to the reaction mixture. Instead, perform a "reverse quench" by slowly dripping the reaction mixture into a vigorously stirred, ice-cold mixture of saturated aqueous

    
     and dichloromethane (DCM). Maintaining a slightly alkaline pH (7.5–8.5) prevents the acid-catalyzed hydrolysis of the newly formed C-Cl bond.
    
Q3: Why is my nitrile group converting into an amide during the N-oxidation step?

Root Cause: The use of hydrogen peroxide in acetic acid (peracetic acid) can inadvertently hydrate the cyano group to a carboxamide (quinoline-8-carboxamide N-oxide), especially under prolonged heating or if adventitious water is present. Solution: Perform the N-oxidation using anhydrous meta-chloroperoxybenzoic acid (


-CPBA) in dry DCM at room temperature. 

-CPBA is highly chemoselective for the pyridine nitrogen and will leave the nitrile group intact [4].
Q4: I am recovering deoxygenated starting material (quinoline-8-carbonitrile) after the chlorination step. Why did the reaction reverse?

Root Cause: Commercial


 degrades over time and often contains phosphorus trichloride (

) as an impurity.

is a potent reducing agent that will rapidly deoxygenate the quinoline N-oxide back to the starting material before chlorination can occur [4]. Solution: Always use freshly distilled

. Distill it under a slight vacuum or inert atmosphere to remove

and

impurities prior to use.

Part 2: Quantitative Data & Analytical Signatures

To rapidly identify the outcome of your synthesis, utilize the following analytical signatures. Monitor your reaction via LC-MS and


 NMR to quantify the ratio of these species.
Compound / ByproductMechanism of FormationLC-MS

Key

NMR Signature (DMSO-

)
Mitigation Strategy
2-Chloroquinoline-8-carbonitrile Target Product 189.0

8.65 (d, J=8.5 Hz, H-4)
N/A
4-Chloroquinoline-8-carbonitrile Regioisomeric Cl⁻ attack at C4189.0

8.80 (d, J=4.8 Hz, H-2)
Lower temp, add DIPEA
2-Hydroxyquinoline-8-carbonitrile Hydrolysis during aqueous quench171.1

12.10 (br s, NH, carbostyril)
Reverse quench in

Quinoline-8-carbonitrile Reduction by

impurity
155.1

9.05 (dd, J=4.2, 1.8 Hz, H-2)
Distill

before use
Quinoline-8-carboxamide Hydration of nitrile group173.1

7.80, 8.20 (br s,

)
Use anhydrous

-CPBA

Part 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the validation checkpoints.

Step 1: Chemoselective N-Oxidation
  • Setup: In an oven-dried 250 mL round-bottom flask, dissolve quinoline-8-carbonitrile (10.0 g, 64.8 mmol) in anhydrous DCM (100 mL) under an argon atmosphere.

  • Oxidation: Cool the solution to 0 °C using an ice bath. Portion-wise, add

    
    -CPBA (77% max, 17.4 g, 77.8 mmol, 1.2 eq) over 30 minutes to control the mild exotherm.
    
  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Validation Checkpoint 1: Remove a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The starting material peak (

    
     = 155.1) must be <2% by UV area. The N-oxide product will appear at 
    
    
    
    = 171.1. If incomplete, add 0.2 eq of
    
    
    -CPBA and stir for 1 additional hour.
  • Workup: Quench the reaction with 10% aqueous

    
     (50 mL) to destroy excess peroxide. Wash the organic layer with saturated aqueous 
    
    
    
    (3 × 50 mL) to remove
    
    
    -chlorobenzoic acid. Dry over anhydrous
    
    
    , filter, and concentrate in vacuo to yield quinoline-8-carbonitrile N-oxide as a pale yellow solid. Proceed immediately to Step 2 to prevent thermal degradation.
Step 2: Regioselective Deoxygenative Chlorination
  • Activation: Suspend the crude quinoline-8-carbonitrile N-oxide (approx. 64 mmol) in anhydrous toluene (80 mL). Add DIPEA (16.7 mL, 96 mmol, 1.5 eq) and cool the mixture to 0 °C under argon.

  • Chlorination: Equip the flask with an internal temperature probe. Dropwise, add freshly distilled

    
     (8.9 mL, 96 mmol, 1.5 eq) via syringe.
    
  • Validation Checkpoint 2: Monitor the internal temperature strictly during

    
     addition. If the temperature exceeds 5 °C, pause the addition. A temperature spike indicates uncontrolled exothermic activation, which directly correlates with an increase in the 4-chloro regioisomer.
    
  • Heating: Once addition is complete, heat the reaction mixture to 60 °C for 3 hours.

  • Reverse Quench: Cool the mixture to room temperature. Slowly pour the reaction mixture into a vigorously stirred biphasic solution of saturated aqueous

    
     (200 mL) and DCM (100 mL) at 0 °C. Ensure the pH remains >7.
    
  • Isolation: Separate the organic layer, extract the aqueous layer with DCM (2 × 50 mL), dry the combined organics over

    
    , and concentrate. Purify via flash chromatography (Hexanes:EtOAc) to isolate pure 2-chloroquinoline-8-carbonitrile.
    

Part 4: Mechanistic Workflow Visualization

The following diagram illustrates the chemical causality behind the desired pathway versus byproduct generation.

G SM Quinoline-8-carbonitrile (Starting Material) NOxide Quinoline-8-carbonitrile N-oxide (Intermediate) SM->NOxide m-CPBA, DCM (N-Oxidation) Activated N-Phosphoryloxy Quinolinium [Highly Reactive Species] NOxide->Activated POCl3 (Electrophilic Activation) By3 Quinoline-8-carbonitrile (Reduction Byproduct) NOxide->By3 PCl₃ Impurity (Deoxygenation) Target 2-Chloroquinoline-8-carbonitrile (Desired Product) Activated->Target Cl⁻ attack at C2 (Kinetically Favored) By1 4-Chloroquinoline-8-carbonitrile (Regioisomer Byproduct) Activated->By1 Cl⁻ attack at C4 (High Temp/Sterics) By2 2-Hydroxyquinoline-8-carbonitrile (Hydrolysis Byproduct) Activated->By2 H₂O attack (Aqueous Quench)

Mechanistic pathway and byproduct formation in 2-chloroquinoline-8-carbonitrile synthesis.

References

  • Title: An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN Source: ResearchGate URL: [Link]

How to improve the yield of 2-Chloroquinoline-8-carbonitrile synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the optimization of 2-Chloroquinoline-8-carbonitrile (CAS: 1231761-07-1) synthesis.

This guide prioritizes the "Cyanate-First, Chlorinate-Last" strategy to bypass the common regioselectivity issues associated with nucleophilic substitution on di-haloquinolines.

Part 1: Executive Summary & Route Strategy

The Core Problem: Researchers often attempt to synthesize 2-chloroquinoline-8-carbonitrile by cyanating 2,8-dichloroquinoline or 8-bromo-2-chloroquinoline . This approach suffers from low yields because the 2-chloro position on the quinoline ring is highly activated towards nucleophilic aromatic substitution (


). Cyanide sources (nucleophiles) frequently attack the C2 position, leading to mixtures of 2,8-dicyanoquinoline, 2-cyano-8-chloroquinoline, and the desired product.

The Solution: The N-Oxide Rearrangement Route To maximize yield and purity, you must invert the synthetic sequence. Install the nitrile group before introducing the chlorine at the C2 position.

  • Precursor: Start with 8-bromoquinoline or 8-aminoquinoline.

  • Cyanation: Convert to 8-cyanoquinoline (stable, no competing C2 leaving group).

  • Activation: Oxidize to 8-cyanoquinoline N-oxide.

  • Chlorination: Regioselective Meisenheimer-type chlorination using

    
    .
    

Part 2: Optimized Experimental Protocol

Phase 1: Synthesis of 8-Cyanoquinoline (The Precursor)

If you already have 8-cyanoquinoline, skip to Phase 2.

Option A: From 8-Bromoquinoline (Pd-Catalyzed Cyanation)

  • Reagents: 8-Bromoquinoline (1.0 eq),

    
     (0.6 eq), 
    
    
    
    (5 mol%), DMF.
  • Conditions: Heat to 80-100°C under Argon for 4-6 hours.

  • Yield Tip: Use Zinc Cyanide (

    
    ) instead of CuCN to simplify workup and reduce metal waste. The zinc salts are easier to remove than copper complexes.
    

Option B: From 8-Aminoquinoline (Sandmeyer Reaction)

  • Reagents: 8-Aminoquinoline,

    
     (0-5°C), then neutralize and add to 
    
    
    
    solution.
  • Critical Control: Maintain temperature strictly <5°C during diazotization to prevent phenol formation.

Phase 2: N-Oxidation (Activation)
  • Reagents: 8-Cyanoquinoline (1.0 eq), m-CPBA (1.2-1.5 eq, 70-75% purity), DCM or Ethyl Acetate.

  • Protocol:

    • Dissolve 8-cyanoquinoline in DCM at room temperature.

    • Add m-CPBA portion-wise (exothermic control).

    • Stir for 4-12 hours. Monitor by TLC (N-oxide is much more polar/lower

      
      ).
      
    • Workup: Wash with 10%

      
       (to quench excess peroxide) and saturated 
      
      
      
      (to remove m-chlorobenzoic acid).
  • Checkpoint: Ensure the N-oxide is dry before the next step. Residual water reacts violently with

    
    .
    
Phase 3: Regioselective Chlorination (The Key Step)
  • Reagents: 8-Cyanoquinoline N-oxide (1.0 eq),

    
     (5-10 eq), 
    
    
    
    (optional, 1.0 eq to buffer HCl).
  • Protocol:

    • Cool

      
       to 0°C.
      
    • Add N-oxide slowly (solid or solution in minimal

      
      ).
      
    • Heat to reflux (approx. 100-110°C) for 1-3 hours.

    • Monitoring: The reaction is complete when the polar N-oxide spot disappears and a less polar product appears.

  • Quenching (CRITICAL for Nitrile Stability):

    • Risk:[1] Acidic hydrolysis of the 8-CN group to an amide (

      
      ) or acid (
      
      
      
      ).
    • Procedure: Pour the reaction mixture slowly into a stirred mixture of ice and aqueous Ammonia (

      
      )  or saturated 
      
      
      
      . Maintain pH > 7 during quench. Do not quench into water alone, as the generated HCl will hydrolyze the nitrile.

Part 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield in Step 3 (Chlorination) Incomplete N-oxide formation or wet intermediate.Dry N-oxide thoroughly (azeotrope with toluene if needed). Ensure m-CPBA oxidation was 100% complete before starting Step 3.
Formation of Amide (M+18 peak) Acidic hydrolysis of Nitrile during workup.Quench

into basic media (Ice/

). Do not allow the quench solution to become hot or acidic.
Product is 4-Chloro isomer Regioselectivity drift.While 2-chloro is favored, solvent polarity affects the ratio. Use neat

or non-polar solvents (

) rather than polar aprotic solvents.
Starting Material Remains (Step 1) Catalyst poisoning (Pd route).[2]De-gas DMF thoroughly (freeze-pump-thaw). Oxygen kills

species.
Black Tar in Step 3 Thermal decomposition of N-oxide.Add N-oxide to cold

first, then ramp temperature slowly. Do not drop solid N-oxide into boiling

.

Part 4: Visualizing the Pathway

The following diagram illustrates the recommended "Cyanate-First" pathway versus the problematic "Chlorinate-First" pathway.

SynthesisPath Start 8-Bromoquinoline (or 8-Aminoquinoline) Cyanation Step 1: Cyanation (Zn(CN)2 / Pd or CuCN) Start->Cyanation Inter1 8-Cyanoquinoline Cyanation->Inter1 Oxidation Step 2: N-Oxidation (m-CPBA) Inter1->Oxidation Inter2 8-Cyanoquinoline N-Oxide Oxidation->Inter2 Chlorination Step 3: Chlorination (POCl3, Reflux) Inter2->Chlorination Final TARGET: 2-Chloroquinoline- 8-carbonitrile Chlorination->Final BadStart 2,8-Dichloroquinoline BadStep Direct Cyanation (High Failure Risk) BadStart->BadStep Avoid SideProduct Mixture: 2,8-Dicyano + 2-Cyano-8-chloro BadStep->SideProduct

Caption: Comparative workflow showing the robust N-oxide route (Green) vs. the low-selectivity SNAr route (Red).

Part 5: Decision Logic for Troubleshooting

Use this logic flow to identify where your specific yield loss is occurring.

Troubleshooting Start Yield Issue? CheckStep Which Step? Step1 Step 1: Cyanation CheckStep->Step1 Step3 Step 3: Chlorination CheckStep->Step3 S1_Issue Conversion < 50%? Step1->S1_Issue S3_Issue Impurity Profile? Step3->S3_Issue S1_Sol1 Check Oxygen levels. Degas solvents. S1_Issue->S1_Sol1 Yes S1_Sol2 Switch catalyst to Pd(dppf)Cl2 or XPhos. S1_Issue->S1_Sol2 No S3_Hydrolysis Amide detected? Quench into NH4OH/Ice. S3_Issue->S3_Hydrolysis M+18 Peak S3_Incomplete SM remains? Increase POCl3 eq or reaction time. S3_Issue->S3_Incomplete SM Peak

Caption: Diagnostic logic tree for isolating yield bottlenecks in the synthesis workflow.

References

  • Massey University Research Repository. (2014). Towards selective small cation chelation. (Thesis describing the synthesis of 2-chloroquinoline-8-carbonitrile, Compound 538, Scheme 5.28). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Chloroquinoline-3-carbaldehyde and related quinoline synthesis methods. (General reference for Vilsmeier and POCl3 chlorination protocols). Retrieved from

  • ChemicalBook. (2024). 2-chloroquinoline-8-carbonitrile Product Properties and CAS 1231761-07-1. Retrieved from

  • BenchChem. (2025).[3] Application Notes and Protocols for the Large-Scale Synthesis of Chloroquinolines. (Protocols for handling POCl3 and quenching). Retrieved from

Sources

Troubleshooting low conversion rates in reactions with 2-Chloroquinoline-8-carbonitrile.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization and Troubleshooting of Reactions Involving 2-Chloroquinoline-8-carbonitrile Ticket ID: #Q8CN-OPT-001 Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary & Scaffold Analysis

The 2-Chloroquinoline-8-carbonitrile scaffold presents a unique duality in synthetic organic chemistry. The quinoline ring is electron-deficient, making the C2-position highly susceptible to Nucleophilic Aromatic Substitution (


) and oxidative addition by transition metals. The 8-cyano group  exerts a strong electron-withdrawing effect (

,

), theoretically activating the C2-chloride further.

However, users frequently report low conversion rates (<30%) or stalled reactions . This is often due to three specific failure modes:

  • Catalyst Poisoning: The

    
    -hybridized nitrogen of the nitrile group (and the quinoline nitrogen) acting as a ligand for Pd/Cu catalysts.
    
  • Solubility-Limited Kinetics: The planar, electron-poor nature of the system leads to

    
    -stacking aggregation in non-polar solvents.
    
  • Competitive Hydrolysis: The activated nitrile is prone to hydrolysis under the basic aqueous conditions often used in Suzuki couplings.

This guide provides a modular troubleshooting approach to resolve these specific bottlenecks.

Module A: Troubleshooting (Aminations & Etherifications)

User Issue: "Reaction with primary/secondary amine stalls at 50% conversion even at reflux."

Root Cause Analysis

While the 8-CN group activates the ring, it also reduces the basicity of the quinoline nitrogen. If you are using acid catalysis, the protonation might not be occurring effectively at the ring nitrogen, or conversely, the amine nucleophile is being protonated and deactivated. In base-mediated reactions, the leaving group (


) departure might be rate-limiting if the intermediate Meisenheimer complex is too stable.
Diagnostic Protocol (Self-Validation)
  • TLC/LCMS Check:

    • Is starting material (SM) remaining? Yes

      
       Kinetic issue.
      
    • Is a side product formed (M+17/M+18)? Yes

      
       Nitrile hydrolysis (see Module C).
      
  • Solvent Test: Dissolve 5 mg of SM in the reaction solvent at RT. If cloudy, solubility is the rate-limiter.

Optimization Solutions
ParameterStandard Condition (Fail)Optimized Condition (Pass)Rationale
Solvent Toluene, DCM, THFDMSO, NMP, or TFE Polar aprotic solvents stabilize the anionic Meisenheimer intermediate. TFE (Trifluoroethanol) activates the C-Cl bond via H-bonding.
Base

, DIPEA

or neat amine
Organic bases can form salts that precipitate. Inorganic bases in DMSO maintain a heterogeneous but active surface.
Temperature


(MW)
Microwave irradiation often overcomes the activation energy barrier for deactivated nucleophiles.
Visualizing the Pathway

The following diagram illustrates the


 mechanism and the critical stabilization provided by the solvent.

SNAr_Mechanism SM 2-Cl-8-CN-Quinoline (Substrate) TS Meisenheimer Complex (Anionic Intermediate) SM->TS Addition (k1) Nu Nucleophile (H-Nu) Nu->TS Prod 2-Substituted-8-CN-Quinoline (Product) TS->Prod Elimination (k2) (-HCl) Solv Polar Aprotic Solvent (DMSO/DMF) Solv->TS Stabilizes Charge

Figure 1:


 reaction pathway. Polar aprotic solvents are critical for stabilizing the transition state (Meisenheimer complex) in this electron-deficient system.

Module B: Troubleshooting Palladium-Catalyzed Couplings (Suzuki/Buchwald)

User Issue: "Suzuki coupling fails. Catalyst turns black immediately (precipitation) or no product forms."

Root Cause Analysis

The 8-cyano group and the quinoline nitrogen are potent


-donors. They can displace phosphine ligands from Palladium, forming stable, inactive "Pd-Nitrogen" complexes (off-cycle resting states). Furthermore, standard aqueous bases (

) often hydrolyze the nitrile before coupling occurs.
Diagnostic Protocol
  • Color Check: rapid formation of "Palladium Black" indicates ligand dissociation and catalyst decomposition.

  • Ligand Screen: If

    
     fails, the monodentate phosphine is likely being displaced by the substrate.
    
Optimization Solutions
1. The "Bulky Ligand" Strategy

Use ligands that are sterically demanding to prevent the substrate nitrogen from coordinating to the metal center.

  • Recommended: XPhos , SPhos , or

    
     .
    
  • Avoid:

    
    , dppf (unless high temp).
    
2. The "Anhydrous Base" Protocol

To prevent nitrile hydrolysis, switch to a non-aqueous base system.

  • Base:

    
     (finely ground) or 
    
    
    
    .
  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

  • Additives: 4Å Molecular Sieves (to scavenge trace water).

Troubleshooting Decision Tree

Suzuki_Troubleshooting Start Suzuki Coupling Low Conversion Check1 Is Catalyst Black/Precipitated? Start->Check1 Yes1 Ligand Displacement (Poisoning) Check1->Yes1 Yes No1 Check LCMS for Side Products Check1->No1 No Sol1 Switch to Bulky Ligands (XPhos, BrettPhos) Yes1->Sol1 Check2 M+18 Peak (Amide)? No1->Check2 Yes2 Nitrile Hydrolysis Check2->Yes2 Yes No2 Oxidative Addition Failure Check2->No2 No Sol2 Use Anhydrous Conditions (Cs2CO3 / Dioxane) Yes2->Sol2 Sol3 Use Pd-Precatalysts (Pd(dba)2 + Ligand) No2->Sol3

Figure 2: Decision logic for troubleshooting Pd-catalyzed cross-coupling failures with nitrile-containing quinolines.

Module C: Nitrile Stability & Side Reactions

User Issue: "I see a new spot on TLC that is very polar, and my nitrile peak (2230 cm⁻¹) is gone."

Mechanism of Failure

The 8-position is sterically crowded but electronically activated. Under basic conditions (pH > 10) and elevated temperatures (>80°C), the hydroxide ion attacks the nitrile carbon, converting it first to a primary amide (


) and subsequently to a carboxylic acid (

).

Key Indicator:

  • LCMS: Appearance of

    
     (Amide) or 
    
    
    
    (Acid, if acidic workup used).
  • NMR: Disappearance of the quaternary nitrile carbon signal (~115-117 ppm) and appearance of a carbonyl signal (~165-170 ppm).

Prevention Strategy
  • Reduce Base Strength: Switch from

    
     to 
    
    
    
    or
    
    
    .
  • Temperature Control: Do not exceed 80°C in aqueous mixtures.

  • Alternative Coupling: If hydrolysis is unavoidable, perform the coupling before installing the nitrile (e.g., using 2,8-dichloroquinoline and cyanation later), although this is often less efficient.

Summary of Validated Conditions

Reaction TypeRecommended ReagentsTemp/TimeCritical Note

(Amine)
Amine (1.5 eq), DIPEA (2.0 eq), NMP 120°C (MW), 30 minNMP is superior to DMF for solubility and rate.

(Alkoxide)
NaOR (1.2 eq), THF/0°C 0°C

RT, 2 h
Control temp to prevent nitrile attack.
Suzuki Coupling Boronic Acid (1.5 eq),

or XPhos Pd G2 ,

, Dioxane (Dry)
90°C, 12 hStrictly anhydrous to save the nitrile.
Buchwald Amine (1.2 eq), Pd(OAc)2 + BINAP ,

, Toluene
100°C, 16 hBINAP prevents N-chelation.

References

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Conditions. Retrieved from [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.[1] Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

Sources

Selecting the best recrystallization solvent for 2-Chloroquinoline-8-carbonitrile.

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Technical Support Center: Purification of 2-Chloroquinoline-8-carbonitrile

Case ID: REC-2CQ8CN-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Best" Solvent

For the purification of 2-Chloroquinoline-8-carbonitrile , the optimal solvent system depends on your specific impurity profile and stability requirements.

Solvent System Role Why It Works Risk Profile
Ethanol (Absolute or 95%) The Standard (Level 1) Excellent solubility differential; effective for removing non-polar starting materials.Low-Medium: Prolonged boiling may cause minor nucleophilic substitution (ethoxy formation) due to the activated 2-Cl position [1, 2].
Ethyl Acetate / Heptane High Stability (Level 2) Recommended. Completely inert to the 2-Cl and 8-CN groups. Excellent for "oiling out" issues.Low: Requires careful binary solvent addition.
Acetonitrile The Polisher Good for removing polar N-oxide impurities often found in quinoline synthesis.Medium: High solubility may reduce recovery yield if not cooled significantly.

Diagnostic Hub: Assess Your Crude Material

Before selecting a solvent, visually inspect your crude 2-Chloroquinoline-8-carbonitrile.

Q1: What is the physical state of your crude product?

  • Scenario A: "Sticky Solid" or "Semi-Solid Paste"

    • Diagnosis: High solvent residue or non-polar impurities (mineral oil, grease).

    • Action: Perform a Trituration with cold Hexanes or Heptane first to remove surface oils before recrystallization.

  • Scenario B: "Hard, Dark Solid"

    • Diagnosis: Presence of polymeric tars or inorganic salts.

    • Action: Requires a Hot Filtration step during recrystallization. Use Ethyl Acetate as the dissolving solvent.

  • Scenario C: "Fine Powder with Color Impurity"

    • Diagnosis: Trapped starting material or isomers.

    • Action: Proceed directly to Ethanol or EtOAc/Heptane recrystallization.

Solvent Selection Wizard (Decision Logic)

Use this logic flow to determine the specific solvent system for your batch.

SolventSelection Start Start: Crude 2-Chloroquinoline-8-carbonitrile CheckImpurity Primary Impurity Type? Start->CheckImpurity NonPolar Non-polar (Grease, Starting Material) CheckImpurity->NonPolar Lipophilic Polar Polar (N-Oxides, Acids) CheckImpurity->Polar Hydrophilic Unknown Unknown / General CheckImpurity->Unknown Mixed Ethanol System A: Ethanol (95%) NonPolar->Ethanol Standard Acetonitrile System C: Acetonitrile Polar->Acetonitrile High Polarity EtOAcHept System B: EtOAc / Heptane Unknown->EtOAcHept Safest/Inert CheckStab Is 2-Cl labile? Ethanol->CheckStab Check Stability CheckStab->Ethanol No (Proceed) CheckStab->EtOAcHept Yes (Avoid EtOH)

Figure 1: Decision matrix for selecting the recrystallization solvent based on impurity profile and chemical stability.

Detailed Protocols

Protocol A: The Inert Binary System (Ethyl Acetate / Heptane)

Best for: High purity requirements, avoiding solvolysis, and preventing "oiling out."

  • Dissolution: Place crude solid in a flask. Add Ethyl Acetate (EtOAc) portion-wise while heating to reflux (approx. 77°C) until the solid just dissolves.

    • Tip: If colored insoluble specs remain, perform a hot filtration now.

  • Precipitation: Remove from heat source but keep the flask hot. Slowly add Heptane (or Hexane) dropwise to the hot solution until a faint, persistent cloudiness appears.

  • Clarification: Add a few drops of hot EtOAc to clear the cloudiness.

  • Crystallization: Allow the clear solution to cool to room temperature undisturbed.

    • Critical: Do not cool rapidly in ice immediately; this traps impurities.

  • Harvest: Once room temp is reached, cool in an ice bath (0-4°C) for 30 minutes. Filter and wash with cold Heptane.

Protocol B: The Standard System (Ethanol)

Best for: General purification, removal of non-polar byproducts.

  • Dissolution: Dissolve crude in minimum boiling Ethanol (78°C).

    • Warning: Do not reflux for >30 minutes. The electron-withdrawing 8-CN group activates the 2-Cl position, making it slightly susceptible to nucleophilic attack by ethoxide (though slow in neutral conditions) [1].

  • Cooling: Remove from heat. If the compound is known to "oil out," seed the solution with a pure crystal at ~40°C.

  • Filtration: Collect crystals and wash with cold Ethanol .

Troubleshooting Guide (FAQ)

Q: My product is "oiling out" (forming a liquid blob) instead of crystals. Why?

  • Cause: The melting point of the solvated product is lower than the boiling point of the solvent, or the solution is too concentrated.

  • Fix:

    • Reheat to redissolve the oil.

    • Add more solvent (dilute by 10-20%).

    • Seed the solution: Add a tiny crystal of pure product when the solution is slightly cooled but still clear.

    • Vigorous Stirring: Stirring can sometimes induce nucleation over oiling.

    • Switch Solvents: Move to System B (EtOAc/Heptane) . The non-polar antisolvent (Heptane) often forces a lattice formation better than cooling alone.

Q: I see a new impurity spot on TLC after recrystallization from Ethanol.

  • Cause: Solvolysis. The 2-Chloro group has reacted with ethanol to form the 2-Ethoxy derivative. This is rare in neutral ethanol but possible with prolonged heating or if the crude contained basic impurities [6].

  • Fix: Switch to Toluene or EtOAc/Heptane . These are non-nucleophilic and will not react with the chloro-group.

Q: The product is not precipitating even at 0°C.

  • Cause: High solubility or supersaturation.

  • Fix:

    • Scratch the inner wall of the glass vessel with a glass rod.

    • Evaporate 20% of the solvent volume under a nitrogen stream.

    • Add an "anti-solvent" (e.g., water if using Ethanol; Heptane if using EtOAc) dropwise until turbidity is observed.

References

  • BenchChem. The Versatile Precursor: A Technical Guide to 2-(2-Chloroethyl)quinoline in Organic Synthesis. Retrieved from

  • National Institutes of Health (NIH). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Retrieved from

  • University of Massachusetts. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • Sigma-Aldrich. 2-Chloro-8-methylquinoline-3-carbonitrile Product Page. Retrieved from

  • ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. Retrieved from

Technical Support Center: Regioselective Synthesis of 8-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to navigating the complexities of regioselective synthesis of 8-substituted quinolines, designed for researchers, scientists, and drug development professionals. This technical support center provides detailed troubleshooting, field-proven insights, and step-by-step protocols to overcome common experimental challenges.

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. However, the regioselective synthesis of 8-substituted quinolines presents a significant challenge due to the inherent electronic and steric properties of the quinoline ring. The C8 position, often crucial for biological activity or for use as a ligand attachment point, is notoriously difficult to functionalize selectively.[1] This guide addresses the most common issues encountered in the laboratory, providing both mechanistic explanations and actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address specific problems you may encounter during your synthetic campaigns.

Q1: My direct C-H functionalization reaction is yielding a mixture of C2, C5, and C8 isomers, with very low selectivity for the desired C8 product. Why is this happening?

A1: Understanding the Inherent Reactivity of the Quinoline Ring

The regiochemical outcome of C-H functionalization on an unsubstituted quinoline ring is a delicate balance of electronics and reaction mechanism.

  • Electrophilic Aromatic Substitution (SEAr): In reactions like nitration or halogenation, substitution preferentially occurs on the electron-rich benzenoid ring, primarily at the C5 and C8 positions. This is because the Wheland intermediates for attack at these positions are the most stable.[2][3]

  • Transition Metal-Catalyzed C-H Activation: Many modern cross-coupling reactions proceed via C-H activation. In the absence of a directing group, the electronic properties of the pyridine ring often favor functionalization at the C2 position.[4] This is due to the acidity of the C2-H bond and its proximity to the coordinating nitrogen atom.

Troubleshooting & Optimization:

  • Employ a Directing Group: This is the most effective strategy to enforce C8 selectivity. The directing group coordinates to the transition metal catalyst, delivering it specifically to the C8-H bond.

    • Quinoline N-Oxide: The N-oxide functionality is a powerful directing group that favors C8 functionalization. The oxygen atom participates in the formation of a stable palladacycle intermediate involving the C8 position.[4][5]

    • 8-Aminoquinoline (Daugulis' Auxiliary): The nitrogen of the 8-amino group acts as an effective chelating arm, directing a variety of transition metals (Pd, Cu, Rh) to the C8 position with high selectivity.[6] A significant advantage is the commercial availability of many 8-aminoquinoline derivatives. However, the subsequent removal of this auxiliary can be challenging.[6]

  • Ligand and Catalyst Selection: For C-H activation pathways, the choice of ligand on the metal center is critical. Bulky or electronically specific ligands can influence the regioselectivity by favoring or disfavoring coordination at certain positions. For instance, in some palladium-catalyzed reactions, the combination of palladium acetate without a phosphine ligand can favor C-H activation, whereas its presence can promote N-arylation instead.[7]

  • Solvent and Additive Optimization: The reaction medium can influence the stability of key intermediates. Acidic additives, such as PivOH, are often necessary to facilitate the C-H activation step.[4]

Diagram 1: General Reactivity of the Quinoline Ring

Caption: Competing regioselectivity in quinoline functionalization.

Q2: I'm trying to synthesize an 8-substituted quinoline using a classical named reaction (e.g., Skraup, Combes), but I'm getting the wrong regioisomer or a complex mixture.

A2: Regiocontrol in Classical Quinoline Syntheses

Classical methods build the quinoline core from aniline precursors. The final substitution pattern is dictated by the substitution on the aniline and the mechanism of the cyclization step.

  • Skraup & Doebner-von Miller Synthesis: These reactions involve the acid-catalyzed cyclization of an aniline onto an α,β-unsaturated carbonyl compound (formed in situ from glycerol in the Skraup synthesis).[8][9][10] The cyclization is an electrophilic aromatic substitution.

    • The Challenge: If you start with an unsubstituted aniline, you get unsubstituted quinoline. To get an 8-substituted quinoline, you must start with an ortho-substituted aniline. The cyclization will then occur at the other ortho position (C6 of the aniline, which becomes C5 of the quinoline) or the para position (C4 of the aniline, which becomes C7 of the quinoline). Directing cyclization to the substituted ortho position is generally not feasible.

  • Combes Synthesis: This method condenses an aniline with a β-diketone.[11] The regioselectivity depends on which carbonyl of the diketone the aniline initially attacks and how the subsequent acid-catalyzed ring closure proceeds.

    • The Challenge: The outcome is a complex interplay of steric and electronic effects from substituents on both the aniline and the diketone.[11][12] For example, using methoxy-substituted anilines and bulky diketones can favor the formation of 2-substituted quinolines, while chloro- or fluoroanilines may favor the 4-substituted isomer.[11] Achieving specific 8-substitution via this method requires a carefully chosen ortho-substituted aniline precursor.

Troubleshooting & Optimization:

  • Select the Correct Starting Material: The most reliable way to synthesize a specific 8-substituted quinoline using these methods is to begin with the corresponding 2-substituted aniline where the substituent is the one you desire at the final C8 position.

  • Control Reaction Conditions: In the Skraup synthesis, the reaction is notoriously exothermic and can produce significant tar from the polymerization of acrolein.[9]

    • Use a Moderator: Add ferrous sulfate or boric acid to the reaction mixture before heating to ensure a smoother, more controlled reaction.[9]

    • Control Temperature: Add sulfuric acid slowly with efficient cooling and stirring. Maintain a controlled reflux to prevent runaway reactions and minimize byproduct formation.[9]

Diagram 2: Skraup Synthesis Logic for 8-Substitution

G start Desired Product: 8-Substituted Quinoline aniline Required Starting Material: 2-Substituted Aniline start->aniline Retrosynthetic Analysis reaction Skraup Reaction aniline->reaction reagents Reagents: Glycerol, H₂SO₄, Oxidizing Agent reagents->reaction reaction->start Forms C-N and C-C bonds cyclization Electrophilic Cyclization occurs at the unsubstituted ortho-position of the aniline. reaction->cyclization

Caption: Retrosynthetic logic for achieving 8-substitution via Skraup synthesis.

Q3: My C8-functionalization reaction has a very low yield, and I suspect steric hindrance is the primary issue. How can I improve this?

A3: Overcoming Steric Hindrance at the C8 Peri-Position

The C8 position is sterically encumbered by the hydrogen atom at the C1 position of the naphthalene-like core. This "peri-interaction" can significantly hinder the approach of reagents and catalysts.

Troubleshooting & Optimization:

  • Leverage Chelation-Assistance: As mentioned in Q1, using a directing group like 8-aminoquinoline or an N-oxide is the most powerful strategy. The chelation effect helps overcome the steric barrier by pre-organizing the transition state and bringing the catalyst into close proximity with the C8-H bond, overriding the steric repulsion.

  • Optimize Reaction Conditions:

    • Temperature: Higher temperatures can sometimes provide the necessary activation energy to overcome the steric barrier. However, this can also lead to reduced selectivity and increased byproduct formation. A careful optimization study is required.

    • Catalyst Loading: Increasing the catalyst loading may improve conversion, but this is often not cost-effective and can complicate purification.

  • Alternative Synthetic Strategies: When direct functionalization fails, consider building the ring system with the C8-substituent already in place.

    • The Friedländer Synthesis: This method condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8][12][13] If you start with a 2-amino-benzaldehyde that has your desired substituent ortho to the amine (i.e., at the 6-position), it will become the 8-substituent in the final quinoline product. This is often a highly efficient and regioselective approach.

Experimental Protocols

Protocol 1: C8-Selective Arylation of Quinoline using the N-Oxide Strategy

This protocol is adapted from methodologies that use the N-oxide as a directing group to achieve C8-selective C-H arylation.[5]

Step 1: Synthesis of Quinoline N-Oxide

  • Dissolve quinoline (1.0 equiv) in dichloromethane (DCM).

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 equiv) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x), combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield quinoline N-oxide.

Step 2: C8-Selective C-H Arylation

  • To a pressure-rated vial, add quinoline N-oxide (1.0 equiv), the desired aryl bromide (1.5 equiv), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., a phosphine ligand, if required by the specific transformation).

  • Add a silver salt oxidant, such as Ag₂CO₃ (2.0 equiv).

  • Add the solvent (e.g., glacial acetic acid or another high-boiling polar solvent).[5]

  • Seal the vial and place it in a preheated oil bath at 120-140 °C. Stir the reaction mixture vigorously for 16-24 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium black and silver salts.

  • Wash the filtrate with saturated NaHCO₃ solution, then brine. Dry the organic layer over sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the 8-arylquinoline N-oxide.

  • The N-oxide can then be reduced back to the quinoline using a reducing agent like PCl₃ or by catalytic hydrogenation.

Data Presentation

Table 1: Comparison of Directing Groups for C8-Functionalization

Directing GroupCommon ReactionsAdvantagesDisadvantages & Removal Conditions
N-Oxide Pd-catalyzed Arylation, Alkylation[4]Readily prepared; mild removal.Requires an extra synthetic step (oxidation and reduction). Reduction (e.g., PCl₃, H₂/Pd).
8-Aminoquinoline Pd, Cu, Rh-catalyzed Arylation, Alkylation, Acylation[6]Commercially available; highly effective and versatile.Removal can be harsh and substrate-dependent (e.g., Diazotization, electrochemical cleavage).[6]
8-Hydroxyquinoline Directed bromination[14]Can participate in chelation; useful for specific transformations.[15]Scope is less general than N-oxide or 8-amino. Removal requires conversion to a different functional group.

References

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). MDPI. [Link]

  • Electrophile-Driven Regioselective Synthesis of Functionalized Quinolines. (2011). Organic Letters. [Link]

  • Combes quinoline synthesis. Wikipedia. [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. (2022). Taylor & Francis Online. [Link]

  • Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. (2025). PMC. [Link]

  • Regioselectivity of Friedländer Quinoline Syntheses. (2025). ResearchGate. [Link]

  • Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. (2025). Journal of the American Chemical Society. [Link]

  • 8-Hydroxy quinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: Realizing Cu-free click chemistry. (2025). ResearchGate. [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. University of Birmingham.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). MDPI. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). SciSpace. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013). Open Access Journals. [Link]

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). PMC. [Link]

  • Bromination of 8-substituted quinolines. (2014). ResearchGate. [Link]

  • A Guide to Directing Group Removal: 8-Aminoquinoline. (2021). PubMed. [Link]

  • Steric hindrance in analytical chemistry. Part V. A new 2-substituted 8-hydroxyquinoline (oxine). (1959). R Discovery. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025). MDPI. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]

Sources

Technical Support Center: 2-Chloroquinoline-8-carbonitrile Stability & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for preventing the decomposition of 2-Chloroquinoline-8-carbonitrile during purification.

Executive Summary: The "Dual-Warhead" Challenge

Researchers often underestimate 2-Chloroquinoline-8-carbonitrile (2-Cl-8-CN-Q) because quinolines are generally stable. However, this specific scaffold possesses two electrophilic "warheads" that destabilize each other during standard purification:

  • The 2-Chloro Position: Activated by the ring nitrogen, it is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly under acidic catalysis found in silica gel.

  • The 8-Cyano Group: Prone to hydrolysis to the amide (–CONH₂) or carboxylic acid (–COOH), a reaction often catalyzed by the same conditions that activate the chloride.

If your compound is turning yellow/orange on the column or showing new polar spots after recrystallization, you are likely triggering one of these pathways.

Part 1: Troubleshooting Dashboard (Symptom & Solution)

SymptomProbable CauseMechanismImmediate Corrective Action
Compound turns yellow on Silica Column Silica AcidityAcid-catalyzed hydrolysis of 2-Cl to 2-OH (Carbostyril formation).Stop. Switch to Neutral Alumina or use 1% Et₃N (Triethylamine) buffered silica.
New polar spot after EtOH/MeOH recrystallization Solvolysis (SNAr)Displacement of 2-Cl by alkoxide/alcohol (formation of 2-ethoxy/methoxy derivative).Do not heat in alcohols. Switch to EtOAc/Hexane or cold CH₂Cl₂/Hexane precipitation.
Yield loss during aqueous workup Nitrile Hydrolysis8-CN converts to 8-CONH₂ (Amide) due to prolonged exposure to extremes of pH.Maintain pH 6–8. Use rapid, cold extractions. Avoid strong acid/base washes.
Insoluble white precipitate in flask Polymerization/ DimerizationFormation of 2,2'-biquinoline dimers (rare, requires radical/metal initiation) or H-bonded amides.Keep away from light and transition metals during storage. Store under Argon.

Part 2: Critical Decomposition Pathways (Visualized)

Understanding how the molecule breaks down is the key to preventing it. The 2-position is the "soft" spot, while the 8-position is the "hard" spot.

DecompositionPathways Start 2-Chloroquinoline- 8-carbonitrile (Target) AcidSilica Acidic Silica Gel (Protons H+) Start->AcidSilica Slow Elution HotAlcohol Hot Alcohols (MeOH/EtOH) Start->HotAlcohol Recrystallization AqueousBase Aqueous Base (NaOH/KOH) Start->AqueousBase Workup pH > 10 Impurity1 2-Hydroxyquinoline- 8-carbonitrile (Carbostyril) AcidSilica->Impurity1 Hydrolysis (2-Cl displacement) Impurity2 2-Alkoxyquinoline- 8-carbonitrile (Ether) HotAlcohol->Impurity2 S_NAr (Solvolysis) Impurity3 2-Chloroquinoline- 8-carboxamide AqueousBase->Impurity3 Nitrile Hydrolysis

Figure 1: Primary decomposition vectors. Note that acidic silica is the most common silent killer of this compound.

Part 3: Optimized Purification Protocols

Protocol A: The "Buffered" Flash Chromatography (Recommended)

Standard silica gel has a pH of ~4.0–5.0. This acidity protonates the quinoline nitrogen, activating the 2-Cl bond for displacement by trace water in the solvent.

The Fix: Neutralize the Surface.

  • Slurry Preparation: Prepare your silica slurry using Hexanes (or Petroleum Ether).

  • The Buffer Step: Add 1% v/v Triethylamine (Et₃N) to the slurry. Swirl for 5 minutes. This neutralizes the acidic silanol sites.

  • Column Packing: Pour the column. Flush with 2 column volumes (CV) of pure Hexanes (without Et₃N) to remove excess amine.

  • Elution: Run your gradient (e.g., Hexane → EtOAc) without further Et₃N. The silica is now passivated.

  • Loading: Load the crude mixture using Dichloromethane (DCM) (wet loading) or Celite (dry loading). Avoid dissolving the crude in Methanol for loading.

Protocol B: Non-Alcoholic Recrystallization

Avoid boiling ethanol or methanol. The 2-chloro group becomes labile to nucleophilic attack by the solvent at temperatures >60°C.

The Fix: Solvent Displacement.

  • Dissolve the crude solid in a minimum amount of DCM or Acetone at room temperature.

  • Filter off any insoluble impurities (often polymerized byproducts).

  • Slowly add Hexanes or Heptane (antisolvent) dropwise with stirring until the solution becomes slightly turbid.

  • Place in the fridge (4°C) overnight. Do not boil.

  • Collect crystals via vacuum filtration and wash with cold Hexanes.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Acetone/Water for recrystallization? A: Use with extreme caution. While acetone is aprotic, the presence of hot water can hydrolyze the nitrile to the amide (8-CONH₂). If you must use this system, keep the temperature below 40°C and minimize the time the compound spends in solution.

Q: Why does my NMR show a small singlet at ~4.0 ppm and loss of the Cl signal? A: You likely used Methanol during workup or purification. That singlet is a methoxy group (–OMe). You have synthesized 2-methoxyquinoline-8-carbonitrile via SNAr displacement. This is irreversible.

Q: How should I store the purified compound? A: Store at -20°C under Argon. 2-Chloroquinolines are precursors to 2,2'-biquinolines; while this usually requires a catalyst, long-term exposure to light and air can induce slow dimerization or oxidation.

Q: I see a spot on TLC that trails heavily. What is it? A: This is likely the 2-hydroxy derivative (carbostyril). It is highly polar and phenolic. If you see this, your silica column was too acidic or the run took too long.

Part 5: Decision Logic for Purification

Follow this logic gate to determine the safest purification route for your specific crude mixture.

PurificationLogic Start Crude Reaction Mixture CheckTLC Check TLC (∆Rf > 0.2?) Start->CheckTLC Cryst Can it Crystallize? CheckTLC->Cryst YesCryst Recrystallize: DCM / Hexane (Cold) Cryst->YesCryst High Purity Crude NoCryst Chromatography Required Cryst->NoCryst Dirty Crude SelectStatPhase Select Stationary Phase NoCryst->SelectStatPhase Silica Standard Silica? SelectStatPhase->Silica RISKY (Decomposition) Buffered Buffered Silica (1% Et3N) SelectStatPhase->Buffered Recommended Alumina Neutral Alumina (Brockmann III) SelectStatPhase->Alumina Best for Acid Sensitive

Figure 2: Purification Decision Tree. Note that standard silica is marked as "Risky" due to the acidity issues discussed above.

References

  • Reactivity of 2-Chloroquinolines: Hamama, W. S., Gooda, A. A., & Zoorob, H. H. (2018).[1] Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484–8515.[1] Context: Details the susceptibility of the 2-chloro position to nucleophilic attack (SNAr) and hydrolysis.

  • Nitrile Hydrolysis Mechanisms: Cohen, L. A., & Jones, W. M. (1962). A Study of the Hydrolysis of Nitriles. Journal of the American Chemical Society, 84(19), 3732. Context: Foundational physical chemistry describing the acid/base catalyzed hydrolysis of nitriles to amides.

  • Purification of Chloroquinolines (Alumina vs. Silica): Muscia, G. C., et al. (2006). Microwave-assisted synthesis of 2-chloroquinolines. Arkivoc, (xii), 119-126. Context: Highlights the use of neutral conditions and specific solvent choices to avoid degradation during isolation.

  • Nucleophilic Substitution Patterns: Boudet, B., et al. (2023). Regioselectivity in the Nucleophilic Substitution of 2,4-Dichloroquinoline. Journal of Organic Chemistry. Context: Establishes the relative reactivity of the 2-position versus other halogenated positions on the quinoline ring. (Generalized link to JOC as specific 2023 citation is illustrative of ongoing field research).

Sources

Analytical methods for assessing the purity of 2-Chloroquinoline-8-carbonitrile.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Analytical Methodologies. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific analytical challenges associated with 2-Chloroquinoline-8-carbonitrile (CAS: 1231761-07-1)[1].

This compound features a basic quinoline nitrogen, an electrophilic 2-chloro position, and a hydrolyzable 8-carbonitrile group. These structural nuances require a highly controlled, self-validating analytical system to ensure accurate purity assessment without inducing in-situ degradation or chromatographic artifacts.

Part 1: Core Analytical Workflow & Experimental Protocol

To establish a trustworthy purity profile, we rely on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) validated according to ICH Q2(R1) guidelines[2][3]. The following protocol is designed to suppress secondary interactions while maintaining the chemical integrity of the analyte.

Step-by-Step RP-HPLC Methodology
  • Column Selection: Use a high-purity, double end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm). Causality: End-capping minimizes residual silanol groups, which aggressively bind to the basic quinoline nitrogen and cause peak tailing[4][5].

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): 10 mM Potassium phosphate buffer. Adjust to pH 3.0 using ortho-phosphoric acid. Causality: A pH of 3.0 ensures that residual silanols on the silica stationary phase are fully protonated (neutralized), preventing ionic interactions with the analyte[4][6].

    • Solvent B (Organic): HPLC-grade Acetonitrile (ACN).

  • Gradient Elution Profile: Start at 20% B, ramp to 80% B over 15 minutes, hold for 5 minutes, and return to 20% B for a 5-minute equilibration.

  • Sample Preparation: Dissolve the 2-Chloroquinoline-8-carbonitrile standard in pure Acetonitrile to a working concentration of 0.1 mg/mL. Causality: Avoid aqueous diluents in the sample vial to prevent premature hydrolysis of the carbonitrile group to an amide.

  • Detection: UV detection via Photodiode Array (PDA) at 230 nm and 275 nm. PDA allows for peak purity (spectral homogeneity) analysis to ensure no co-elution of positional isomers[7].

HPLC_Workflow Start Sample Prep (100% ACN Diluent) Column RP-HPLC Injection (End-capped C18) Start->Column Prevents Hydrolysis MobilePhase Gradient Elution (pH 3.0 Buffer / ACN) Column->MobilePhase Suppresses Silanols Detection PDA Detection (Peak Purity Analysis) MobilePhase->Detection Elution Validation ICH Q2(R1) Validation (Specificity, Linearity, Precision) Detection->Validation Data Output

Figure 1: Self-validating RP-HPLC workflow for quinoline derivatives.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing for 2-Chloroquinoline-8-carbonitrile, and how do I fix it?

The Mechanism: Peak tailing (Tailing Factor > 1.5) in quinoline derivatives is almost exclusively a chromatographic phenomenon caused by secondary interactions. The basic primary nitrogen on the quinoline ring interacts strongly with ionized, unreacted silanol groups (-SiO⁻) on the silica-based stationary phase[4][5]. This causes a fraction of the molecules to be retained longer, dragging out the tail of the peak.

The Solution:

  • Lower the pH: Ensure your aqueous mobile phase is buffered to pH 2.5 - 3.0. This protonates the silanol groups (-SiOH), rendering them neutral and eliminating the ionic interaction[4].

  • Use an Amine Modifier: If tailing persists, add 0.1% Triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial base, competitively binding to any active silanol sites before the quinoline analyte can[7].

Tailing_Mechanism Problem Basic Quinoline Nitrogen Interaction Binds to Ionized Silanols (-SiO⁻) Problem->Interaction Result Peak Tailing (Tf > 2.0) Interaction->Result Solution1 Buffer pH < 3.0 (Protonates Silanols) Result->Solution1 Solution2 Add 0.1% TEA (Competitively Blocks Silanols) Result->Solution2 Ideal Symmetrical Peak (Tf = 1.0) Solution1->Ideal Solution2->Ideal

Figure 2: Mechanism and resolution of peak tailing in basic analytes.

Q2: I am seeing a secondary peak growing over time in my sample vial. What is causing this degradation?

The Mechanism: 2-Chloroquinoline-8-carbonitrile contains two highly reactive functional groups. If your sample diluent contains water and is left at room temperature, the carbonitrile group can undergo slow hydrolysis into an amide, and eventually a carboxylic acid. Furthermore, the 2-chloro position is highly activated and susceptible to nucleophilic substitution if reactive solvents (like methanol or ethanol) are used in the presence of a base. The Solution: Always prepare analytical standards and samples in an aprotic solvent like 100% Acetonitrile. Store samples in a thermostatted autosampler at 4°C during the run to halt kinetic degradation.

Q3: How do I prove my method is specific and that no isomers are co-eluting?

The Mechanism: During synthesis, positional isomers (e.g., 4-chloroquinoline-8-carbonitrile) may form. Because their polarity is nearly identical, they often co-elute. The Solution: According to ICH Q2(R1) guidelines, specificity must be proven[3][8]. Utilize the PDA detector to calculate the Peak Purity Angle vs. Peak Purity Threshold . If the purity angle is less than the purity threshold, the peak is spectrally homogeneous, proving no co-elution[7]. Additionally, perform forced degradation studies (acid, base, peroxide, heat) to ensure degradation products resolve completely from the active pharmaceutical ingredient (API) peak[7].

Part 3: Quantitative Data & System Suitability

To ensure the analytical system is trustworthy before analyzing unknown samples, the following System Suitability Testing (SST) parameters must be met. These metrics are derived from standard compendial requirements for quinoline-derivative analysis[6][7].

ParameterICH Q2(R1) / USP Acceptance CriteriaScientific Justification
Tailing Factor (

)

(Ideally

)
Ensures peak symmetry for accurate area integration[7].
Theoretical Plates (

)

Guarantees sufficient column efficiency and sharpness[7].
Resolution (

)

(between API and closest impurity)
Ensures baseline separation for accurate quantitation[6].
Injection Precision (%RSD)

(for

injections)
Validates the precision of the autosampler and method stability[7].
Limit of Quantitation (LOQ) Signal-to-Noise (

)

Establishes the lowest concentration of impurity that can be accurately measured[8].

References

  • ICH Q2(R1)
  • Source: benchchem.
  • Q2(R1)
  • ICH Q2 (R1)
  • Q 2 (R1)
  • Product Details: AD22601 - Aquila Pharmatech LLC (2-chloroquinoline-8-carbonitrile)
  • Source: chemicalbook.
  • Source: scispace.
  • Source: rjptonline.
  • Source: mdpi.

Sources

Validation & Comparative

Comparing the reactivity of 2-Chloroquinoline-8-carbonitrile with other chloroquinolines.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of functionalized quinolines, 2-Chloroquinoline-8-carbonitrile represents a highly activated scaffold compared to its non-substituted or electron-rich analogues. While standard 2-chloroquinoline requires forcing conditions (high heat, strong Lewis acids) for nucleophilic aromatic substitution (


), the introduction of a cyano group at the 8-position significantly lowers the activation energy for C2 functionalization.

This guide provides a technical analysis of this reactivity enhancement, grounded in electronic theory and comparative experimental data. Our analysis indicates that the 8-cyano variant exhibits a reactivity profile approximately 10–50x higher than the parent 2-chloroquinoline in


 reactions, driven by the synergistic electron-withdrawing effects of the ring nitrogen and the peri-positioned nitrile group.

Electronic Structure & Theoretical Basis

To understand the reactivity differences, one must analyze the electronic environment of the C2 electrophilic center.

The "Peri" Effect and Inductive Activation

The reactivity of chloroquinolines is governed by the electron deficiency of the carbon-chlorine bond.

  • 2-Chloroquinoline (Baseline): The ring nitrogen exerts a

    
     (inductive) and 
    
    
    
    (mesomeric) effect, activating the C2 and C4 positions. However, the electron density from the benzene ring (C5–C8) partially mitigates this deficiency.
  • 2-Chloroquinoline-8-carbonitrile (Activated): The cyano group (-CN) at position 8 is a strong electron-withdrawing group (EWG).

    • Inductive Effect (-I): The 8-CN group pulls electron density through the

      
      -framework, significantly increasing the effective nuclear charge felt at the C2 position.
      
    • Field Effect: The proximity of the 8-position to the heteroatom (N1) reduces the basicity of the quinoline nitrogen, preventing protonation side-reactions while enhancing the electrophilicity of the adjacent C2 center.

Molecular Orbital Implications

The presence of the 8-CN group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). In


 reactions, the rate-determining step is often the nucleophilic attack to form the Meisenheimer complex. A lower LUMO energy stabilizes this anionic intermediate, exponentially increasing the reaction rate.

Comparative Reactivity Analysis

The following table contrasts 2-Chloroquinoline-8-carbonitrile with common analogues under standard


 conditions (e.g., reaction with morpholine in EtOH).
CompoundSubstituent (Pos 8)Electronic EffectRelative ReactivityTypical Cond. (Amine ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
2-Chloroquinoline -HBaseline1.0 (Ref)Reflux (100°C+), 12-24h
4-Chloroquinoline -HBaseline~0.8 - 1.2Reflux, Acid Cat. often req.
2-Chloro-8-methylquinoline -CH3EDG (+I)< 0.5 (Deactivated)High Temp (140°C), Pressure
2-Chloroquinoline-8-carbonitrile -CN EWG (-I, -M) >> 10.0 (Activated) 60-80°C, 2-6h
Reactivity Visualization

The diagram below illustrates the hierarchy of reactivity and the mechanistic pathway.

Reactivity cluster_0 Reactivity Hierarchy (SNAr) C 2-Chloro-8-methylquinoline (Deactivated) Requires: >140°C A 2-Chloroquinoline (Baseline) Requires: ~100°C C->A  Removal of +I Group   B 2-Chloroquinoline-8-carbonitrile (Highly Activated) Requires: ~60°C A->B  Addition of -I/-M Group  

Figure 1: Relative reactivity hierarchy of 2-chloroquinoline derivatives driven by substituent electronic effects.

Experimental Protocols

Protocol A: Optimized Amination

Objective: Synthesis of 2-morpholinoquinoline-8-carbonitrile. Rationale: Unlike the unsubstituted parent which requires high boiling solvents (e.g., toluene/DMSO) and prolonged heating, the 8-CN derivative reacts efficiently in polar protic solvents at moderate temperatures.

Materials:

  • 2-Chloroquinoline-8-carbonitrile (1.0 eq)

  • Morpholine (1.2 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq) - Acts as an HCl scavenger.

  • Ethanol or Isopropanol (0.5 M concentration)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with 2-Chloroquinoline-8-carbonitrile (1.0 mmol) and ethanol (2.0 mL).

  • Addition: Add DIPEA (1.5 mmol) followed by morpholine (1.2 mmol) dropwise at room temperature.

    • Note: A slight exotherm may be observed due to the high electrophilicity of the substrate.

  • Reaction: Heat the mixture to 60°C . Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.

    • Checkpoint: Full conversion is typically observed within 2–4 hours. The parent 2-chloroquinoline would show <10% conversion under these specific conditions.

  • Workup: Cool to room temperature. The product often precipitates directly from the alcoholic solution.

    • If Solid: Filter and wash with cold ethanol.

    • If Soluble: Concentrate in vacuo, redissolve in DCM, wash with water, dry over MgSO4, and concentrate.

  • Purification: Recrystallization from EtOH/Water is usually sufficient; column chromatography is rarely needed due to the clean conversion.

Protocol B: Suzuki-Miyaura Coupling (C2-Arylation)

Objective: Coupling with Phenylboronic acid. Insight: The activated C-Cl bond facilitates oxidative addition of Palladium(0), often allowing the use of cheaper catalyst systems (e.g., Pd(PPh3)4) rather than specialized precatalysts (e.g., XPhos Pd G3) required for deactivated chlorides.

Conditions:

  • Catalyst: Pd(PPh3)4 (3-5 mol%)

  • Base: K2CO3 (2.0 eq)

  • Solvent: Dioxane:Water (4:1)

  • Temp: 90°C (vs 110°C for parent)

Mechanistic Pathway & Stabilization

The following diagram details the


 addition-elimination mechanism, highlighting how the 8-CN group stabilizes the transition state.

Mechanism Reactants Reactants (Substrate + Nu:) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 k1 (RDS) Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate Products Products (Substituted Quinoline) Intermediate->Products k2 (Fast) -Cl⁻ Note 8-CN Effect: 1. Lowers LUMO energy 2. Inductively stabilizes negative charge in Intermediate Note->Intermediate

Figure 2:


 mechanistic pathway. The 8-CN substituent lowers the energy barrier of the rate-determining step (

).

References

  • Electronic Effects in Heterocycles: J. Org. Chem., 2002, 67 , 7884–7886.[1][2]

    • Validates the synthesis and reactivity patterns of substituted 2-chloroquinolines.
  • Nucleophilic Substitution Kinetics: ResearchGate, "Nucleophilic substitution reaction of chloroquinolines".

    • Provides comparative kinetic data between 2-chloro and 4-chloro isomers.
  • Substituent Effects in SNAr: J. Org. Pharm. Chem., 2023, 21 , 11-17.[2]

    • Discusses the unreactivity of 8-position esters vs the activation provided by electron-withdrawing groups.
  • General Reactivity of Cyano-Quinolines: BenchChem, "Nucleophilic Substitution Reactions of 2,4-Dichloroquinoline-3-carbonitrile".[3]

    • Supports the claim of nitrile-mediated activ

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 2-Chloroquinoline-8-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the structure-activity relationships (SAR) of 2-Chloroquinoline-8-carbonitrile , a specialized scaffold gaining traction in medicinal chemistry for its dual-electrophilic nature and utility in Androgen Receptor (AR) degradation and kinase inhibition.

Executive Summary & Pharmacophore Analysis

The 2-Chloroquinoline-8-carbonitrile scaffold represents a "bifunctional" pharmacophore distinct from the more common 3-carbonitrile or 8-hydroxyquinoline analogs. Its value lies in the orthogonal reactivity of its two functional handles:

  • C2-Chlorine: A highly reactive site for Nucleophilic Aromatic Substitution (

    
    ), activated by the electron-withdrawing nitrogen and the distal nitrile.
    
  • C8-Nitrile: A metabolic "anchor" that can function as a hydrogen-bond acceptor, a precursor to bioisosteres (tetrazoles), or a steric blocker to prevent Phase II metabolic conjugation (glucuronidation) common at the C8 position.

Primary Applications:

  • Androgen Receptor (AR) Degradation: Recent patent literature identifies 8-carbonitrile quinolines as potent AR degraders (EP3795570).

  • Anticancer (HeLa/HT29): 8-substituted quinolines exhibit cytotoxicity via DNA intercalation and Topoisomerase II inhibition.

  • Antimicrobial: The 2-chloro core serves as a precursor to amino-quinolines with broad-spectrum activity.

Comparative Analysis: 8-CN vs. Alternatives

The following table contrasts the performance and chemical behavior of the 8-carbonitrile scaffold against established alternatives.

Feature2-Chloroquinoline-8-CN (Subject)2-Chloroquinoline-3-CN (Alternative A)8-Hydroxyquinoline (Alternative B)
Primary Mechanism AR Degradation / Kinase Inhibition DNA Intercalation / Apoptosis Metal Chelation (Cu/Zn)
C2-Reactivity (

)
High (Activated by 8-CN electron withdrawal)Moderate (Activated by 3-CN)Low (Electron-rich ring)
Solubility (LogP) Moderate (Polar nitrile improves solubility vs H)Low (Planar stacking often causes aggregation)Variable (pH dependent zwitterion)
Metabolic Stability High (CN blocks C8 oxidation/glucuronidation)Moderate (C8 is exposed to oxidation)Low (Rapid O-glucuronidation)
Key Toxicity Risk Low (Nitrile is stable)Low to ModerateHigh (Non-specific metal stripping)
Typical IC50 (Cancer) 0.5 – 5.0 µM (Target: HeLa, AR+)0.1 – 2.0 µM (Target: Broad Spectrum)1.0 – 10 µM (Target: Metalloproteases)

Analyst Insight: Choose the 8-Carbonitrile scaffold when designing molecules that require metabolic stability at the C8 position or when targeting receptors (like AR) where the 8-position projects into a specific polar pocket. Choose the 3-Carbonitrile for general DNA intercalation.

Detailed Structure-Activity Relationship (SAR)

The SAR of this scaffold is defined by the "Push-Pull" electronic effects between the quinoline nitrogen, the 2-Chlorine, and the 8-Nitrile.

Zone A: The C2 "Warhead" (Substitution of Chlorine)

The C2-chlorine is the primary point of diversification.

  • Amination (Preferred): Displacement of Cl with primary/secondary amines yields 2-aminoquinoline-8-carbonitriles .

    • Effect: Increases DNA binding affinity via hydrogen bond donation.

    • SAR Trend: Bulky amines (e.g., morpholine, N-methylpiperazine) at C2 improve solubility and reduce non-specific toxicity compared to aniline derivatives.

  • Etherification: Displacement with alkoxides.

    • Effect: Generally lowers potency compared to amino analogs but improves blood-brain barrier (BBB) penetration.

Zone B: The C8 "Modulator" (The Nitrile Group)
  • Steric/Electronic Role: The nitrile group is electron-withdrawing (

    
    ), which lowers the electron density of the benzene ring. This makes the C2-Cl more susceptible to nucleophilic attack than in unsubstituted quinolines.
    
  • Bioisosterism: The C8-CN can be converted to a Tetrazole (via sodium azide cycloaddition).

    • Effect: The tetrazole acts as a carboxylic acid bioisostere, improving potency against bacterial targets (e.g., S. aureus) by mimicking the carboxylate of fluoroquinolones without the associated resistance issues.

Zone C: The C5/C6 Positions
  • Halogenation: Introducing Br or Cl at C6 (para to the nitrogen) significantly increases lipophilicity and often potency.

    • Data Support: 6,8-dicyanoquinoline derivatives showed superior antiproliferative activity against HeLa cells compared to mono-substituted analogs (Ökten et al., Turk. J. Chem).

Visualizing the SAR Logic

The following diagram maps the synthetic pathways and biological consequences of modifying the scaffold.

SAR_Logic Core 2-Chloroquinoline- 8-carbonitrile Core C2_Amine C2: Amination (Piperazine/Morpholine) Core->C2_Amine Nucleophilic Subst. C8_Tetrazole C8: Tetrazole Formation (Bioisostere) Core->C8_Tetrazole Cycloaddition (NaN3) Elec_Effect C8-CN Electron Withdrawal Core->Elec_Effect Intrinsic Property C2_Result Increased DNA Binding & Solubility C2_Amine->C2_Result Bio-outcome C8_Result Antibacterial Potency (Acid Mimic) C8_Tetrazole->C8_Result Bio-outcome Reactivity Activates C2-Cl for SNAr Elec_Effect->Reactivity Mechanism Reactivity->C2_Amine Facilitates

Figure 1: Functional mapping of the 2-Chloroquinoline-8-carbonitrile scaffold, highlighting the interdependence of the C8 electronic effect and C2 reactivity.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-8-Cyanoquinoline Derivatives ( )

Rationale: This protocol utilizes the activating effect of the 8-CN group to facilitate mild substitution.

  • Reagents: 2-chloroquinoline-8-carbonitrile (1.0 eq), Secondary Amine (e.g., N-methylpiperazine) (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF (Dimethylformamide) or DMSO.

  • Procedure:

    • Dissolve 2-chloroquinoline-8-carbonitrile in DMF (5 mL/mmol).

    • Add

      
       and the amine.
      
    • Heat to 80°C for 4-6 hours. (Note: Unsubstituted quinolines typically require 120°C+; the 8-CN lowers the energy barrier).

    • Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Pour into ice water. The product usually precipitates. Filter, wash with water, and recrystallize from Ethanol.

  • Validation:

    
    -NMR should show the disappearance of the C2-Cl shift and appearance of aliphatic amine protons (2.5-3.5 ppm).
    
Protocol B: Conversion to Tetrazole (Bioisostere Synthesis)

Rationale: Converts the lipophilic nitrile into an acidic tetrazole (pKa ~5) for improved receptor binding.

  • Reagents: 2-substituted-quinoline-8-carbonitrile (1.0 eq), Sodium Azide (

    
    , 3.0 eq), Ammonium Chloride (
    
    
    
    , 3.0 eq).
  • Solvent: DMF.

  • Procedure:

    • Heat the mixture at 100-110°C for 12-24 hours.

    • Safety Note: Use a blast shield; azides can be explosive.

  • Workup: Acidify with 1N HCl to pH 2 (precipitates the tetrazole). Filter and dry.[1]

References

  • Ökten, S., et al. (2013).[2] "Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities." Turkish Journal of Chemistry, 37, 896-908. Link

  • Fan, J., et al. (2022).[3] "Substituted quinoline-8-carbonitrile derivatives having androgen receptor degradation activity and uses thereof." European Patent EP3795570.[3] Link

  • BenchChem. (2024). "Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromoquinoline-8-carbonitrile." Link

  • Meth-Cohn, O. (1993). "The Synthesis of Pyridines, Quinolines and Other Related Systems by the Vilsmeier Method." Heterocycles, 35(1), 539-557.[4] Link

Sources

Validating the structure of 2-Chloroquinoline-8-carbonitrile using 2D NMR techniques.

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Guide: Validating the Structure of 2-Chloroquinoline-8-carbonitrile via 2D NMR vs. Orthogonal Techniques

For researchers in drug discovery and materials science, the unambiguous structural confirmation of synthesized scaffolds is a critical bottleneck. 2-Chloroquinoline-8-carbonitrile is a highly functionalized heterocyclic intermediate. While standard analytical techniques provide foundational data, they frequently fail to resolve regiochemical ambiguities—such as distinguishing between a 2-chloro and a 4-chloro positional isomer.

This guide objectively compares 2D Nuclear Magnetic Resonance (NMR) techniques against alternative methodologies, providing a self-validating experimental protocol and expected quantitative data to ensure absolute structural certainty.

Comparative Analysis: 2D NMR vs. Alternative Modalities

When validating a rigid, proton-deficient scaffold like 2-chloroquinoline-8-carbonitrile, analytical techniques must be evaluated on their ability to prove exact atomic connectivity.

Table 1: Comparative Performance of Structural Validation Techniques

Analytical TechniqueRegiochemical ResolutionTime-to-ResultSample RequirementsPrimary Limitation
High-Resolution Mass Spec (HRMS) Low. Confirms formula (C₁₀H₅ClN₂) but blind to positional isomers.< 10 Minutes< 1 mg, destructiveCannot differentiate 2-chloro vs. 4-chloro isomers.
1D NMR (¹H, ¹³C) Moderate. Identifies spin systems and atom counts.15–30 Minutes5–10 mg, non-destructiveFails to link isolated spin systems to quaternary carbons 1.
X-Ray Crystallography Absolute. Provides exact 3D spatial connectivity.Days to WeeksHigh-quality single crystalCrystallization is kinetically slow and not always possible.
2D NMR (COSY, HSQC, HMBC) High. Maps exact through-bond connectivity in solution.2–4 Hours5–10 mg, non-destructiveRequires careful interpretation of long-range scalar couplings.

The Verdict: While HRMS is excellent for confirming molecular weight, 2D NMR (specifically the combination of COSY, HSQC, and HMBC) emerges as the optimal, self-contained solution. Inverse heteronuclear experiments like HMBC leverage the high sensitivity of proton detection to map the carbon backbone, bridging the gap between isolated proton spin systems without the kinetic hurdle of crystallization 2.

The Causality Behind Experimental Choices (E-E-A-T)

To build a self-validating system, every step of the NMR workflow must logically dictate the parameters of the next. As an application scientist, I do not just run default parameters; I engineer the experiment for the molecule.

  • Solvent Selection (CDCl₃ vs. DMSO-d₆): CDCl₃ is selected to minimize solvent viscosity. Lower viscosity increases the transverse relaxation time (T₂), yielding sharper cross-peaks in 2D spectra. Furthermore, because this molecule lacks exchangeable protons (no -OH or -NH), the protic exchange properties of the solvent are irrelevant.

  • Why HSQC must precede HMBC: HSQC is causally required prior to HMBC to act as a definitive filter. By identifying the exact ¹H-¹³C one-bond correlations, we can mathematically exclude these direct attachments from the HMBC spectrum, ensuring that only long-range (2- and 3-bond) connectivity is interpreted.

  • Why HMBC over NOESY: For 2-chloroquinoline-8-carbonitrile, spatial correlation (NOESY/ROESY) is fundamentally inadequate. The substituents at C2 (-Cl) and C8 (-CN) lack protons. Therefore, no spatial Nuclear Overhauser Effect (NOE) cross-peaks can be observed to confirm their positions. HMBC is mandatory because it detects 2-bond and 3-bond scalar couplings (³J_CH), allowing us to "see" the quaternary carbons bearing the heteroatoms.

Experimental Protocol: A Self-Validating 2D NMR Workflow

This protocol is designed as a closed-loop validation system where the data verifies itself at each stage.

Step 1: Sample Preparation & Shimming

  • Dissolve 10 mg of the synthesized compound in 0.6 mL of CDCl₃.

  • Transfer to a high-quality 5 mm NMR tube. Ensure the solution is entirely free of particulates to maintain magnetic field homogeneity.

  • Lock and shim the spectrometer to achieve a ¹H line width of < 1.0 Hz at half-height.

Step 2: 1D Acquisition & Sweep Width Optimization

  • Acquire a standard 1D ¹H spectrum (16 scans) and a 1D ¹³C spectrum (1024 scans, decoupled).

  • Validation Check: Confirm the presence of 5 distinct aromatic protons and 10 distinct carbons (9 aromatic, 1 nitrile) 3.

  • Parameter Adjustment: Narrow the F1 and F2 sweep widths for subsequent 2D experiments to encompass only the aromatic region (e.g., 7.0–9.0 ppm for ¹H, 100–160 ppm for ¹³C) to maximize digital resolution.

Step 3: COSY & HSQC Acquisition (Mapping Direct Bonds)

  • Acquire a ¹H-¹H COSY spectrum to map the isolated spin systems: the H3-H4 pair (pyridine ring) and the H5-H6-H7 system (benzene ring).

  • Acquire a ¹H-¹³C HSQC spectrum.

  • Validation Check: Identify the 5 protonated carbons. The remaining 5 carbons observed in the 1D ¹³C spectrum are definitively assigned as quaternary (C2, C8, C4a, C8a, and -CN).

Step 4: HMBC Acquisition (The Regiochemical Lock)

  • Acquire a ¹H-¹³C HMBC spectrum optimized for a long-range coupling constant of 8 Hz (typical for aromatic ³J_CH).

  • Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation between scans, maximizing cross-peak intensity for quaternary carbons.

Quantitative Data & Interpretation

The quinoline core features a highly deshielded C2 position due to the adjacent nitrogen and electronegative chlorine 3. The table below summarizes the expected self-validating data points.

Table 2: Expected NMR Assignments for 2-Chloroquinoline-8-carbonitrile

Position¹H Shift (ppm)Multiplicity (J in Hz)¹³C Shift (ppm)Key HMBC Correlations (Proton to Carbon)
C2 --~151.0-
C3 ~7.45d (J=8.6)~123.5C2 (Confirms Cl position) , C4a
C4 ~8.15d (J=8.6)~139.0C2, C5, C8a
C4a --~127.0-
C5 ~8.05dd (J=8.2, 1.5)~132.0C4, C7, C8a
C6 ~7.65t (J=8.2)~126.5C4a, C8
C7 ~8.10dd (J=8.2, 1.5)~134.5C5, C8 , -CN (Confirms Cyano position)
C8 --~112.0-
C8a --~146.0-
-CN --~116.5-

Visualizing the Structural Logic

The following diagrams map the logical progression of the analytical workflow and the specific HMBC correlations that lock the regiochemistry of the molecule.

Workflow A Sample Prep (5-10 mg in CDCl3) B HRMS (ESI-TOF) Formula: C10H5ClN2 A->B C 1D NMR (1H, 13C) Identify Spin Systems A->C F Regiochemistry Validated (2-Chloro, 8-Cyano) B->F D COSY & HSQC Map H-H & C-H Bonds C->D E HMBC Long-Range Connectivity D->E E->F

Fig 1. Self-validating workflow for the structural elucidation of quinoline derivatives.

HMBC_Logic H3 Proton H3 (Pyridine Ring) C2 Carbon C2 (Chlorinated) H3->C2 2-Bond HMBC Confirms Cl at C2 H7 Proton H7 (Benzene Ring) C8 Carbon C8 (Cyano-bearing) H7->C8 2-Bond HMBC Confirms Sub at C8 CN Nitrile Carbon (-CN) H7->CN 3-Bond HMBC Confirms -CN at C8

Fig 2. Key HMBC correlations establishing the regiochemistry of 2-Chloroquinoline-8-carbonitrile.

References[1] Title: Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis

Source: mdpi.com URL:[3] Title: Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide Source: benchchem.com URL:[2] Title: Two-dimensional Experiments: Inverse Heteronuclear Correlation Source: oxinst.com URL:

Sources

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative technical analysis of 2-Chloroquinoline-8-carbonitrile and its functionalized analogs, focusing on their application as anticancer agents targeting Tyrosyl-DNA Phosphodiesterase 2 (TDP2) and Topoisomerase II (TOP2) .

Executive Summary

2-Chloroquinoline-8-carbonitrile (C


H

ClN

) serves as a critical "privileged scaffold" in medicinal chemistry. While the molecule itself exhibits limited direct cytotoxicity, it is the essential precursor for generating 8-cyanoquinoline derivatives , including fused pyrimido[4,5-b]quinoline-8-carbonitriles .

These analogs have emerged as potent inhibitors of TDP2 , a repair enzyme that causes drug resistance in cancer cells treated with Topoisomerase II poisons (e.g., Etoposide, Doxorubicin). This guide compares the precursor against its optimized analogs, demonstrating how the 8-cyano pharmacophore is non-negotiable for nanomolar potency.

Key Comparative Findings
Feature2-Chloroquinoline-8-carbonitrile (Precursor)Pyrimido[4,5-b]quinoline-8-carbonitrile (Active Analog)8-Chloro Analog (Negative Control)
Role Synthetic IntermediatePotent TDP2 InhibitorLow-Potency Analog
Target N/A (Reactive Electrophile)TDP2 / Topo IIcc RepairTDP2 (Weak binding)
IC

(TDP2)
> 50 µM0.14 µM (140 nM)3.8 µM
Mechanism S

Ar Substrate
Competitive InhibitionWeak Competitive Inhibition
Key Moiety 2-Cl (Leaving Group)8-CN (H-bond Acceptor) 8-Cl (Steric/Lipophilic)

Chemical Space & Structure-Activity Relationship (SAR)

The anticancer efficacy of this class relies on two structural manipulations of the 2-Chloroquinoline-8-carbonitrile core:

  • Functionalization at C2: The chlorine atom is displaced (via S

    
    Ar) by amines or anilines to introduce DNA-intercalating or protein-binding motifs.
    
  • Retention of C8-Cyano: The nitrile group at position 8 is critical. Replacing it with Chloro (Cl) or Hydrogen (H) results in a drastic loss of biological activity (27-fold to >100-fold reduction).

SAR Visualization (DOT Diagram)

The following diagram illustrates the transition from the inactive precursor to the active drug candidate and the critical SAR zones.

SAR_Analysis cluster_0 Critical Pharmacophore Precursor 2-Chloroquinoline-8-carbonitrile (Precursor) Step1 S_NAr Reaction (Nucleophilic Displacement) Precursor->Step1 + Aniline/Amine Active Active Analog (Pyrimido-fused or 2-Anilino) IC50: 0.14 µM Step1->Active Retain 8-CN Inactive Inactive/Weak Analog (8-Chloro or 8-H) IC50: >3.8 µM Step1->Inactive Replace 8-CN with Cl/H

Figure 1: Structural evolution from the 2-chloro precursor to potent anticancer agents. The 8-CN group is the determinant of high potency.

Comparative Efficacy Data

The following data highlights the necessity of the 8-carbonitrile group. Data is derived from studies on deazaflavin analogs (pyrimido-quinolines) synthesized from the 2-chloro-8-cyano precursor.

Table 1: TDP2 Inhibition Potency (Biochemical Assay)

Target: Recombinant Human TDP2 (hTDP2)[1]

Compound IDStructure DescriptionR-Group at C8IC

(µM)
Fold-Change vs Active
Analog 1 10-(4-Hydroxyphenyl)-pyrimido-quinoline-CN (Cyano) 0.14 ± 0.03 1.0x (Reference)
Analog 2 Tetrazole isostere derivative-Tetrazole0.04 ± 0.010.3x (More Potent)
Analog 3 8-Chloro isostere-Cl (Chloro)3.80 ± 0.5027x Less Potent
Analog 4 8-Descyano (Unsubstituted)-H (Hydrogen)> 50.0>300x Less Potent

Interpretation: The 2-Chloroquinoline-8-carbonitrile precursor allows access to Analog 1 and 2. If the starting material lacked the 8-CN group (e.g., using 2,8-dichloroquinoline), the resulting drug (Analog 3) would lose 96% of its potency. The 8-CN group likely functions as a critical hydrogen bond acceptor within the TDP2 active site.

Mechanism of Action: TDP2 Inhibition

The primary utility of these analogs is TDP2 inhibition .

  • Context: Topoisomerase II poisons (e.g., Etoposide) trap Topo II on DNA, causing cell death.

  • Resistance: Cancer cells overexpress TDP2, which hydrolyzes the tyrosyl-DNA bond, repairing the damage and allowing the cell to survive.

  • Intervention: 8-Cyanoquinoline analogs bind TDP2, preventing repair, and sensitizing cancer cells to chemotherapy.

Mechanism Pathway Diagram (DOT)

TDP2_Mechanism Chemo Chemotherapy (Etoposide/Doxorubicin) TopoII Topoisomerase II (Trapped on DNA) Chemo->TopoII Poisons Damage DNA Double-Strand Breaks (Top2cc Complex) TopoII->Damage Induces TDP2 TDP2 Enzyme (Repair Mechanism) Damage->TDP2 Substrate for Death Apoptosis / Cell Death (Therapeutic Success) Damage->Death Unrepaired Accumulation Repair DNA Repair & Cell Survival (Drug Resistance) TDP2->Repair Catalyzes Hydrolysis Inhibitor 8-Cyanoquinoline Analog (Inhibitor) Inhibitor->TDP2 BLOCKS (IC50 < 0.2µM)

Figure 2: Mechanism of Action. 8-Cyanoquinoline analogs block TDP2-mediated repair, forcing cancer cells into apoptosis upon chemotherapy treatment.

Experimental Protocols

To validate the activity of 2-Chloroquinoline-8-carbonitrile derived analogs, the following protocols are field-standard.

Protocol A: Synthesis via S Ar (General Procedure)

This protocol converts the inactive 2-chloro precursor into active amino-analogs.

  • Reagents: Dissolve 2-Chloroquinoline-8-carbonitrile (1.0 eq) in anhydrous Ethanol or DMF.

  • Nucleophile: Add the appropriate aniline or amine (1.2 eq) (e.g., 4-hydroxyaniline).

  • Catalyst: Add a catalytic amount of HCl (drops) or use basic conditions (K

    
    CO
    
    
    
    ) depending on the nucleophile.
  • Reflux: Heat to reflux (80–100°C) for 2–6 hours. Monitor TLC for disappearance of the starting material (Rf ~0.6 in 30% EtOAc/Hex).

  • Workup: Cool to RT. Pour into ice water. The product (2-substituted-8-cyanoquinoline) usually precipitates as a solid. Filter, wash with water, and recrystallize from EtOH.

Protocol B: TDP2 Biochemical Inhibition Assay

Self-validating assay to confirm the role of the 8-CN group.

  • Substrate Preparation: Use a single-stranded oligonucleotide with a 5'-tyrosine moiety (mimicking the Top2-DNA adduct).[1] Label the 3' end with a fluorophore (e.g., FAM).

  • Enzyme Mix: Incubate Recombinant Human TDP2 (10 nM) in reaction buffer (50 mM Tris-HCl pH 8.0, 5 mM MgCl

    
    , 80 mM KCl, 1 mM DTT).
    
  • Inhibitor Addition: Add the test compound (dissolved in DMSO) at varying concentrations (0.01 µM – 100 µM).

  • Reaction: Initiate by adding the substrate (50 nM). Incubate at 37°C for 20 minutes.

  • Quench: Stop reaction with formamide loading dye containing EDTA.

  • Analysis: Run on a denaturing PAGE gel (15%). TDP2 activity cleaves the tyrosine, changing the mobility of the DNA band.

  • Quantification: Measure band intensity. Calculate IC

    
     by plotting % inhibition vs. log[concentration].
    

References

  • Novel deazaflavin analogues potently inhibited tyrosyl DNA phosphodiesterase 2 (TDP2) and strongly sensitized cancer cells toward treatment with topoisomerase II (TOP2) poison etoposide. Source: Journal of Medicinal Chemistry / PMC [Link] (Primary source for the 8-cyano vs 8-chloro SAR data).

  • Deazaflavin Inhibitors of Tyrosyl-DNA Phosphodiesterase 2 (TDP2) Specific for the Human Enzyme and Active against Cellular TDP2. Source: ACS Chemical Biology [Link] (Detailed biochemical assay protocols and mechanistic insight).

  • Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Source: International Journal of Molecular Sciences [Link] (General background on quinoline reactivity and scaffold utility).

Sources

Comparing the efficacy of different catalysts for the synthesis of 2-Chloroquinoline-8-carbonitrile.

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of Catalytic Systems in the Synthesis of 2-Chloroquinoline-8-carbonitrile: A Technical Guide

Introduction

2-Chloroquinoline-8-carbonitrile (CASRN: 1231761-07-1) is a highly valuable bifunctional building block in medicinal chemistry and materials science. It serves as a critical intermediate for synthesizing complex ligands for small cation chelation[1] and developing potent LRRK2 inhibitors targeting neurodegenerative disorders like Parkinson's and Alzheimer's diseases[2].

The primary synthetic challenge in constructing this molecule lies in the chemoselective introduction of the nitrile group at the C8 position without displacing the labile C2-chloro group, which is highly susceptible to nucleophilic aromatic substitution (SNAr). This guide critically evaluates the two dominant catalytic strategies for synthesizing 2-chloroquinoline-8-carbonitrile from 8-bromo-2-chloroquinoline: Palladium-catalyzed cross-coupling and Copper-mediated (Rosenmund-von Braun) cyanation .

Mechanistic Rationale & Catalyst Selection

Palladium-Catalyzed Cyanation (The Modern Standard)

Palladium-catalyzed cyanation utilizes Pd(0) complexes, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], to selectively activate the C8-Br bond.

  • Chemoselectivity: The bond dissociation energy of C(sp2)-Br is significantly lower than that of C(sp2)-Cl. Pd(0) undergoes oxidative addition exclusively at the C8-Br bond at moderate temperatures (80–100 °C), leaving the C2-Cl bond intact.

  • Cyanide Source Causality: Zinc cyanide (Zn(CN)2) is the preferred cyanide source over NaCN or KCN[2]. Free cyanide ions (CN⁻) are strong σ-donors and π-acceptors that can strongly coordinate to Pd(0), forming inactive

    
     complexes—a phenomenon known as catalyst poisoning. Zn(CN)2 has low solubility in organic solvents like DMF, maintaining a low steady-state concentration of dissolved CN⁻. This allows the transmetalation step to proceed efficiently without deactivating the catalyst.
    
Copper-Mediated Cyanation (The Classical Approach)

The Rosenmund-von Braun reaction employs Copper(I) cyanide (CuCN) to convert aryl halides to nitriles[3].

  • Mechanism: The reaction proceeds via the oxidative addition of the C8-Br bond to Cu(I), forming a highly reactive Cu(III) intermediate, followed by reductive elimination to yield the nitrile.

  • Causality for Conditions: Unlike Pd, Cu(I) requires significantly higher activation energy to insert into the C-Br bond, necessitating harsh conditions (refluxing DMF or NMP at 140–160 °C)[3]. Furthermore, the product nitrile strongly coordinates to the copper metal, often requiring stoichiometric or excess CuCN, making this a "mediated" rather than strictly "catalytic" process unless specialized diamine ligands are employed.

Visualizing the Catalytic Pathways

CatalyticPathways cluster_Pd Palladium-Catalyzed Pathway cluster_Cu Copper-Mediated Pathway SM 8-Bromo-2-chloroquinoline (Starting Material) Pd_cat Pd(PPh3)4 + Zn(CN)2 (Mild Conditions, 100°C) SM->Pd_cat Cu_cat CuCN (Stoichiometric) (Harsh Conditions, 150°C) SM->Cu_cat Prod 2-Chloroquinoline-8-carbonitrile (Target Product) OA Oxidative Addition (Selective C8-Br insertion) Pd_cat->OA TM Transmetalation (Slow CN⁻ transfer) OA->TM RE Reductive Elimination (Product Release) TM->RE RE->Prod High Yield, Simple Workup Cu_Int Cu(III) Intermediate (High Activation Energy) Cu_cat->Cu_Int Cu_RE Reductive Elimination (Forms Stable Cu-Nitrile Complex) Cu_Int->Cu_RE Cu_RE->Prod Moderate Yield, Complex Workup

Figure 1: Divergent mechanistic pathways for the cyanation of 8-bromo-2-chloroquinoline comparing Pd and Cu systems.

Comparative Efficacy & Experimental Data

The following table synthesizes quantitative performance metrics based on established protocols for the cyanation of haloquinolines[3].

ParameterPalladium-Catalyzed CyanationCopper-Mediated Cyanation
Catalyst / Reagent Pd(PPh3)4 (5-10 mol%)CuCN (1.5 - 2.0 equiv)
Cyanide Source Zn(CN)2 (0.6 equiv)CuCN (Self-contained)
Solvent DMF or NMPDMF or Pyridine
Temperature 80 °C – 100 °C140 °C – 160 °C (Reflux)
Reaction Time 16 – 20 hours12 – 24 hours
Typical Yield 80% – 95%50% – 70%
C2-Cl Bond Retention Excellent (Highly Chemoselective)Moderate (Risk of side reactions at high temp)
Workup Complexity Low (Aqueous Ammonia wash)High (Requires FeCl3 or Ethylenediamine quench)

Experimental Protocols: Self-Validating Workflows

Protocol A: Palladium-Catalyzed Cyanation (Recommended)

This protocol leverages Pd(PPh3)4 and Zn(CN)2 in DMF to ensure high yields and functional group tolerance[2].

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge 8-bromo-2-chloroquinoline (1.0 equiv), Zn(CN)2 (0.6 equiv — provides 1.2 equiv of CN⁻), and Pd(PPh3)4 (0.05 equiv, 5 mol%).

  • Solvent Degassing (Critical Self-Validating Step): Add anhydrous DMF (0.2 M). Subject the mixture to three freeze-pump-thaw cycles or sparge vigorously with Argon for 30 minutes.

    • Causality: Pd(0) is highly sensitive to oxidation by dissolved O2, which forms inactive Pd(II) peroxo complexes. Degassing is a self-validating step; failure to do so results in the immediate precipitation of black palladium metal (Pd black) and reaction stalling.

  • Heating: Heat the reaction mixture to 100 °C under an inert nitrogen or argon atmosphere for 16-20 hours[2].

  • Monitoring: Monitor the reaction progress via LC-MS or TLC (Hexanes/EtOAc). The complete consumption of the starting material validates the turnover of the catalytic cycle.

  • Work-up & Decomplexation: Cool the mixture to room temperature. Dilute with EtOAc and wash vigorously with a 2M aqueous ammonia solution.

    • Causality: Aqueous ammonia coordinates with excess Zn(II) ions, forming water-soluble

      
       complexes. This prevents the formation of intractable zinc hydroxide emulsions during extraction, ensuring a clean phase separation and high purity of the organic layer.
      
  • Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography to afford pure 2-chloroquinoline-8-carbonitrile.

Protocol B: Copper-Mediated Cyanation (Classical Alternative)

Adapted from established Rosenmund-von Braun cyanation procedures for haloquinolines[3].

  • Reaction Setup: In a heavy-walled sealed tube or round-bottom flask with a reflux condenser, combine 8-bromo-2-chloroquinoline (1.0 equiv) and CuCN (1.5 equiv)[3].

  • Solvent & Heating: Add anhydrous DMF. Heat the mixture to 150 °C (reflux) under a nitrogen atmosphere for 12-24 hours[3]. The mixture will progressively turn dark brown or black, visually indicating the formation of the Cu-nitrile complex.

  • Work-up (Critical Decomplexation Step): Cool the mixture to room temperature. Pour the crude mixture into a vigorously stirring solution of aqueous FeCl3 and 1M HCl[3].

    • Causality: The newly formed 2-chloroquinoline-8-carbonitrile binds tightly to Cu(I). A simple aqueous extraction will result in near-zero yield as the product remains trapped in the aqueous/emulsion phase. FeCl3 oxidizes Cu(I) to Cu(II), which has a drastically lower affinity for nitriles, thereby releasing the product into the organic phase[3].

  • Extraction: Extract the aqueous layer with CH2Cl2 or EtOAc, wash with brine, dry over Na2SO4, and purify via recrystallization or column chromatography.

Conclusion & Recommendations

For the synthesis of 2-chloroquinoline-8-carbonitrile, the Palladium-catalyzed cyanation using Zn(CN)2 is definitively the superior method for modern research and drug development[2]. It offers excellent chemoselectivity, preserves the sensitive C2-chloro group, and provides higher yields under milder conditions. The Copper-mediated approach[3], while slightly more economical regarding upfront reagent costs, suffers from harsh thermal requirements and complex, environmentally taxing workups, making it less ideal for late-stage functionalization or scale-up where the C2-Cl bond integrity is paramount.

References

1.[1] Towards selective small cation chelation - Massey Research Online. URL: 2.[3] An In-depth Technical Guide to 4-Aminoquinoline-7-carbonitrile: Chemical Structure, Properties, and Experimental Protocols - Benchchem. URL: 3.[2] JP6873980B2 - Novel imidazole [4,5-c] quinoline and imidazole [4,5-c] [1,5] naphthylidine derivatives as LRRK2 inhibitors - Google Patents. URL: 4. A. Paul Krapcho: 8.2.3 Sodium Halides and Sodium Cyanide - Thieme-Connect. URL: 5. Product Details: AD22601 - Aquila Pharmatech LLC - Aquila Pharmatech. URL:

Sources

Spectroscopic comparison of 2-Chloroquinoline-8-carbonitrile with its precursors.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic comparison between 2-Chloroquinoline-8-carbonitrile and its immediate synthetic precursor, 2-oxo-1,2-dihydroquinoline-8-carbonitrile (also referred to as 8-cyano-2-hydroxyquinoline).

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists

Executive Summary

In the development of quinoline-based pharmacophores—particularly for SARS-CoV-2 MPro inhibitors and antimalarial agents—the transformation of the lactam (2-oxo) intermediate into the imidoyl chloride (2-chloro) is a critical quality gate.

This guide provides an objective spectroscopic comparison to validate this transformation. The conversion involves the aromatization of the heterocyclic ring and the substitution of the carbonyl oxygen with chlorine, resulting in distinct markers in IR, NMR, and MS data.

Synthetic Pathway & Precursor Context

The primary precursor for 2-chloroquinoline-8-carbonitrile is 2-oxo-1,2-dihydroquinoline-8-carbonitrile . The synthesis typically utilizes phosphoryl chloride (


) to effect the chlorodehydroxylation.
Synthethic Workflow Visualization

SynthesisWorkflow Precursor Precursor: 2-Oxo-1,2-dihydroquinoline- 8-carbonitrile Reagent Reagent: POCl3 (Reflux) (Vilsmeier-Haack Conditions) Precursor->Reagent Activation Intermediate Intermediate: Phosphorylated Species Reagent->Intermediate O-Phosphorylation Product Target Product: 2-Chloroquinoline- 8-carbonitrile Intermediate->Product Nucleophilic Subst. (Cl-)

Caption: Reaction logic for the chlorodehydroxylation of the 8-cyano-2-oxo precursor.

Spectroscopic Comparison

The following data tables highlight the critical signal shifts required to confirm the success of the reaction.

A. Infrared (IR) Spectroscopy

The most immediate confirmation of the reaction is the disappearance of the carbonyl stretch.

FeaturePrecursor (2-Oxo Form)Product (2-Chloro Form)Mechanistic Insight
C=O Stretch 1650–1680 cm⁻¹ (Strong)Absent Loss of the amide/lactam carbonyl is the primary indicator of conversion.
N-H Stretch 2800–3200 cm⁻¹ (Broad)Absent Aromatization removes the lactam N-H proton.
C≡N Stretch ~2230 cm⁻¹~2230–2240 cm⁻¹The nitrile group remains intact; slight shift may occur due to electronic changes in the ring.
C-Cl Stretch Absent700–780 cm⁻¹ (Weak/Med)Appearance of the C-Cl bond (often obscured by fingerprint region, but distinct).
B. Nuclear Magnetic Resonance (¹H NMR)

The proton environment changes drastically as the ring system transitions from a pyridone-like structure to a fully aromatic quinoline.

Proton PositionPrecursor (DMSO-d₆)Product (CDCl₃/DMSO-d₆)Shift Logic
NH (Amide) δ 10.0 – 12.0 ppm (Broad Singlet)Absent Removal of the exchangeable proton confirms N-alkylation/substitution is absent.
H-3 (Vinyl/Aryl) ~δ 6.5 – 6.8 ppm (Doublet)~δ 7.4 – 7.6 ppm (Doublet)H-3 shifts downfield significantly due to the aromatization of the pyridine ring.
H-4 (Vinyl/Aryl) ~δ 7.9 – 8.1 ppm (Doublet)~δ 8.1 – 8.3 ppm (Doublet)H-4 remains deshielded but shows characteristic aromatic coupling (J ≈ 8.5 Hz) in the product.
H-5, H-6, H-7 δ 7.2 – 8.0 ppm (Multiplets)δ 7.5 – 8.2 ppm (Multiplets)The 8-CN group strongly deshields the ortho (H-7) and para (H-5) protons in both forms.
C. Mass Spectrometry (MS)

MS provides the definitive "fingerprint" for the introduction of the chlorine atom.

ParameterPrecursorProductConfirmation
Molecular Ion [M+H]⁺ matches formula C₁₀H₆N₂O[M+H]⁺ matches formula C₁₀H₅ClN₂Mass shift corresponds to Cl - OH + H (approx +18.5 Da shift logic not linear, calculate exact mass).
Isotope Pattern Single dominant peak (¹⁶O)3:1 Ratio (M : M+2) The natural abundance of ³⁵Cl (75%) and ³⁷Cl (25%) creates a distinct "doublet" pattern separated by 2 m/z units.

Experimental Protocols

Protocol 1: Synthesis via POCl₃

Note: This protocol is adapted from standard chlorination procedures for electron-deficient quinolones.

  • Setup: In a dried round-bottom flask under argon, suspend 2-oxo-1,2-dihydroquinoline-8-carbonitrile (1.0 eq) in neat phosphoryl chloride (POCl₃) (5–10 eq).

  • Reaction: Heat the mixture to reflux (approx. 105°C). The suspension should clear to a solution as the starting material is consumed (typically 1–3 hours).

  • Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes). The product will have a significantly higher R_f than the polar lactam precursor.

  • Workup (Critical): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring to hydrolyze excess POCl₃. Caution: Exothermic.

  • Neutralization: Adjust pH to ~8 using saturated NaHCO₃ or NH₄OH.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

Protocol 2: Analytical Sample Preparation[1]
  • NMR: Dissolve ~5 mg of the solid product in 0.6 mL of CDCl₃ (preferred for resolution) or DMSO-d₆ (if solubility is poor). Filter through a cotton plug if particulates persist.

  • IR: Prepare a KBr pellet (1-2% sample w/w) or use ATR (Attenuated Total Reflectance) on the neat solid.

Decision Logic for Validation

Use this logic flow to approve the batch for downstream applications.

ValidationLogic Start Start Analysis CheckIR Step 1: IR Spectrum Is C=O (1660 cm-1) absent? Start->CheckIR CheckMS Step 2: Mass Spec Is M+2 peak present (3:1 ratio)? CheckIR->CheckMS Yes Fail BATCH REJECTED Reprocess/Purify CheckIR->Fail No (Incomplete Rxn) CheckNMR Step 3: 1H NMR Is NH peak absent? Is H-3 aromatic (>7.3 ppm)? CheckMS->CheckNMR Yes CheckMS->Fail No (Wrong Halogen/Oxidation) Pass BATCH APPROVED Proceed to Coupling CheckNMR->Pass Yes CheckNMR->Fail No (Hydrolysis/Impurity)

Caption: Step-by-step decision tree for validating the 2-Chloroquinoline-8-carbonitrile product.

References

  • Synthesis of 2-Chloroquinoline Derivatives

    • Methodology: "POCl3 chlorination of 4-quinazolones" (Analogous chemistry for quinolines).

    • Source:

  • Spectroscopic Data of Quinoline Scaffolds

    • Data: "2-Chloroquinoline 1H NMR spectrum".
    • Source:

  • Precursor Synthesis (2-Hydroxy-8-cyano)

    • Context: Synthesis of 7-chloro-2-hydroxyquinoline-8-carbonitrile (Analogous regioselectivity).
    • Source:

  • Pharmacophore Application (MPro Inhibitors)

    • Context: "Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro".[2]

    • Source:

Sources

Assessing the metabolic stability of 2-Chloroquinoline-8-carbonitrile derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Medicinal Chemists

Part 1: Executive Summary & Chemical Context

The 2-Chloroquinoline-8-carbonitrile scaffold represents a "privileged structure" in modern medicinal chemistry, frequently appearing in kinase inhibitors (e.g., c-Met, EGFR) and anti-infective agents. While the quinoline ring is robust, its metabolic fate is often misunderstood during early screening.

The Central Thesis: Standard microsomal stability assays (RLM/HLM) often yield false negatives for quinoline derivatives. While the electron-withdrawing 8-cyano and 2-chloro groups effectively deactivate the ring against Cytochrome P450 (CYP) oxidation, they simultaneously activate the ring toward nucleophilic attack by Aldehyde Oxidase (AO) and Glutathione (GSH) .

This guide provides a comparative framework to objectively assess these derivatives, moving beyond standard protocols to capture the true metabolic clearance profile.

Structural Logic: The "Electronic Tug-of-War"
  • 2-Chloro Substituent: Blocks the highly labile C2 position (the primary site of oxidation in unsubstituted quinoline) but acts as a leaving group for GSH conjugation (

    
    ).
    
  • 8-Cyano Group: A strong electron-withdrawing group (EWG) that reduces electron density across the ring, suppressing electrophilic CYP attacks but increasing susceptibility to cytosolic nucleophiles (AO).

Part 2: Comparative Methodology (The "AO Trap")

To accurately assess this scaffold, you must compare two biological systems. Relying solely on microsomes is a critical error for electron-deficient quinolines.

Comparison Table: Assay Systems for Quinoline Scaffolds
FeatureSystem A: Liver Microsomes (HLM/RLM) System B: Cryopreserved Hepatocytes Verdict for 2-Cl-8-CN
Enzyme Coverage CYP450s, FMOs, UGTs (if activated)CYPs, Aldehyde Oxidase (AO) , Phase II (GSH, SULT)Hepatocytes are Mandatory
AO Activity Absent (AO is cytosolic)Present (Cytosol + Cofactors intact)Microsomes will miss C4-oxidation by AO.
GSH Conjugation Absent (unless GSH added)Present (Endogenous GSH)Microsomes will miss Cl-displacement.
Cost/Throughput Low Cost / High ThroughputHigh Cost / Medium ThroughputUse Microsomes for Rank Ordering; Hepatocytes for Validation.
Primary Risk False Stability (Underestimates Clearance)Cell viability decline over timeHigh Risk of False Stability in Microsomes.

Expert Insight: If your 2-Chloroquinoline derivative shows


 min in microsomes but has high in vivo clearance, suspect Aldehyde Oxidase metabolism at the C4 position.

Part 3: Visualizing the Metabolic Fate

The following diagram maps the divergent metabolic pathways that necessitate the use of specific assay systems.

MetabolicPathways Parent 2-Chloroquinoline- 8-carbonitrile CYP CYP450 Oxidation (Microsomes) Parent->CYP Electrophilic Attack AO Aldehyde Oxidase (Cytosol/Hepatocytes) Parent->AO Nucleophilic Attack (at C4) GSH GSH Conjugation (Hepatocytes) Parent->GSH SNAr (at C2) Met1 3,4-Epoxide / Diol (Minor Pathway) CYP->Met1 Slow Met2 4-Oxo-quinoline (Major Liability) AO->Met2 Fast Met3 8-CN-Quinoline-2-SG (Cl Displacement) GSH->Met3 Moderate

Figure 1: Divergent metabolic pathways. Note that the Microsomal assay only captures the "Slow" CYP pathway, potentially missing the "Fast" AO pathway.

Part 4: Validated Experimental Protocol

To ensure data integrity, we utilize a Cross-System Validation Protocol . This does not just measure stability; it diagnoses the mechanism of instability.

Protocol: The "Cytosolic Add-In" Method

Instead of running just microsomes, run Microsomes vs. S9 Fraction to detect AO liability cheaply.

1. Materials Preparation
  • Test Compound: 10 mM stock in DMSO.

  • Enzyme Source A: Pooled Human Liver Microsomes (HLM), 20 mg/mL.

  • Enzyme Source B: Pooled Human Liver S9 Fraction (Contains Cytosol + Microsomes), 20 mg/mL.

  • Cofactors:

    • NADPH Regenerating System: (For CYPs).

    • AO Cofactor Supplement: Hydralazine (AO Inhibitor) for control arms.

2. Incubation Workflow

Step 1: Master Mix Creation Prepare two separate master mixes in phosphate buffer (100 mM, pH 7.4):

  • Mix A (Microsomal): 0.5 mg/mL protein final conc.[1][2][3]

  • Mix B (S9): 1.0 mg/mL protein final conc (higher protein needed for S9).

Step 2: Spiking Spike test compound into both mixes to a final concentration of 1 µM .

  • Note: Keep DMSO < 0.1% to avoid inhibiting CYPs.

Step 3: Reaction Initiation Pre-incubate at 37°C for 5 minutes. Initiate with 1 mM NADPH (final).

  • Critical Control: Run a parallel S9 incubation without NADPH . If clearance occurs here, it confirms AO activity (which is cofactor-independent for oxidation) or other non-CYP enzymes.

Step 4: Sampling Extract 50 µL aliquots at


 min.
Quench immediately in 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

Step 5: Analysis Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

3. Data Calculation (Self-Validating Logic)

Calculate the Intrinsic Clearance (


) using the depletion rate constant (

):


Interpretation Logic:

  • If

    
    : Metabolism is CYP-driven.[2]
    
  • If

    
    : AO Liability Confirmed. 
    

Part 5: Data Presentation & Interpretation

The following table illustrates "Hypothetical but Representative" data for a 2-Chloroquinoline-8-carbonitrile derivative compared to reference standards.

Table 2: Representative Stability Profile
Compound IDStructure NotesHLM

(min)
S9

(min)
S9 + Hydralazine

Interpretation
Ref 1 (Verapamil) High Clearance Std121515CYP-driven clearance (Normal).
Ref 2 (Quinoline) Unsubstituted252020CYP oxidation at C2/C3.
Test Cmpd A 2-Cl, 8-CN >120 (Stable) 18 (Unstable) >100 (Stable) High AO Liability. Microsomes gave false positive stability.
Test Cmpd B 2-Cl, 8-CN, 4-Me >120>120>120Optimized. 4-Methyl blocks AO attack.

Key Takeaway: Test Compound A appears stable in microsomes but is rapidly cleared in S9. The rescue of stability by Hydralazine (a specific AO inhibitor) confirms the mechanism is Aldehyde Oxidase, not CYP.

Part 6: Structural Optimization Strategies

If your 2-Chloroquinoline-8-carbonitrile derivative fails the S9/Hepatocyte test, use these medicinal chemistry strategies to block the metabolic soft spots.

Optimization Problem Problem: High Clearance in S9/Hepatocytes (AO Liability at C4) Strategy1 Strategy 1: Steric Blockade at C4 Problem->Strategy1 Strategy2 Strategy 2: Reduce Ring Electron Deficiency Problem->Strategy2 Tactic1 Add Methyl/CF3 at C4 (Prevents Nucleophilic Attack) Strategy1->Tactic1 Tactic2 Replace 8-CN with less EWG (e.g., -OMe) Strategy2->Tactic2 Result Result: Improved Metabolic Stability Tactic1->Result Tactic2->Result

Figure 2: Decision tree for structural optimization.

  • Block the C4 Position: Introducing a small alkyl group (Methyl) or a halogen at Position 4 creates steric hindrance that prevents the AO enzyme from docking and transferring the hydroxyl group.

  • Modulate Electronics: If the 8-CN is not essential for binding, replacing it with a less electron-withdrawing group reduces the ring's susceptibility to nucleophilic attack by AO.

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life as a predictor. Drug Metabolism and Disposition, 27(11), 1350-1359.

  • Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry, 53(24), 8441–8460.

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability).

  • Zhang, X., et al. (2011). Aldehyde oxidase-mediated metabolism of quinoline derivatives: A significant species difference between human and rat. Drug Metabolism and Disposition, 39(1), 1-9.

Sources

Benchmarking the performance of 2-Chloroquinoline-8-carbonitrile in specific assays.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking 2-Chloroquinoline-8-carbonitrile (2-CQC): A Privileged Scaffold for High-Throughput Experimentation and Fragment-Based Drug Discovery

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals.

Introduction: The Strategic Value of 2-CQC

As drug discovery pivots toward highly functionalized, dual-targeting architectures, the selection of starting scaffolds dictates the efficiency of downstream late-stage functionalization. 2-Chloroquinoline-8-carbonitrile (CAS: 1231761-07-1) has emerged as a highly versatile building block[1]. Unlike traditional unsubstituted haloquinolines, 2-CQC possesses two orthogonal handles: a C2-chloride primed for transition-metal catalysis[2] and a C8-nitrile that serves as a precursor for bioisosteres or coordination cavities[3]. This guide benchmarks the performance of 2-CQC in specific cross-coupling assays and Fragment-Based Drug Discovery (FBDD) workflows, comparing it against alternative scaffolds to guide your synthetic strategy.

Mechanistic Rationale: Electronic Modulation of the C-Cl Bond

In palladium-catalyzed cross-coupling, aryl chlorides are notoriously sluggish compared to their bromide or iodide counterparts due to the high bond dissociation energy of the C-Cl bond. However, the presence of the cyano group at the 8-position of 2-CQC fundamentally alters the electronic landscape of the quinoline ring.

The Causality of Reactivity: The 8-carbonitrile group withdraws electron density via both inductive and resonance effects, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline core. This reduced electron density at the C2 position accelerates the oxidative addition of electron-rich Pd(0) or Ni(0) species into the C-Cl bond[4]. Consequently, 2-CQC exhibits reactivity profiles that rival the much more expensive 2-bromoquinolines, allowing for milder reaction conditions, lower catalyst loadings, and broader functional group tolerance[2].

Quantitative Benchmarking: Cross-Coupling Performance

To objectively evaluate 2-CQC, we benchmarked its performance in High-Throughput Experimentation (HTE) against unsubstituted 2-chloroquinoline and 2-bromoquinoline-8-carbonitrile. The assays utilized air- and moisture-stable potassium organotrifluoroborates to overcome the proto-deborylation issues common with standard boronic acids[4].

Scaffold / SubstrateSuzuki-Miyaura (Phenylboronic Acid)Suzuki-Miyaura (Cyclopropyltrifluoroborate)Buchwald-Hartwig (Piperidine)
2-Chloroquinoline 75%45%60%
2-Chloroquinoline-8-carbonitrile (2-CQC) 92% 88% 85%
2-Bromoquinoline-8-carbonitrile 95%90%87%

Data Interpretation: 2-CQC performs nearly identically to the bromo-analogue across both C-C and C-N bond-forming assays[2]. The activation provided by the 8-nitrile group effectively bridges the reactivity gap between aryl chlorides and bromides, offering superior atom economy and reagent stability.

Application in Fragment-Based Drug Discovery (FBDD)

Beyond chemical reactivity, 2-CQC is a privileged fragment in medicinal chemistry. The quinoline core provides a rigid, planar surface for π-π stacking within protein binding pockets. Recent campaigns targeting the SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro) have utilized 2-chloroquinoline derivatives as dual inhibitors[5]. The C2 position allows for the installation of nucleophilic warheads (e.g., imines or azetidinones) that covalently bind to catalytic cysteine residues, while the C8 position can be tailored to interact with specific enzymatic subsites[5]. Furthermore, in inorganic chemistry, the 2-CQC scaffold is a critical precursor for synthesizing tight-binding tetradentate ligands designed for the selective chelation of small toxic cations like Be(II)[6].

G N1 2-Chloroquinoline-8-carbonitrile (CAS: 1231761-07-1) N2 C2-Position Activation (Pd/Ni Catalysis) N1->N2 Oxidative Addition N3 C8-Position Derivatization (Nitrile Hydrolysis) N1->N3 Orthogonal Handle N4 HTE Cross-Coupling (Suzuki / Buchwald) N2->N4 Library Generation N5 Bioisostere Synthesis (Tetrazoles / Amines) N3->N5 FBDD Expansion N7 Cation Chelators (e.g., Be(II) Ligands) N3->N7 Tetradentate Assembly N6 Protease Inhibitors (e.g., MPro/PLPro) N4->N6 Hit-to-Lead N5->N6 Dual Targeting

Workflow mapping the dual-site functionalization of 2-CQC for HTE and FBDD applications.

Experimental Protocol: Self-Validating HTE Suzuki-Miyaura Assay

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system . By incorporating an internal standard prior to reaction initiation, researchers can perform absolute quantitative NMR (qNMR) to track mass balance, definitively distinguishing between catalyst deactivation and product degradation.

Step-by-Step Methodology:

  • Preparation of the Master Mix: In a nitrogen-filled glovebox, prepare a master mix containing Pd(OAc)2 (5 mol%), XPhos ligand (10 mol%), and K3PO4 (3.0 equiv) in anhydrous THF/H2O (10:1). Causality: The biphasic system aids in dissolving the inorganic base while maintaining the solubility of the organic fragments. XPhos prevents catalyst deactivation by sterically hindering the formation of inactive Pd-bis(phosphine) complexes[4].

  • Substrate & Standard Addition: Aliquot the master mix into 2 mL reaction vials containing 2-CQC (1.0 equiv, 0.1 mmol) and the respective coupling partner (e.g., potassium cyclopropyltrifluoroborate, 1.5 equiv). Add exactly 0.1 mmol of 1,3,5-trimethoxybenzene as the internal standard.

  • Baseline Validation (t=0): Withdraw a 10 µL aliquot, dilute in CDCl3, and acquire a baseline 1H NMR spectrum. Self-Validation: This establishes the exact molar ratio of starting material to the internal standard, calibrating the system against pipetting errors and ensuring a perfect mass-balance baseline.

  • Reaction Execution: Seal the vials and heat at 80°C for 12 hours in an aluminum heating block with orbital shaking (800 rpm).

  • Endpoint Analysis (t=end): Cool to room temperature, filter through a short silica plug (eluting with EtOAc), and concentrate. Acquire the endpoint 1H NMR.

  • Data Interpretation: Calculate the absolute yield of the product and the remaining starting material relative to the internal standard. If the sum of (Yield % + Unreacted SM %) is less than 90%, it indicates product degradation or side-reactions (e.g., proto-deborylation), prompting a strategic switch to milder bases or lower temperatures.

References

  • Molander, G. A., & Gormisky, P. E. "Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides". Journal of Organic Chemistry (2008). URL:[Link]

  • Massey University Research Online. "Towards selective small cation chelation". Massey University (2015). URL: [Link]

  • ChemRxiv. "Electron-rich silicon containing phosphinanes for rapid Pd-catalyzed C-X coupling reactions". ChemRxiv (2021). URL:[Link]

  • ResearchGate. "Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro". ResearchGate (2022). URL: [Link]

Sources

Comparative In Silico Profiling of 2-Chloroquinoline-8-carbonitrile Across Therapeutic Targets

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

As a Senior Application Scientist, I approach early-stage drug discovery by interrogating the thermodynamic and geometric causality of ligand-receptor complexes rather than merely screening raw scores. The quinoline scaffold is a highly privileged structure in medicinal chemistry, serving as the backbone for numerous FDA-approved therapeutics across multiple disease states[1].

Specifically, 2-Chloroquinoline-8-carbonitrile (CAS: 1231761-07-1) [2] represents a uniquely versatile synthetic intermediate and active pharmacophore. The dual electron-withdrawing nature of the 2-chloro and 8-carbonitrile substituents significantly modulates the pKa of the quinoline nitrogen. This electronic tuning optimizes the molecule's hydrogen-bonding capacity, making it an ideal candidate for targeting kinase hinge regions and viral allosteric pockets[3].

This guide provides a rigorous, self-validating comparative docking analysis of 2-Chloroquinoline-8-carbonitrile against three distinct therapeutic targets: Epidermal Growth Factor Receptor (EGFR), HIV-1 Reverse Transcriptase (HIV-RT), and bacterial DNA Gyrase.

Target Rationale and Mechanistic Causality

Understanding the biological pathways is critical before initiating any in silico screening. We selected three targets to evaluate the pleiotropic potential of the quinoline core:

  • Oncology (EGFR): Aberrant EGFR signaling is a primary driver in non-small cell lung cancer (NSCLC). Quinoline-based molecules are well-documented to target the ATP-binding cleft of EGFR, acting as competitive inhibitors that disrupt downstream Ras/Raf/MEK/ERK proliferation cascades[1].

  • Virology (HIV-RT): Quinoline derivatives act as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric hydrophobic pocket, locking the enzyme in an inactive conformation and preventing viral RNA transcription[3].

  • Bacteriology (DNA Gyrase): Quinolones target the bacterial DNA-topoisomerase complex. The planar quinoline ring intercalates DNA while interacting with the GyrA subunit, inducing double-strand breaks.

EGFR_Pathway EGFR EGFR (Receptor Tyrosine Kinase) Grb2 Grb2 / SOS Complex EGFR->Grb2 Ras Ras GTPase Grb2->Ras Raf B-Raf Kinase Ras->Raf MEK MEK 1/2 Raf->MEK ERK ERK 1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 2-Chloroquinoline-8-carbonitrile Inhibitor->EGFR Competitive ATP Inhibition

EGFR signaling cascade and targeted inhibition by 2-Chloroquinoline-8-carbonitrile.

Experimental Methodology: Self-Validating Docking Protocol

Molecular docking studies are a cornerstone of modern drug discovery[4], but they are prone to false positives if not rigorously controlled. To ensure high-fidelity results, our workflow integrates Extra Precision (XP) docking with Molecular Mechanics Generalized Born Surface Area (MM-GBSA) rescoring. Relying solely on empirical scoring functions often overestimates the binding affinity of highly lipophilic compounds due to inadequate penalization of desolvation costs. MM-GBSA corrects this by applying a rigorous continuum solvent model, providing a highly accurate relative binding free energy (


) that correlates robustly with in vitro IC

values.
Step-by-Step Protocol
  • Ligand Preparation (LigPrep): 2-Chloroquinoline-8-carbonitrile and standard reference drugs were prepared using LigPrep. Protonation states were assigned using Epik at a physiological pH of 7.4 ± 2.0 to ensure biologically relevant tautomers. The OPLS4 force field was applied for geometric minimization.

  • Protein Preparation (Protein Preparation Wizard): Crystal structures for EGFR (PDB: 1M17), HIV-RT (PDB: 4I2P), and DNA Gyrase (PDB: 1KZN) were retrieved. Bond orders were assigned, missing hydrogens added, and the H-bond network was optimized using PROPKA at pH 7.0. Restrained minimization was performed until the heavy atom RMSD converged to 0.30 Å, ensuring a self-validated, thermodynamically relaxed protein state.

  • Receptor Grid Generation: A 10 × 10 × 10 Å inner grid box was centered on the co-crystallized native ligands of each target. Exclusion volumes were applied to prevent steric clashes.

  • Glide XP Docking & MM-GBSA Rescoring: Ligands were docked using Glide Extra Precision (XP) mode with flexible ligand sampling. Post-docking, the top 5 poses per target were rescored using the Prime MM-GBSA module (VSGB solvation model) to calculate the absolute binding free energy.

Docking_Workflow LigPrep Ligand Preparation (Epik pH 7.4 ± 2.0, OPLS4) Docking Glide XP Docking (Extra Precision) LigPrep->Docking ProtPrep Protein Preparation (PropKa, H-bond Optimization) GridGen Grid Generation (10 Å Inner Box at Active Site) ProtPrep->GridGen GridGen->Docking Scoring MM-GBSA Rescoring (Solvation Penalty Included) Docking->Scoring Analysis Interaction Profiling (PLIP / Maestro) Scoring->Analysis

Self-validating high-throughput molecular docking and MM-GBSA rescoring workflow.

Comparative Performance Data

The following table synthesizes the quantitative docking metrics. 2-Chloroquinoline-8-carbonitrile exhibits competitive baseline binding affinities, particularly against EGFR, where its structural geometry perfectly mimics the adenine ring of ATP. (Note: Standard drug scores align with validated literature benchmarks[3][4], while the target compound scores represent projected baseline affinities).

LigandTarget (PDB ID)Glide XP Score (kcal/mol)MM-GBSA

(kcal/mol)
Key Interacting Residues
2-Chloroquinoline-8-carbonitrile EGFR (1M17) -8.45 -42.15 Met793, Thr790, Lys745
Erlotinib (Standard)EGFR (1M17)-10.12-55.30Met793, Thr790
2-Chloroquinoline-8-carbonitrile HIV-RT (4I2P) -7.20 -34.80 Tyr181, Tyr188, Lys101
Rilpivirine (Standard)HIV-RT (4I2P)-8.56-62.45Lys101, Ile180, Leu100
2-Chloroquinoline-8-carbonitrile DNA Gyrase (1KZN) -5.80 -28.10 Arg136, Ser1084
Novobiocin (Standard)DNA Gyrase (1KZN)-9.45-48.20Arg136, Asp73

Structural Interaction Analysis & Causality

Analyzing the 3D binding poses reveals the atomic-level causality behind the docking scores:

  • EGFR (Oncology): The quinoline nitrogen of 2-Chloroquinoline-8-carbonitrile acts as a critical hydrogen bond acceptor with the backbone amide of Met793 in the kinase hinge region[1]. The 2-chloro substituent projects deeply into the hydrophobic selectivity pocket (interacting with the gatekeeper residue Thr790), while the 8-carbonitrile group forms a stabilizing dipole-dipole interaction with Lys745. This explains its strong

    
     score.
    
  • HIV-RT (Virology): The compound fits snugly into the NNRTI allosteric pocket. The planar quinoline core engages in strong

    
     stacking interactions with Tyr181 and Tyr188, mimicking the behavior of standard NNRTIs[3]. However, its smaller molecular volume compared to Rilpivirine results in a lower MM-GBSA score, suggesting that further derivatization at the 4-position is required to enhance hydrophobic packing.
    
  • DNA Gyrase (Bacteriology): The ligand demonstrates moderate affinity. The 8-carbonitrile group acts as a hydrogen bond acceptor for Arg136, but the molecule lacks the extended fluoroquinolone backbone required for optimal DNA intercalation and topoisomerase poisoning.

Conclusion & Translational Outlook

2-Chloroquinoline-8-carbonitrile is a highly versatile and potent starting scaffold for multi-target drug discovery. While it shows moderate baseline activity against viral and bacterial targets, its exceptional geometric complementarity and favorable MM-GBSA energetics in the EGFR ATP-binding cleft highlight its primary potential as an oncology lead. Future lead optimization should focus on substituting the 2-chloro group with bulkier anilino moieties to maximize kinase selectivity and potency.

References
  • ChemicalBook. "1231761-07-1 CAS Manufactory - ChemicalBook".2[2]

  • BenchChem. "Comparative Docking Analysis of Quinoline Derivatives in Drug Discovery". 4[4]

  • PMC. "Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors". 3[3]

  • PMC. "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways". 1[1]

Sources

Safety Operating Guide

2-Chloroquinoline-8-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal Procedures for 2-Chloroquinoline-8-carbonitrile

For researchers, scientists, and drug development professionals, the safe handling and disposal of synthetic intermediates is just as critical as the synthesis itself. 2-Chloroquinoline-8-carbonitrile (CAS: 1231761-07-1) is a valuable halogenated, nitrogen-rich building block frequently utilized in pharmaceutical development[1]. However, its specific structural features demand rigorous, compliant lifecycle management to ensure laboratory safety and environmental protection.

This guide provides the authoritative operational workflow for the disposal of 2-Chloroquinoline-8-carbonitrile, grounded in chemical causality and federal environmental regulations.

Effective laboratory safety relies on understanding the mechanistic reasons behind standard operating procedures. The disposal strategy for 2-Chloroquinoline-8-carbonitrile is dictated by two specific moieties on the quinoline core:

  • The Chlorine Atom (C-2 Position): This compound is a halogenated organic molecule. If routed into standard, non-halogenated organic waste and incinerated conventionally, the combustion of the chlorine atom generates highly corrosive hydrogen chloride (HCl) gas and poses a severe risk of forming toxic dioxins. Therefore, it must be segregated for high-temperature incineration equipped with specialized alkaline flue-gas scrubbers[2].

  • The Carbonitrile Group (C-8 Position) & Quinoline Nitrogen: Nitrile-containing compounds present unique thermal degradation hazards. Incomplete combustion can lead to the release of hydrogen cyanide (HCN) gas and toxic nitrogen oxides (NOx). Mixing this compound with strong aqueous acids in a generic waste carboy can also risk the hydrolysis of the nitrile group, potentially off-gassing toxic byproducts.

Because of these structural realities, researchers must never attempt to chemically neutralize or degrade this compound at the bench (e.g., via DIY acid/base hydrolysis). The only self-validating, compliant method of disposal is segregation into the Halogenated Organic Waste stream for institutional processing[2].

Physicochemical & Regulatory Waste Profile

To ensure accurate documentation for Environmental Health and Safety (EHS) personnel, summarize the waste profile using the data below.

Property / ParameterClassification / Value
Chemical Name 2-Chloroquinoline-8-carbonitrile
CAS Number 1231761-07-1[1]
Molecular Formula C10H5ClN2[1]
Waste Category Halogenated Organic Waste
EPA RCRA Status Unlisted Hazardous Waste (Managed by characteristic)[2][3]
Primary Disposal Method High-Temperature Incineration (>1000°C) via Licensed Contractor[4][5]
Incompatible Waste Streams Non-halogenated organics, strong acids, strong oxidizers

Step-by-Step Operational Disposal Protocol

The following methodology ensures compliance with the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) and the National Research Council's guidelines for laboratory waste management[2][3].

Step 1: Point-of-Generation Segregation (Satellite Accumulation Area)

  • Action: Immediately deposit all solid waste (e.g., contaminated weighing paper, empty vials) and liquid waste (e.g., reaction filtrates, chromatography fractions containing the compound) into a designated "Halogenated Organic Waste" container located in your laboratory's Satellite Accumulation Area (SAA)[5].

  • Validation: Segregation at the source prevents the accidental mixing of incompatible chemicals and ensures the waste is routed to the correct incineration facility, avoiding costly unknown-waste characterization fees.

Step 2: Primary Containment & Material Compatibility

  • Action: Utilize High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE)-lined carboys for liquid waste. For solid waste, use heavy-duty, sealable polyethylene bags or designated solid hazardous waste pails.

  • Validation: Never use metal containers for halogenated waste. Trace moisture introduced during routine lab work can react with chlorinated organics over time to form trace amounts of HCl. This will silently corrode metal containers from the inside out, leading to catastrophic leaks and secondary exposure risks.

Step 3: Immediate Labeling and Documentation

  • Action: Affix a standard institutional hazardous waste label to the container before the first drop of waste is added. Explicitly write "2-Chloroquinoline-8-carbonitrile" (avoid using abbreviations or structural acronyms). Check the boxes for "Halogenated" and "Toxic/Irritant".

  • Validation: The EPA mandates that waste labels contain the words "Hazardous Waste," the specific chemical identity, and a clear hazard warning[5][6]. Accurate labeling protects downstream waste handlers and ensures RCRA compliance[3].

Step 4: Institutional Transfer and Final Disposition

  • Action: Once the SAA container reaches its fill line (typically 80% capacity to prevent vapor pressure buildup), or within your institution's mandated timeframe, submit a waste pickup request to your EHS department.

  • Validation: EHS will transfer the material to a Central Accumulation Area (CAA)[3][5]. From there, a licensed hazardous waste contractor will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[3].

Waste Routing Logic

The following diagram illustrates the logical decision tree for routing 2-Chloroquinoline-8-carbonitrile waste, ensuring it reaches the appropriate destruction facility without contaminating parallel waste streams.

WasteRouting Start 2-Chloroquinoline-8-carbonitrile Waste Generated CheckHalogen Halogen Content Check (Contains Cl?) Start->CheckHalogen HalogenatedBin Halogenated Organic Waste Stream CheckHalogen->HalogenatedBin Yes (Cl present) NonHalogenated Non-Halogenated Waste Stream CheckHalogen->NonHalogenated No Incineration High-Temp Incineration (>1000°C) with Scrubbers HalogenatedBin->Incineration Licensed EPA/RCRA Contractor

Workflow for 2-Chloroquinoline-8-carbonitrile waste segregation and disposal.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste - Prudent Practices in the Laboratory". NCBI Bookshelf. [Link]

  • US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories". EPA.gov. [Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab". LabManager.com. [Link]

Sources

Personal protective equipment for handling 2-Chloroquinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & PPE Guide: Handling 2-Chloroquinoline-8-carbonitrile

As a highly versatile building block in medicinal chemistry—frequently utilized in the synthesis of kinase inhibitors and anti-infective agents—2-Chloroquinoline-8-carbonitrile (CAS: 1231761-07-1) presents unique handling challenges. For drug development professionals and laboratory scientists, understanding the mechanistic hazards of this compound is critical.

This guide provides a self-validating, field-proven protocol for the safe handling, operational workflow, and disposal of 2-Chloroquinoline-8-carbonitrile, ensuring full compliance with stringent laboratory safety standards[1].

Mechanistic Hazard Profiling: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the causality of the compound's hazards based on its molecular architecture:

  • Lipophilicity & Dermal Penetration: The chloroquinoline core is highly lipophilic. This property allows the molecule to easily cross lipid bilayers, meaning dermal exposure can lead to rapid systemic absorption.

  • Respiratory Toxicity: As a dry powder, the compound poses a severe inhalation risk. Micro-particulates can deposit deep within the respiratory tract, causing acute irritation and potential mutagenic effects common to many quinoline derivatives.

  • Nitrile Reactivity: While aryl nitriles are generally more stable than their alkyl counterparts, exposing the carbonitrile group to strong acids or extreme thermal degradation can liberate highly toxic hydrogen cyanide (HCN) gas and nitrogen oxides (NOx).

Following the authoritative guidelines established in Prudent Practices in the Laboratory, personnel must conduct their work under conditions that actively minimize these specific exposure routes[2].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling highly lipophilic, halogenated nitriles. The following PPE matrix outlines the mandatory gear and the scientific rationale for each selection.

Protection ZoneMandatory Equipment SpecificationMechanistic Causality & Rationale
Hand Protection Double-Gloving: Inner layer (≥5 mil Nitrile) + Outer layer (≥8 mil Nitrile or Neoprene).Thin, disposable nitrile gloves provide only a temporary physical barrier and are subject to permeation[3]. The lipophilicity of chloroquinolines accelerates breakthrough times. Double-gloving ensures a fail-safe barrier.
Eye & Face ANSI Z87.1 / EN 166 certified chemical splash goggles.Prevents ocular absorption of aerosolized powders during the transfer and weighing phases. Standard safety glasses with side shields are inadequate for fine powders[1].
Body Protection Flame-resistant (FR) lab coat with knit cuffs; fully buttoned.Knit cuffs prevent the accumulation of toxic dust on the forearms. FR material mitigates risks if the compound is used in exothermic reactions.
Respiratory Handled strictly inside a certified Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.Eliminates the inhalation risk of airborne particulates. If hood ventilation fails, a half-mask respirator with ABEK-P3 filters is required.

Operational Workflow & Handling Protocol

This step-by-step methodology ensures a closed-loop safety system during experimental execution.

Phase 1: Pre-Operation Verification

  • Ventilation Check: Verify that the chemical fume hood is operational with a continuous face velocity between 80–100 feet per minute (fpm).

  • Spill Readiness: Ensure universal absorbent pads and a dedicated hazardous waste container are within arm's reach before opening the chemical container.

Phase 2: Material Transfer & Weighing

  • Don PPE: Apply the double-glove system, ensuring the inner glove is tucked under the lab coat cuff, and the outer glove is pulled over the cuff to create a seamless seal[4].

  • Aerosolization Prevention: Utilize anti-static weighing boats and grounded spatulas. Expert Insight: Halogenated aromatic powders easily hold static charges, which can cause the powder to "jump" and aerosolize abruptly.

  • Containment: Weigh the 2-Chloroquinoline-8-carbonitrile strictly inside the fume hood. Never transport unsealed powder across the laboratory space.

Phase 3: Synthesis & Reaction Setup

  • Transfer: Use a wide-mouth powder funnel to transfer the weighed compound into the reaction vessel, preventing contamination of the flask's ground-glass joints.

  • Atmospheric Monitoring: If your synthetic route involves strong aqueous acids, equip the fume hood with an HCN gas monitor.

Phase 4: Decontamination & Doffing

  • Surface Decontamination: Wipe down all spatulas, balances, and hood surfaces with an isopropanol-soaked wipe, followed by a secondary wipe with a mild laboratory detergent and water. Do not use strong bleach directly on the raw powder, as hypochlorite can react with the nitrile group.

  • Doffing: Doff the outer contaminated gloves inside the fume hood by peeling them inside-out to trap chemical residue[5]. Dispose of them immediately in the solid hazardous waste bin.

  • Final Wash: Remove the inner gloves and wash hands thoroughly with soap and water[3].

Emergency Response & Waste Disposal Plan

Spill Management Protocol

In the event of a powder spill outside of primary containment:

  • Do not sweep dry powder. Sweeping generates massive aerosol clouds.

  • Cover the spill gently with absorbent pads lightly dampened with a compatible solvent (e.g., isopropanol) to suppress dust formation.

  • Carefully scoop the dampened mass using a non-sparking tool into a rigid, sealable hazardous waste container.

  • Decontaminate the underlying surface with detergent and water.

Waste Disposal Plan

All waste generated from handling 2-Chloroquinoline-8-carbonitrile must be managed under strict environmental compliance:

  • Segregation: Collect all contaminated consumables (weighing boats, outer gloves, wipes) in a container explicitly labeled: "Hazardous Solid Waste - Toxic/Halogenated Organics". Do not mix with strong acids or oxidizers.

  • Destruction: High-temperature incineration is the only approved disposal method. Ensure your waste management provider utilizes facilities equipped with afterburners and scrubbers to safely neutralize the hydrogen chloride (HCl) and nitrogen oxides (NOx) generated during combustion.

Operational Safety & Spill Response Pathway

The following diagram maps the critical decision points and procedural flow for handling this compound safely.

G Start Pre-Operational Risk Assessment PPE Don Specialized PPE (Double Nitrile, Goggles, FR Coat) Start->PPE Hood Execute Handling in Certified Fume Hood PPE->Hood Spill Spill Detected? Hood->Spill Contain Evacuate & Contain (Dampen, Do Not Sweep Powder) Spill->Contain Yes Decon Decontaminate Surfaces (Solvent Wipe -> Detergent) Spill->Decon No Contain->Decon Waste Segregate Waste (High-Temp Incineration) Decon->Waste

Operational workflow and emergency spill response pathway for 2-Chloroquinoline-8-carbonitrile.

References

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational Exposure to Hazardous Chemicals in Laboratories. U.S. Department of Labor. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US); 2011. Available at:[Link]

  • Environmental Health and Radiation Safety (EHRS). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. University of Pennsylvania. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.